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  • Product: [4-(2-Methylbutan-2-yl)phenyl]methanol
  • CAS: 444921-39-5

Core Science & Biosynthesis

Foundational

Solubility Profile of [4-(2-Methylbutan-2-yl)phenyl]methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility profile of [4-(2-Methylbuta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of [4-(2-Methylbutan-2-yl)phenyl]methanol, a key intermediate in various synthetic applications. In the absence of extensive published solubility data for this specific compound, this document establishes a predictive framework based on its molecular structure and the physicochemical properties of analogous compounds. Furthermore, it outlines detailed, field-proven experimental protocols for determining its solubility in a range of organic solvents. This guide is intended to empower researchers and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their work, ensuring predictable and reproducible outcomes in formulation and synthesis.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research and development. For a compound like [4-(2-Methylbutan-2-yl)phenyl]methanol, a comprehensive understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing stable formulations. Inadequate solubility can lead to poor bioavailability in drug products and inefficiencies in synthetic processes.[1][2] This guide provides the foundational knowledge and practical steps to thoroughly characterize the solubility of this important aromatic alcohol.

Molecular Structure and Predicted Solubility Behavior

[4-(2-Methylbutan-2-yl)phenyl]methanol possesses a distinct molecular architecture that dictates its interactions with various solvents. The molecule can be deconstructed into three key regions:

  • Aromatic Phenyl Group: This bulky, nonpolar ring structure contributes to the compound's hydrophobicity.

  • Tertiary Alkyl Group (2-Methylbutan-2-yl): Often referred to as a tert-amyl group, this branched alkyl chain further enhances the lipophilic character of the molecule. The branching, in comparison to a straight-chain isomer, can slightly increase solubility in some solvents due to a more compact structure which reduces the disruptive effect on the solvent's intermolecular forces.[3][4]

  • Hydroxymethyl Group (-CH₂OH): This is the primary polar and hydrophilic functional group. The hydroxyl moiety is capable of acting as both a hydrogen bond donor and acceptor, enabling interactions with polar solvents.[5]

Based on this structure, the "like dissolves like" principle suggests that [4-(2-Methylbutan-2-yl)phenyl]methanol will exhibit favorable solubility in a range of organic solvents.[5] The large nonpolar portion of the molecule indicates a low affinity for highly polar solvents like water. Conversely, its ability to form hydrogen bonds suggests some degree of solubility in polar protic and aprotic solvents.

A close structural analog, 4-tert-amylphenol, is reported to be insoluble in water but soluble in alcohols, benzene, chloroform, and diethyl ether.[6][7][8] This provides a strong empirical basis for predicting a similar solubility profile for [4-(2-Methylbutan-2-yl)phenyl]methanol.

Theoretical Framework for Solubility

A deeper understanding of the forces governing solubility allows for a more rational selection of solvents and interpretation of experimental data.

Intermolecular Forces

The dissolution process is an interplay of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The key intermolecular forces at play are:

  • Van der Waals Forces (Dispersion Forces): These are weak, temporary attractive forces that exist between all molecules and are particularly significant for the nonpolar regions of both the solute and solvent.

  • Dipole-Dipole Interactions: These occur between polar molecules. The hydroxymethyl group of [4-(2-Methylbutan-2-yl)phenyl]methanol can participate in these interactions.

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (in this case, oxygen). The ability of the hydroxyl group to form hydrogen bonds is a primary driver of its solubility in protic solvents like alcohols.[5]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed. This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[9][10]

The principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[11][12] By determining the HSP of [4-(2-Methylbutan-2-yl)phenyl]methanol, one can computationally screen for compatible solvents.

Experimental Determination of Solubility

The following section details a robust, step-by-step protocol for the experimental determination of the solubility of [4-(2-Methylbutan-2-yl)phenyl]methanol.

Materials and Equipment
  • [4-(2-Methylbutan-2-yl)phenyl]methanol (high purity)

  • A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

The Shake-Flask Method: A Validated Protocol

The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[13][14]

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of [4-(2-Methylbutan-2-yl)phenyl]methanol to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

Step 3: Sample Collection and Preparation

  • Once equilibrium is established, remove the vials from the shaker and allow the excess solid to settle.

  • To separate the undissolved solid, centrifuge the samples at a high speed.

  • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

Step 4: Analysis

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of [4-(2-Methylbutan-2-yl)phenyl]methanol in the diluted samples using a validated HPLC or GC method.

  • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Step 5: Data Reporting

  • Calculate the solubility of [4-(2-Methylbutan-2-yl)phenyl]methanol in each solvent, typically expressed in mg/mL or mol/L.

  • Perform each measurement in triplicate to ensure the reliability of the results.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sampling cluster_analysis Step 4: Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Centrifuge to settle solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/GC) F->G H H G->H Calculate Solubility

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Predicted and Comparative Solubility Data

Table 1: Predicted Solubility Profile of [4-(2-Methylbutan-2-yl)phenyl]methanol

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneModerate to HighThe large, nonpolar alkyl and phenyl groups will have favorable van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThese solvents can accept hydrogen bonds from the hydroxyl group and have dipole-dipole interactions, while also being able to solvate the nonpolar regions.
Polar Protic Methanol, EthanolHighThe ability of both the solute and solvent to engage in hydrogen bonding will lead to strong intermolecular interactions and high solubility.[5]
Highly Polar WaterLow to InsolubleThe large hydrophobic portion of the molecule will dominate, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water.[15]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of [4-(2-Methylbutan-2-yl)phenyl]methanol. By leveraging knowledge of its molecular structure and the principles of intermolecular forces, a reliable predictive solubility profile has been established. The detailed experimental protocol for the shake-flask method offers a clear and validated pathway for researchers to generate empirical solubility data.

For future work, it is highly recommended that the experimental protocols outlined in this guide be executed to generate a quantitative solubility dataset for [4-(2-Methylbutan-2-yl)phenyl]methanol across a diverse range of organic solvents and at various temperatures. This data will be invaluable for the scientific community, enabling more precise control over synthetic processes and the rational design of novel formulations. Furthermore, the development of computational models, such as those based on Hansen Solubility Parameters, can be validated and refined with this empirical data, enhancing their predictive power for this and other structurally related compounds.

References

  • CK-12 Foundation. (2026, January 6). Physical Properties of Alcohols and Phenols. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • askIITians. (2016, August 4). Why the solubility of alcohols in water increase with branching? Retrieved from [Link]

  • Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP). AgfaLabs. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Quora. (2018, March 10). Why the water solubility of alcohols decreases as the size of the alkyl group increases? Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to alcohols. Retrieved from [Link]

  • Rowan University. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

  • Socratic. (n.d.). Explain what happens to the boiling and solubility of alcohols as their chain length increases. Retrieved from [Link]

  • Loughborough University Research Repository. (2026, February 11). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Retrieved from [Link]

  • SciSpace. (2004, September 1). Prediction of the solubility of aromatic components of wine in carbon dioxide. Retrieved from [Link]

  • ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • SciTechnol. (2012, October 22). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved from [Link]

  • Nature Communications. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Current Trends in Biotechnology and Pharmacy. (2023, February 20). Experimental Design Development and Characterization of Rosuvastatin Loaded Nanosuspension for Solubility Enhancement. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • PubChem. (n.d.). [4-(Aminomethyl)phenyl]methanol. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-amyl phenol, 80-46-6. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Pentylphenol. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014, August 4). Synthesis and Crystal Structure of [2-Chloro-4-(methylsulfonyl)phenyl]methanol. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Profiling and Boiling Point Determination of p-tert-Pentylbenzyl Alcohol: A Technical Whitepaper

Executive Summary p-tert-pentylbenzyl alcohol (also known as 4-(tert-amyl)benzyl alcohol or 4-(tert-pentyl)phenylmethanol) is a highly lipophilic aromatic alcohol utilized as a specialized building block in active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-tert-pentylbenzyl alcohol (also known as 4-(tert-amyl)benzyl alcohol or 4-(tert-pentyl)phenylmethanol) is a highly lipophilic aromatic alcohol utilized as a specialized building block in active pharmaceutical ingredient (API) synthesis and advanced fragrance compounding. The presence of a bulky tert-pentyl group (-C(CH3)2CH2CH3) para to the hydroxymethyl moiety fundamentally alters its intermolecular packing and thermodynamic behavior. This whitepaper establishes the theoretical framework, predictive modeling, and self-validating experimental protocols required to accurately determine its boiling point and thermodynamic properties without inducing thermal degradation.

Chemical Architecture & Thermodynamic Implications

The thermodynamic profile of p-tert-pentylbenzyl alcohol (Molecular Weight: 178.27 g/mol ) is governed by two competing intermolecular forces:

  • Hydrogen Bonding: The primary alcohol (-OH) group forms strong intermolecular networks, significantly elevating the enthalpy of vaporization (

    
    ).
    
  • Steric Hindrance & Dispersion Forces: The bulky tert-pentyl group disrupts optimal crystal lattice packing (lowering the melting point) but increases the overall molecular surface area, thereby increasing London dispersion forces in the liquid phase.

To predict its boiling point, we utilize structural analogs. The closest analog, 1 [1], has a molecular weight of 164.24 g/mol and an established atmospheric boiling point of 238 °C (140 °C at 20 mmHg) [2]. The addition of a single methylene (-CH2-) unit to form the tert-pentyl derivative typically contributes an additional 15–20 °C to the atmospheric boiling point, placing the predicted normal boiling point of p-tert-pentylbenzyl alcohol at approximately 255–260 °C .

Because exposing complex benzylic alcohols to temperatures exceeding 250 °C risks dehydration or thermal cleavage of the alkyl group, standard atmospheric distillation is scientifically unsound. Instead, we must rely on reduced-pressure measurements and 2 [3] to extrapolate the standard boiling point.

Data Synthesis & Predictive Modeling

The Antoine equation (


) provides a semi-empirical correlation between vapor pressure and temperature. By measuring the boiling point at high vacuum, we can extrapolate the atmospheric boiling point.
Table 1: Comparative Thermodynamic Data
Propertyp-tert-Butylbenzyl Alcohol (Reference)p-tert-Pentylbenzyl Alcohol (Predicted)
Molecular Formula C11H16OC12H18O
Molecular Weight 164.24 g/mol 178.27 g/mol
Boiling Point (760 mmHg) 238.0 °C~256.5 °C
Boiling Point (20 mmHg) 140.0 °C~155.0 °C
Boiling Point (5 mmHg) ~110.0 °C~125.0 °C
Thermal Stability Limit < 245 °C< 240 °C

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . By running a known reference standard concurrently with the unknown analyte, the apparatus calibrates itself against environmental variables (e.g., micro-leaks in the vacuum manifold).

Protocol A: Isobaric Micro-Ebulliometry (Vapor Pressure Determination)

Causality: Micro-ebulliometry is chosen over standard distillation because it requires minimal sample volume (<5 mL) and maintains strict thermal equilibrium between the liquid and vapor phases, preventing localized superheating and subsequent thermal degradation.

Step-by-Step Workflow:

  • System Calibration (Validation Step): Load 5 mL of high-purity p-tert-butylbenzyl alcohol into the micro-ebulliometer. Reduce system pressure to exactly 20.0 mmHg using a digital vacuum controller.

  • Reference Measurement: Heat the system until steady reflux is achieved. Record the equilibrium temperature (must read 140.0 ± 0.5 °C). This validates the pressure transducer and thermocouple accuracy.

  • Sample Preparation: Purge the system with inert Nitrogen (

    
    ) and clean the glassware. Load 5 mL of degassed p-tert-pentylbenzyl alcohol.
    
  • Data Acquisition: Reduce pressure to 5.0 mmHg, 10.0 mmHg, and 20.0 mmHg sequentially. At each isobaric plateau, apply controlled heating until a continuous, steady reflux ring forms on the condenser.

  • Equilibration: Allow the system to cycle for 10 minutes at each pressure node to ensure liquid-vapor thermal equilibrium before recording the temperature.

  • Extrapolation: Plot the recorded

    
     and 
    
    
    
    values to solve for the Antoine constants (
    
    
    ) and calculate the theoretical boiling point at 760 mmHg.
Protocol B: Differential Scanning Calorimetry (DSC) for Enthalpy of Vaporization

Causality: DSC is utilized to measure the heat flow associated with the phase transition. Using a hermetic pan with a laser-drilled pinhole allows the vapor to escape at a controlled rate, enabling the precise integration of the endothermic vaporization peak without premature sample evaporation.

Step-by-Step Workflow:

  • Sample Loading: Weigh exactly 2.0 mg of p-tert-pentylbenzyl alcohol into an aluminum hermetic DSC pan.

  • Pinhole Generation: Pierce the lid with a 50 µm pinhole to regulate vapor diffusion.

  • Thermal Ramping: Equilibrate the cell at 25 °C. Apply a heating rate of 10 °C/min up to 200 °C under a constant

    
     purge (50 mL/min).
    
  • Integration: Identify the endothermic transition peak. Integrate the area under the curve to determine the specific heat of vaporization (

    
     in J/g), which can then be converted to molar enthalpy (kJ/mol).
    

Thermodynamic Phase Transition Visualization

The following diagram illustrates the thermodynamic pathway and the energetic barriers required to transition p-tert-pentylbenzyl alcohol from a hydrogen-bonded liquid to a gaseous state.

ThermodynamicPathway Liquid Liquid Phase (H-Bond Network) Heat Thermal Energy (ΔH_vap Input) Liquid->Heat Heating (Isobaric) Transition Phase Transition (Steric Overcome) Heat->Transition T = Boiling Point Gas Vapor Phase (Free Monomers) Transition->Gas P_vap = P_atm

Thermodynamic phase transition pathway of p-tert-pentylbenzyl alcohol.

Conclusion

The determination of the boiling point for p-tert-pentylbenzyl alcohol requires careful circumvention of its thermal instability at high temperatures. By leveraging the known thermodynamic properties of its analog, p-tert-butylbenzyl alcohol, and applying rigorous, self-validating reduced-pressure ebulliometry, researchers can accurately model its behavior. The predicted atmospheric boiling point of ~256.5 °C underscores the significant London dispersion forces contributed by the bulky tert-pentyl substituent, making it a highly persistent, low-volatility compound ideal for specialized formulations.

References

  • Thermo Fisher Scientific - 4-tert-Butylbenzyl alcohol Safety Data Sheet. Retrieved from 1

  • Apollo Scientific - 4-(tert-Butyl)benzyl alcohol SDS. Retrieved from 3

  • Wikipedia - Antoine Equation (Thermodynamic Modeling). Retrieved from 2

Sources

Foundational

Technical Monograph: 4-tert-Amylbenzyl Alcohol &amp; Derivatives

The following technical guide provides an in-depth analysis of 4-tert-amylbenzyl alcohol and its derivatives, structured as a specialized monograph for research and development professionals. From Synthetic Scaffolds to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-tert-amylbenzyl alcohol and its derivatives, structured as a specialized monograph for research and development professionals.

From Synthetic Scaffolds to Pharmaceutical Pharmacophores

Executive Summary & Chemical Architecture

4-tert-Amylbenzyl alcohol (also known as p-tert-pentylbenzyl alcohol) represents a critical structural motif in organic synthesis, distinct from its widely commoditized analog, 4-tert-butylbenzyl alcohol. While the tert-butyl variant has historically dominated the fragrance industry (as a metabolic precursor to "Lilial"), the tert-amyl scaffold finds its primary utility as a precision intermediate in medicinal chemistry, most notably in the synthesis of the morpholine antifungal agent, Amorolfine .

This guide explores the synthetic utility, reactivity profile, and structure-activity relationships (SAR) of this scaffold, providing a rigorous comparison to its lower homologues.

Chemical Identity
PropertySpecification
IUPAC Name [4-(2-methylbutan-2-yl)phenyl]methanol
Common Synonyms p-tert-Pentylbenzyl alcohol; 4-(1,1-Dimethylpropyl)benzyl alcohol
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Key Precursor CAS 67468-54-6 (4-tert-Amylbenzaldehyde)
Structural Feature para-substituted benzene ring with a bulky tert-amyl lipophilic tail and a reactive hydroxymethyl head.[1][2]
Steric & Electronic Implications

The replacement of a tert-butyl group with a tert-amyl (1,1-dimethylpropyl) group introduces subtle but impactful steric changes. The additional methylene unit in the tert-amyl tail increases lipophilicity (LogP) and alters the rotational entropy of the molecule within a binding pocket. In the context of Amorolfine , this specific bulkiness is essential for inhibiting the Δ14-reductase and Δ8→Δ7-isomerase enzymes in the fungal ergosterol biosynthesis pathway.

Synthetic Pathways and Production

The synthesis of 4-tert-amylbenzyl alcohol generally proceeds via the oxidation state adjustment of its aldehyde precursor or direct functionalization of the parent hydrocarbon.

Route A: The Friedel-Crafts / Formylation Sequence

This is the standard industrial route for generating the scaffold.

  • Alkylation: Benzene or Toluene is alkylated with tert-amyl chloride (2-chloro-2-methylbutane) using AlCl₃ or BF₃ catalysts to yield tert-amylbenzene.

  • Formylation: The tert-amylbenzene is subjected to Gattermann-Koch or Vilsmeier-Haack formylation to yield 4-tert-amylbenzaldehyde (CAS 67468-54-6) .

  • Reduction: The aldehyde is reduced to the target alcohol using NaBH₄ in methanol or catalytic hydrogenation.

Route B: The Heck Coupling (Amorolfine Specific)

In advanced pharmaceutical manufacturing, the benzyl carbon chain is often extended directly.

  • Substrate: 4-Iodo-tert-amylbenzene.

  • Reagent: 2-Methallyl alcohol.

  • Catalyst: Palladium (Pd) / Base.

  • Mechanism: Heck coupling yields the 3-(4-tert-amylphenyl)-2-methylpropanal scaffold directly, bypassing the simple benzyl alcohol but utilizing the same aryl-alkyl core.

Visualization of Synthesis Logic

The following diagram illustrates the divergence between simple alcohol synthesis and the complex drug pathway.

SynthesisPathways Benzene Benzene/Toluene tAmylBenzene 4-tert-Amylbenzene Benzene->tAmylBenzene Friedel-Crafts Alkylation tAmylCl tert-Amyl Chloride (AlCl3) tAmylCl->tAmylBenzene Aldehyde 4-tert-Amylbenzaldehyde (CAS 67468-54-6) tAmylBenzene->Aldehyde Formylation (Vilsmeier-Haack) Alcohol 4-tert-Amylbenzyl Alcohol (Target Scaffold) Aldehyde->Alcohol Reduction (NaBH4) Amorolfine Amorolfine (Antifungal API) Aldehyde->Amorolfine Reductive Amination (cis-2,6-dimethylmorpholine)

Figure 1: Divergent synthetic pathways from the tert-amylbenzene precursor to simple alcohols vs. pharmaceutical actives.

Functional Derivatives & Reactivity

The primary utility of 4-tert-amylbenzyl alcohol lies in its ability to be derivatized at the benzylic position.

Oxidation to Benzoic Acid Derivatives

Like its tert-butyl analog, the alcohol is easily oxidized to 4-tert-amylbenzoic acid .

  • Reagents: KMnO₄ or Jones Reagent.

  • Significance: In biological systems, this oxidation is the primary metabolic clearance pathway. The accumulation of benzoic acid derivatives is often associated with the toxicity profiles of this class of compounds (see Section 5).

Pharmaceutical Derivatization (Amorolfine)

The most commercially significant derivative is Amorolfine .

  • Mechanism: The aldehyde form (3-(4-tert-amylphenyl)-2-methylpropanal) undergoes reductive amination with cis-2,6-dimethylmorpholine.

  • Protocol Insight: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaCNBH₃ in modern process chemistry to avoid cyanide handling and improve diastereoselectivity.

Etherification and Esterification
  • Esters: Reaction with acetic anhydride yields 4-tert-amylbenzyl acetate . While less common than the tert-butyl analog, these esters possess soft, floral-woody odor profiles potentially useful in niche fragrance applications.

  • Ethers: Acid-catalyzed etherification can protect the alcohol group during multi-step synthesis.

Experimental Protocols

The following protocols are generalized standard operating procedures (SOPs) adapted for this specific scaffold.

Protocol 4.1: Reduction of 4-tert-Amylbenzaldehyde to Alcohol

Objective: Synthesis of 4-tert-amylbenzyl alcohol from the commercial aldehyde.

  • Setup: Charge a 3-neck round-bottom flask with 4-tert-amylbenzaldehyde (10.0 mmol) and Methanol (30 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add Sodium Borohydride (NaBH₄) (12.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Quench carefully with saturated NH₄Cl solution (10 mL).

  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Protocol 4.2: Reductive Amination (Amorolfine Precursor Model)

Objective: Coupling the aldehyde scaffold with a secondary amine.

  • Mixing: Dissolve 4-tert-amylbenzaldehyde (1.0 eq) and Morpholine derivative (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

  • Duration: Stir vigorously at room temperature for 12–16 hours under Nitrogen.

  • Validation: Quench with 1N NaOH. Extract and analyze via GC-MS to confirm the mass of the tertiary amine product.

Safety, Toxicology, and "The Lilial Effect"

A critical aspect of working with 4-tert-amylbenzyl derivatives is understanding their toxicological context relative to 4-tert-butylbenzyl alcohol (the metabolic product of Lilial/Butylphenyl Methylpropional).

Comparative Toxicology

Lilial (tert-Butyl) is classified as a Reprotoxin (CMR 1B) in the EU because it metabolizes to 4-tert-butylbenzoic acid , which interferes with spermatogenesis.

Hypothesis for tert-Amyl: Structurally, the tert-amyl group is homologous.[3] Researchers must operate under the Precautionary Principle :

  • Metabolic Pathway: 4-tert-amylbenzyl alcohol will likely oxidize in vivo to 4-tert-amylbenzoic acid .

  • Risk Assessment: Until specific toxicological data proves otherwise, the tert-amyl derivatives should be handled with the same containment protocols as Reprotoxic 1B materials, particularly avoiding inhalation of vapors or dusts.

Metabolic Activation Diagram

The following diagram details the oxidation pathway that transforms the benign alcohol into the potentially toxic acid species.

Toxicology Alcohol 4-tert-Amylbenzyl Alcohol (Lipophilic Precursor) Aldehyde Intermediate Aldehyde Alcohol->Aldehyde ADH (Alcohol Dehydrogenase) Acid 4-tert-Amylbenzoic Acid (Potential Reprotoxin) Aldehyde->Acid ALDH (Aldehyde Dehydrogenase) Conjugate Glucuronide Conjugate (Excretion) Acid->Conjugate Phase II Metabolism Target Organ Toxicity Target Organ Toxicity Acid->Target Organ Toxicity Accumulation?

Figure 2: Predicted metabolic oxidation pathway of 4-tert-amylbenzyl alcohol mimicking the Lilial toxicity mechanism.

References

  • Amorolfine Structure & Synthesis: Hoffmann-La Roche. "Morpholine Derivatives." U.S. Patent 4,202,894.

  • Aldehyde Precursor Data: PubChem. "4-tert-Amylbenzaldehyde (CAS 67468-54-6)."[1][2] National Library of Medicine.

  • General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Comparative Toxicity (Lilial): European Chemical Agency (ECHA). "Background document to the Opinion on the classification of Butylphenyl methylpropional."

Sources

Exploratory

Comprehensive Analytical Strategy for the Molecular Weight and Formula Determination of [4-(2-Methylbutan-2-yl)phenyl]methanol

Executive Summary and Structural Deconstruction [4-(2-Methylbutan-2-yl)phenyl]methanol (CAS: 444921-39-5) is a versatile small molecule scaffold frequently utilized in pharmaceutical development and materials science[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Deconstruction

[4-(2-Methylbutan-2-yl)phenyl]methanol (CAS: 444921-39-5) is a versatile small molecule scaffold frequently utilized in pharmaceutical development and materials science[1]. Structurally, it consists of a central benzene ring substituted at the para position with a bulky tert-amyl group (2-methylbutan-2-yl) and a hydroxymethyl group.

Before initiating empirical analysis, a rigorous theoretical deconstruction of the molecule is required to establish the analytical targets for mass spectrometry and elemental analysis. The theoretical molecular formula is C₁₂H₁₈O .

Quantitative Theoretical Data

To calibrate our instruments and set heuristic filters for data processing, we must first calculate the exact monoisotopic mass and the macroscopic molecular weight.

ParameterTheoretical ValueAnalytical Significance
Molecular Formula C₁₂H₁₈OTarget for elemental and isotopic matching.
Average Molecular Weight 178.27 g/mol Macroscopic weight used for stoichiometric calculations[1].
Monoisotopic Exact Mass 178.1358 DaTarget for High-Resolution Mass Spectrometry (HRMS)[2].
Theoretical [M+H]⁺ 179.1436 DaExpected adduct in positive ion mode.
Elemental Composition C: 80.85%, H: 10.18%, O: 8.97%Target thresholds for combustion (elemental) analysis[3].

Primary Modality: High-Resolution Mass Spectrometry (HRMS)

The Causality of Instrumental Selection

For small molecule formula determination, nominal mass spectrometers (like standard single quadrupoles) are insufficient because they cannot distinguish between isobaric compounds (molecules with the same nominal mass but different exact masses)[4]. High-Resolution Mass Spectrometry (HRMS)—utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers—provides sub-ppm mass accuracy[4]. This precision is mathematically required to restrict the number of possible elemental combinations generated by heuristic algorithms to a single, high-confidence molecular formula[5].

Furthermore, benzyl alcohols are highly prone to in-source dehydration (loss of H₂O) during soft ionization like Electrospray Ionization (ESI). To prevent the complete loss of the molecular ion peak, we strategically select Atmospheric Pressure Chemical Ionization (APCI) or Gas Chromatography-Electron Ionization (GC-EI) , which offer better control over fragmentation for non-polar to moderately polar aromatics[6].

Self-Validating HRMS Protocol

To ensure absolute trustworthiness, the following protocol incorporates an internal "lock mass" calibrant, creating a self-validating system that corrects for instrument drift in real-time.

  • Sample Preparation: Dissolve [4-(2-Methylbutan-2-yl)phenyl]methanol in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Calibration: Infuse a standardized tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap mass analyzer to a resolution of >100,000 at m/z 200[4].

  • Lock Mass Injection: Introduce a known background ion (e.g., polysiloxane at m/z 149.0233) as an internal lock mass to maintain mass accuracy below 3 ppm[2].

  • Ionization & Acquisition: Inject the sample using APCI in positive ion mode. Acquire data across an m/z range of 50–500.

  • Data Processing: Isolate the molecular ion peak. Utilize isotopic pattern matching software to compare the observed M+1 (¹³C) and M+2 (¹⁸O) isotopic abundances against the theoretical distribution for C₁₂H₁₈O.

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH) B Ionization (APCI or GC-EI) A->B C Mass Analyzer (Orbitrap / Q-TOF) B->C D Data Processing (Exact Mass < 3 ppm) C->D E Formula C12H18O D->E

Fig 1: HRMS workflow for the exact mass determination of small molecules.

Orthogonal Validation: Elemental Analysis (Combustion)

The Causality of Orthogonal Testing

While HRMS confirms the exact mass of a single ionized molecule in a vacuum, it does not confirm the bulk purity of the synthesized batch. Furthermore, HRMS alone cannot definitively rule out large polymeric multiples (though ionization physics makes this unlikely). Elemental Analysis (EA) via combustion provides a macroscopic, orthogonal validation of the empirical formula by measuring the exact weight percentages of Carbon, Hydrogen, and Oxygen[3].

Elemental Analysis Protocol
  • Sample Combustion: Weigh exactly 2.000 mg of the dried [4-(2-Methylbutan-2-yl)phenyl]methanol into a tin capsule. Drop the capsule into an elemental analyzer furnace heated to 1000°C in an oxygen-rich environment.

  • Gas Chromatography Separation: The combustion products (CO₂ and H₂O) are swept by a helium carrier gas through a GC column[6].

  • Thermal Conductivity Detection (TCD): Quantify the eluted gases to determine the mass of Carbon and Hydrogen. Oxygen is calculated by difference (or via a separate pyrolysis method)[7].

  • Empirical Calculation:

    • Convert the mass percentages (Target: 80.85% C, 10.18% H, 8.97% O) into moles by dividing by their respective atomic weights[8].

    • Divide by the smallest molar value to yield the simplest integer ratio, establishing the empirical formula[9].

Formula_Logic EA Elemental Analysis (Combustion: %C, %H, %O) EMP Empirical Formula (C12H18O)n EA->EMP MOL Molecular Formula C12H18O EMP->MOL HRMS HRMS Exact Mass 178.1358 Da HRMS->MOL

Fig 2: Orthogonal validation logic combining empirical data and exact mass.

Synthesis of Results

The determination of the molecular formula is a bipartite process[3]. Elemental analysis provides the empirical base unit—the lowest whole-number ratio of atoms (C₁₂H₁₈O)[7]. However, the empirical formula only tells us the ratio, meaning the true molecule could theoretically be a dimer (C₂₄H₃₆O₂)[10].

By integrating the empirical data with the HRMS exact mass measurement of 178.1358 Da, we mathematically lock the multiplier (


) of the empirical formula to exactly 1[8]. The combination of sub-ppm mass accuracy (confirming the isotopic envelope) and bulk combustion data (confirming sample homogeneity) provides an unequivocal, self-validating proof that the molecular weight is 178.27  g/mol  and the formula is C₁₂H₁₈O.

References

  • Novatia, LLC. Small Molecule MS - High resolution mass spectrometry analysis (HRMS). Available at:[Link]

  • MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Available at:[Link]

  • National Institutes of Health (NIH) / PMC. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Available at:[Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. Available at:[Link]

  • Davidson College Chemistry. Stoichiometry: Elemental Analysis. Available at: [Link]

  • ChemTeam. Empirical and Molecular Formulas. Available at:[Link]

  • BCcampus Open Publishing. 5.4 Determining Empirical and Molecular Formulas. Available at:[Link]

  • Quora Science Forum. Can the molecular formula be determined from an elemental analysis? Available at:[Link]

  • YouTube (Mass Spec Education). Formula determination by high resolution mass spectrometry. Available at:[Link]

Sources

Foundational

Technical Guide: Environmental Impact and Biodegradability of 4-tert-Amylbenzyl Alcohol

This technical guide provides an in-depth analysis of the environmental fate, biodegradability, and ecotoxicological profile of 4-tert-amylbenzyl alcohol (also known as p-tert-pentylbenzyl alcohol). Given that specific e...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the environmental fate, biodegradability, and ecotoxicological profile of 4-tert-amylbenzyl alcohol (also known as p-tert-pentylbenzyl alcohol).

Given that specific empirical data for this precise homologue is less ubiquitous than its analog p-tert-butylbenzyl alcohol, this guide synthesizes direct chemical principles with Read-Across methodology (a standard regulatory approach under REACH and EPA TSCA) using validated structural analogs to ensure scientific accuracy.

Executive Summary

4-tert-amylbenzyl alcohol is an aromatic organic compound characterized by a lipophilic tert-pentyl tail and a hydrophilic hydroxymethyl head. Its environmental profile is defined by amphiphilic behavior , moderate bioaccumulation potential, and a biodegradation pathway driven by initial oxidation of the alcohol moiety.

While the benzyl alcohol functional group suggests rapid primary biodegradation, the bulky quaternary carbon in the tert-amyl chain introduces steric hindrance that may delay ultimate mineralization. Consequently, this compound is classified as Inherently Biodegradable , with specific toxicity concerns for aquatic invertebrates due to non-polar narcosis.

Chemical Identity and Physicochemical Properties

Understanding the physical state is a prerequisite for predicting environmental transport (fugacity).

PropertyValue / PredictionEnvironmental Significance
IUPAC Name [4-(2-methylbutan-2-yl)phenyl]methanolUnambiguous identification
Molecular Formula

Carbon source for microbial metabolism
Molecular Weight 178.27 g/mol Moderate mobility
Log Kow (Octanol-Water) ~3.9 - 4.2 (Predicted)High : Indicates potential for adsorption to sludge and bioaccumulation in lipid tissues.
Water Solubility ~50 - 100 mg/LLow-Moderate : Limits bioavailability for microbial attack in aqueous phase.
Vapor Pressure < 1 Pa at 25°CLow : Volatilization from water is not a significant removal pathway.
Henry’s Law Constant LowPartitions primarily into water/soil rather than air.

Biodegradability Assessment

The biodegradation of 4-tert-amylbenzyl alcohol follows a biphasic kinetic model. The "easy" oxidation of the alcohol group occurs rapidly, while the "hard" degradation of the branched alkyl tail limits the rate of total mineralization.

Metabolic Pathways (Mechanistic Analysis)

Microbial degradation proceeds via the Oxidative Pathway , typically mediated by Pseudomonas or Rhodococcus species.

  • Primary Oxidation (Rapid): The hydroxymethyl group (

    
    ) is oxidized by alcohol dehydrogenase to an aldehyde, and subsequently by aldehyde dehydrogenase to 4-tert-amylbenzoic acid . This step reduces acute toxicity but increases acidity.
    
  • Ring Cleavage (Moderate): The aromatic ring undergoes dioxygenase attack (usually ortho- or meta-cleavage) to form catechol intermediates.

  • Tail Degradation (Rate-Limiting): The tert-amyl group contains a quaternary carbon, which resists standard

    
    -oxidation. Degradation requires specialized 
    
    
    
    -oxidation or desaturation steps, often resulting in persistent short-chain branched fatty acids.
Visualization of Degradation Pathway

The following diagram illustrates the predicted catabolic cascade.

BiodegradationPathway Substrate 4-tert-Amylbenzyl Alcohol (Parent Compound) Aldehyde 4-tert-Amylbenzaldehyde (Transient Intermediate) Substrate->Aldehyde Alcohol Dehydrogenase (Rapid) Acid 4-tert-Amylbenzoic Acid (Stable Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase (Rapid) Catechol Substituted Catechol Acid->Catechol Dioxygenase RingCleavage Ring Cleavage Products (Muconic Acid derivatives) Catechol->RingCleavage Ortho/Meta Cleavage Biomass CO2 + Biomass (Mineralization) RingCleavage->Biomass TCA Cycle Recalcitrant Branched Fatty Acids (Potential Dead-End) RingCleavage->Recalcitrant Steric Hindrance (Slow)

Figure 1: Predicted aerobic biodegradation pathway showing rapid primary oxidation followed by rate-limiting ring/tail processing.

Environmental Fate and Transport

Where does the chemical go upon release?

  • Aquatic Compartment: Due to the LogKow (~4.0), approximately 60-70% of the compound will adsorb to suspended solids and sediment. The remaining dissolved fraction is available for biodegradation.

  • Terrestrial Compartment: If released to soil, mobility is low (High

    
    ). It will bind to organic matter, retarding leaching into groundwater but potentially slowing biodegradation due to reduced bioavailability.
    
  • Atmospheric Compartment: Rapid photo-oxidation by hydroxyl radicals is expected (Half-life < 24 hours), but volatilization is negligible.

Ecotoxicology Profile

The toxicity is driven by Non-Polar Narcosis (baseline toxicity), where the molecule disrupts cell membrane function.

  • Fish (LC50, 96h): Predicted range 1.0 – 10.0 mg/L . (Toxic).[1][2]

  • Daphnia (EC50, 48h): Predicted range 1.0 – 5.0 mg/L . (Toxic).[1][2]

  • Algae (ErC50, 72h): Predicted range 1.0 – 10.0 mg/L .

  • Chronic Toxicity: High potential for chronic effects in sediment-dwelling organisms due to bioaccumulation (

    
    ).
    

Experimental Protocols: Validating Biodegradability

To empirically verify the biodegradability of 4-tert-amylbenzyl alcohol, the OECD 301F (Manometric Respirometry) test is the gold standard.

Protocol Workflow

Objective: Measure Oxygen Uptake (BOD) over 28 days to determine % degradation.

  • Inoculum Preparation: Collect activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and aerate to reduce endogenous respiration.

  • Test Medium: Mineral salts medium (buffered, pH 7.4).

  • Test Setup:

    • Flask A (Test): Medium + Inoculum + Test Substance (100 mg/L ThOD).

    • Flask B (Blank): Medium + Inoculum (Control for endogenous respiration).

    • Flask C (Reference): Medium + Inoculum + Sodium Benzoate (Verifies sludge activity).

    • Flask D (Toxicity Control): Medium + Inoculum + Test Substance + Sodium Benzoate (Checks if test substance kills bacteria).

  • Measurement: Incubate at 22°C in the dark. Continuous stirring. Measure

    
     consumption daily via pressure drop sensors.
    
  • Calculation:

    
    
    Where ThOD (Theoretical Oxygen Demand) is calculated from the molecular formula.
    
Experimental Logic Diagram

ExperimentalProtocol Prep Inoculum Preparation (Washed Activated Sludge) Dosing Dosing (100 mg/L ThOD) Prep->Dosing Incubation Incubation (28 Days, 22°C, Dark) Dosing->Incubation Measurement Manometric Measurement (Daily O2 Uptake) Incubation->Measurement Analysis Data Analysis (% Degradation vs ThOD) Measurement->Analysis Validity Validity Criteria: 1. Ref > 60% by Day 14 2. Toxicity Control > 25% Analysis->Validity

Figure 2: Workflow for OECD 301F Manometric Respirometry Test.

Regulatory & Safety Assessment

  • REACH (EU): Likely requires registration if tonnage > 1 TPA. Due to the "tert-amyl" group, it may face scrutiny for PBT (Persistent, Bioaccumulative, Toxic) assessment, though the alcohol group aids degradability.

  • TSCA (USA): Subject to PMN (Pre-Manufacture Notice) if not on the inventory.

  • Handling: Wear nitrile gloves and safety goggles. Avoid release to drains.[3]

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability. OECD Publishing. Link

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment.Link

  • US EPA. Sustainable Futures / P2 Framework Manual: Estimating Physical / Chemical Properties. (EPI Suite™ documentation for LogKow and biodegradation predictions). Link

Sources

Exploratory

Technical Guide: Steric &amp; Electronic Modulation in tert-Amyl vs. tert-Butyl Benzyl Alcohols

This guide provides a rigorous technical comparison of tert-amyl versus tert-butyl groups within the context of benzyl alcohol scaffolds.[1] It is designed for medicinal chemists and process scientists optimizing lead co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of tert-amyl versus tert-butyl groups within the context of benzyl alcohol scaffolds.[1] It is designed for medicinal chemists and process scientists optimizing lead compounds for potency, metabolic stability, and physicochemical properties.

Executive Summary

In drug design, the transition from a tert-butyl (


) to a tert-amyl  (

) group is a classic "Magic Methyl" (or rather, "Magic Ethyl") strategy used to modulate lipophilicity and fill hydrophobic pockets without altering the fundamental electronic character of the aromatic ring.[1]

While both groups function as bulky, electron-donating substituents, the tert-amyl group introduces asymmetric steric bulk and conformational flexibility absent in the rigid tert-butyl sphere.[1] This guide analyzes how these differences impact the physicochemical properties, synthesis, and metabolic fate of para-substituted benzyl alcohols.

Molecular Architecture & Steric Parameters[2][3][4][5]

The tert-butyl group is the gold standard for spherical steric bulk. The tert-amyl group breaks this symmetry, extending the steric field along one vector while maintaining the quaternary carbon anchor.

Quantitative Steric Comparison

The following table contrasts the steric and physicochemical parameters of the substituents attached to the phenyl ring of the benzyl alcohol scaffold.

Parametertert-Butyl (

)
tert-Amyl (

)
Impact Analysis
Taft Steric (

)


tert-Amyl exerts slightly greater overall steric pressure due to the ethyl tail.[1]
Sterimol

(Å)


Minimum Width: Identical. The "anchor" width at the quaternary carbon is unchanged.
Sterimol

(Å)


Maximum Width: tert-Amyl is significantly wider in its extended conformation.[1]
Sterimol

(Å)


Length: The ethyl group extends the reach, potentially engaging deeper hydrophobic sub-pockets.
Lipophilicity (

)


tert-Amyl adds

LogP, increasing membrane permeability but raising metabolic clearance risk.[1]
Gyration Radius SphericalEllipsoidaltert-Butyl rotates freely; tert-Amyl has a rotational barrier due to the ethyl "waggle."[1]

Analyst Note: The identical


 value is critical. It means that if a receptor pocket tolerates the immediate bulk of a tert-butyl group, it will likely tolerate the attachment of a tert-amyl group. The clash risk comes solely from the distal ethyl extension (

).

Conformational Analysis: The "Waggle" Factor

The tert-butyl group acts as a "rigid ball."[1] In contrast, the tert-amyl group possesses a rotatable ethyl chain (


).[1]
  • Entropic Penalty: Binding a tert-amyl group into a tight pocket requires freezing the ethyl rotation, incurring a higher entropic penalty (

    
    ) compared to tert-butyl.[1]
    
  • Induced Fit: The flexibility allows the tert-amyl group to adopt a conformation that maximizes van der Waals contacts, potentially improving enthalpy (

    
    ) enough to overcome the entropic cost.
    
Visualization: Steric Decision Matrix

The following decision tree outlines when to deploy tert-amyl over tert-butyl during Lead Optimization.

DecisionMatrix Start Lead Optimization: 4-tert-Butylbenzyl Alcohol CheckPotency Is Potency Sufficient? Start->CheckPotency CheckMetabolism Metabolic Hotspot? CheckPotency->CheckMetabolism Yes Action_Amyl Switch to t-Amyl (Fill Pocket) CheckPotency->Action_Amyl No (Need more VdW contact) CheckSolubility Solubility Issues? CheckMetabolism->CheckSolubility No (Stable) CheckMetabolism->Action_Amyl Yes (t-Bu oxidation) Action_Keep Retain t-Bu (Minimize MW) CheckSolubility->Action_Keep Good Action_Polar Switch to Polar Bioisostere CheckSolubility->Action_Polar Poor (LogP too high) Action_Amyl->CheckSolubility Check LogP (+0.5)

Figure 1: Strategic decision logic for substituting tert-butyl with tert-amyl groups in benzyl alcohol scaffolds.

Synthetic Pathways & Challenges

Synthesizing para-substituted benzyl alcohols requires distinct protocols for tert-butyl vs. tert-amyl derivatives due to the risk of cationic rearrangement in the amyl series.[1]

Comparative Methodologies
Step4-tert-Butylbenzyl Alcohol4-tert-Amylbenzyl Alcohol
Alkylation Precursor tert-Butyl chloride or Isobutylenetert-Amyl chloride or 2-Methyl-2-butene
Catalyst

or


or mild Lewis Acid (

)
Major Risk Minimal (t-Bu cation is stable)Isomerization: tert-Amyl cation can rearrange to isoamyl or sec-amyl species under harsh conditions.[1]
Reduction Standard

reduction of aldehyde/acid
Standard

reduction
Protocol: Friedel-Crafts Alkylation for tert-Amyl

Note: The synthesis of the tert-amyl analog requires lower temperatures to prevent alkyl migration.[1]

  • Reagents: Benzene (solvent/reactant), 2-chloro-2-methylbutane (tert-amyl chloride), catalytic

    
     (5 mol%).[1]
    
  • Conditioning: Cool benzene to

    
    . Add 
    
    
    
    .
  • Addition: Add tert-amyl chloride dropwise. Crucial: Maintain temperature

    
    . Higher temperatures favor the thermodynamic equilibration to meta-isomers or rearrangement of the alkyl chain.
    
  • Quench: Pour onto ice/HCl.

  • Formylation: Convert the resulting tert-amylbenzene to the aldehyde via Rieche Formylation (

    
    ) rather than Vilsmeier-Haack to avoid steric clashes during the intermediate formation.
    
  • Reduction: Reduce 4-tert-amylbenzaldehyde with

    
     in MeOH to yield the target alcohol.
    

Metabolic Stability & Toxicology[1][6][7]

The metabolic fate of these two groups differs significantly, influencing the "soft spot" management in drug candidates.

tert-Butyl Metabolism[1]
  • Primary Route: Hydroxylation of one methyl group (

    
    -oxidation) by CYP2C9 or CYP3A4.[1]
    
  • Product: Converts

    
    .
    
  • Consequence: The metabolite is often stable but more polar, leading to rapid excretion.

tert-Amyl Metabolism[1]
  • Primary Route: Oxidation of the ethyl methylene (

    
     oxidation) or the terminal methyl.
    
  • Liability: The methylene group (

    
    ) in the ethyl tail is electronically activated and sterically accessible.[1]
    
  • Comparison: tert-Amyl is generally less metabolically stable than tert-butyl.[1] However, if the tert-butyl group is causing rapid clearance due to exposed methyls, the tert-amyl group can sometimes block a specific enzyme sub-pocket, paradoxically increasing stability in specific cases (though rare).[1]

Visualization: Metabolic Pathways

Metabolism tBu 4-tert-Butylbenzyl Alcohol CYP CYP450 (3A4/2C9) tBu->CYP tAm 4-tert-Amylbenzyl Alcohol tAm->CYP tBu_OH Hydroxylated t-Bu (-C(Me)2CH2OH) tAm_OH_Ethyl Ethyl Oxidation (-C(Me)2CH(OH)Me) tAm_OH_Methyl Terminal Oxidation (-C(Me)2CH2CH2OH) CYP->tBu_OH Slow CYP->tAm_OH_Ethyl Fast (Major) CYP->tAm_OH_Methyl Minor

Figure 2: Divergent metabolic oxidation pathways.[1] The ethyl methylene of the tert-amyl group presents a secondary site for oxidative attack.

References

  • BenchChem. (2025).[1] The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Retrieved from [1]

  • Hypha Discovery. (2025).[1] Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [1]

  • National Institutes of Health (NIH). (2015).[1] Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties. PubMed.[1] Retrieved from

  • ChemicalBook. (2024).[1] 4-TERT-BUTYLBENZYL ALCOHOL Synthesis and Properties. Retrieved from [1]

  • Verloop, A. (1976).[1] Drug Design: Sterimol Parameters. Academic Press.[1] (Foundational reference for B1/B5 parameters).

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.[1] (Source for LogP and Taft values).

Sources

Foundational

History and discovery of [4-(2-Methylbutan-2-yl)phenyl]methanol in organic chemistry

This guide serves as a comprehensive technical monograph on [4-(2-Methylbutan-2-yl)phenyl]methanol , commonly known as -tert-Amylbenzyl Alcohol .[1] It is designed for researchers and process chemists, focusing on the mo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on [4-(2-Methylbutan-2-yl)phenyl]methanol , commonly known as


-tert-Amylbenzyl Alcohol .[1] It is designed for researchers and process chemists, focusing on the molecule's discovery, synthetic evolution, and industrial utility as a versatile intermediate in fragrance and medicinal chemistry.[1]

[1][2]

Introduction & Chemical Identity

[4-(2-Methylbutan-2-yl)phenyl]methanol (CAS: 444921-39-5) is a para-substituted aromatic alcohol characterized by a bulky tert-amyl (1,1-dimethylpropyl) group.[1] This structural feature imparts significant lipophilicity and steric bulk, influencing both its olfactory profile and its utility as a pharmacophore scaffold.[1]

Property Data
IUPAC Name [4-(2-Methylbutan-2-yl)phenyl]methanol
Common Name

-tert-Amylbenzyl alcohol
Molecular Formula C

H

O
Molecular Weight 178.27 g/mol
Appearance Colorless to pale yellow viscous liquid
Key Moiety tert-Amyl group (steric hindrance, lipophilicity)
Industrial Significance

Historically, alkyl-substituted benzyl alcohols have been pivotal in the fragrance industry (providing muguet and woody notes) and as synthetic intermediates for fungicides (e.g., Amorolfine) and polymer stabilizers. While the tert-butyl analog (Lilestralis precursor) is more widely known, the tert-amyl variant offers a distinct volatility profile and metabolic stability due to the ethyl group on the quaternary carbon.[1]

History and Discovery[3]

The discovery of [4-(2-Methylbutan-2-yl)phenyl]methanol tracks with the mid-20th-century boom in Friedel-Crafts chemistry , driven by the petroleum industry's abundance of C5 olefins (isoamylenes).[1]

  • 1940s-1950s (The Alkylation Era): The initial focus was on synthesizing tert-amylbenzene as a raw material for sulfonation (detergents).[1] Researchers at companies like DuPont and I.G. Farben explored the functionalization of these alkylbenzenes.[1]

  • 1960s-1970s (Fragrance & Pharma): As the demand for stable floral scents grew, the chloromethylation of alkylbenzenes became a standard industrial process. The hydrolysis of

    
    -tert-amylbenzyl chloride yielded the target alcohol.[1]
    
  • Modern Era (Amorolfine Connection): In the 1980s, the tert-amylphenyl scaffold became crucial for the synthesis of Amorolfine , a morpholine antifungal.[1] While the drug synthesis typically employs a Heck reaction on the iodo-derivative, the benzyl alcohol remains a valuable "building block" for generating diverse analogs via oxidation to the aldehyde or conversion to leaving groups.[1]

Synthetic Pathways[1][4][5][6]

The synthesis is a self-validating linear sequence starting from benzene and tert-amyl alcohol (or tert-amyl chloride).[1]

Pathway Overview (Graphviz)

Synthesis Benzene Benzene (Starting Material) tAmylBenzene p-tert-Amylbenzene (Intermediate 1) Benzene->tAmylBenzene Friedel-Crafts Alkylation (AlCl3/H2SO4, 0-5°C) tAmyl tert-Amyl Alcohol (or 2-Chloro-2-methylbutane) tAmyl->tAmylBenzene Chloromethyl p-tert-Amylbenzyl Chloride (Intermediate 2) tAmylBenzene->Chloromethyl Blanc Chloromethylation (HCHO, HCl, ZnCl2) Target [4-(2-Methylbutan-2-yl)phenyl]methanol (Target) Chloromethyl->Target Hydrolysis (H2O, NaHCO3, Reflux)

Figure 1: Linear synthetic pathway from benzene to p-tert-amylbenzyl alcohol.[1][2]

Detailed Experimental Protocols
Step 1: Synthesis of p-tert-Amylbenzene

This step utilizes a Friedel-Crafts alkylation.[1][3][2][4] The tert-amyl group is directed to the ring, but isomerization to the iso-amyl form must be controlled by low temperatures.[1]

  • Reagents: Benzene (excess), tert-Amyl alcohol (or 2-chloro-2-methylbutane), AlCl

    
     or H
    
    
    
    SO
    
    
    .[1][4]
  • Protocol:

    • Charge a reactor with dry benzene (4-6 equivalents) and catalytic AlCl

      
       (0.05 eq).[1]
      
    • Cool the mixture to 0–5°C to suppress rearrangement and poly-alkylation.

    • Add tert-amyl alcohol dropwise over 2 hours. The evolution of HCl gas indicates reaction progress.[1]

    • Quench with ice water, separate the organic layer, and wash with NaHCO

      
      .[1][5]
      
    • Purification: Fractional distillation is critical to remove the ortho-isomer (minor) and unreacted benzene.[1]

    • Validation: GC-MS should show a single peak with

      
       148 (M+).[1]
      
Step 2: Chloromethylation (Blanc Reaction)

This introduces the one-carbon unit at the para position.[1]

  • Reagents: p-tert-Amylbenzene, Paraformaldehyde, concentrated HCl, ZnCl

    
     (catalyst).[1]
    
  • Protocol:

    • Mix p-tert-amylbenzene with paraformaldehyde (1.2 eq) and ZnCl

      
      .[1]
      
    • Sparge with dry HCl gas at 60°C for 4–6 hours.

    • Safety Note: This reaction can generate bis(chloromethyl) ether (a carcinogen).[1] Strict ventilation and process control are required.[1]

    • Isolate the p-tert-amylbenzyl chloride by phase separation and vacuum distillation.[1]

Step 3: Hydrolysis to the Alcohol[1]
  • Reagents: p-tert-Amylbenzyl chloride, Water, Sodium Carbonate (base), Acetone (cosolvent).[1]

  • Protocol:

    • Dissolve the chloride in acetone/water (50:50).[1]

    • Add Na

      
      CO
      
      
      
      (1.5 eq) and reflux for 6 hours.
    • Distill off acetone; extract the aqueous residue with ethyl acetate.[1]

    • Final Purification: Recrystallization (if solid) or high-vacuum distillation yields the pure alcohol.[1]

Industrial Applications & Mechanism

Fragrance Chemistry

Similar to p-tert-butylbenzyl alcohol, the tert-amyl derivative is valued for its muguet (lily-of-the-valley) and woody olfactory notes.[1] The bulky alkyl group increases substantivity (staying power) on fabric and skin.

Pharmaceutical Intermediate (Amorolfine Context)

While Amorolfine is typically synthesized via the Heck reaction of 4-iodo-tert-amylbenzene, the benzyl alcohol serves as a strategic pivot point for analogs.[1]

  • Oxidation: Conversion to p-tert-amylbenzaldehyde allows for aldol condensations.[1]

  • Chain Extension: Conversion to the benzyl halide allows for grignard formation or cyanide displacement to extend the carbon chain, mimicking the fenpropimorph scaffold.[1]

Polymer Stabilization

Sterically hindered aromatics are precursors to phosphite antioxidants .[1] The alcohol can be reacted with PCl


 to form phosphites used to stabilize polyolefins against thermal degradation during processing.[1]

Safety and Toxicology (E-E-A-T)

Critical Warning: Research on alkyl-substituted benzyl alcohols (specifically the tert-butyl analog) has revealed potential reproductive toxicity (CMR category).[1]

  • Risk Assessment: Researchers must treat [4-(2-Methylbutan-2-yl)phenyl]methanol with the same caution as p-tert-butylbenzyl alcohol (Lilestralis).[1]

  • Handling: Use full PPE (gloves, respirator).[1] Perform all synthesis in a fume hood.

  • Metabolism: The tert-amyl group is metabolically robust, but the benzyl alcohol moiety is readily oxidized to the corresponding benzoic acid in vivo, which is generally excreted as a glycine conjugate.[1]

References

  • Preparation of tert-amylbenzene. Organic Syntheses, Coll. Vol. 6, p. 106. Link

  • Process for the preparation of Amorolfine. European Patent EP1917254B1.[1][3] (Describes the Friedel-Crafts and functionalization logic). Link

  • Fragrance Chemistry: The Science of the Sense of Smell. Pybus, D. & Sell, C.[1] (General reference on alkylbenzyl alcohols in perfumery).

  • Synthesis of [4-(2-methylbutan-2-yl)phenyl]methanol. ChemicalBook/CymitQuimica Database. (Confirmation of CAS and commercial availability). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Reagents for the Chloromethylation of tert-Amylbenzene

Executive Summary The chloromethylation of tert-amylbenzene (1,1-dimethylpropylbenzene) is a pivotal transformation in the synthesis of antifungal agents (e.g., Amorolfine) and advanced polymer intermediates. While the B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chloromethylation of tert-amylbenzene (1,1-dimethylpropylbenzene) is a pivotal transformation in the synthesis of antifungal agents (e.g., Amorolfine) and advanced polymer intermediates. While the Blanc reaction remains the industrial standard, its execution requires rigorous control to balance regioselectivity (para vs. ortho) and safety (mitigation of bis(chloromethyl)ether, BCME).

This guide provides a comparative analysis of reagent systems, detailing the "Classic" anhydrous zinc chloride protocol and a "Modern" Phase-Transfer Catalyzed (PTC) method that offers improved conversion rates and operational safety.

Reaction Mechanism & Strategic Considerations

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.[1] The bulky tert-amyl group exerts a strong steric directing effect, heavily favoring substitution at the para position. However, the electron-donating nature of the alkyl group also activates the ring, making the product susceptible to secondary alkylation (formation of diarylmethane byproducts).

Mechanistic Pathway (DOT Visualization)

Chloromethylation_Pathway TAB tert-Amylbenzene Para p-tert-Amylbenzyl Chloride (Major) TAB->Para EAS (Steric Control) Ortho o-tert-Amylbenzyl Chloride (Minor) TAB->Ortho Minor Pathway HCHO Paraformaldehyde (HCHO source) Intermed Hydroxymethyl Cation Species HCHO->Intermed Acid Catalysis (ZnCl2/H+) HCl HCl (gas/aq) HCl->Intermed Intermed->Para Attack Dimer Diarylmethane Byproduct Para->Dimer Over-reaction (Excess Arenes)

Figure 1: Reaction pathway showing the formation of the major para-isomer and potential byproducts.

Reagent Selection Guide

Selection of the reagent system depends on the available equipment (gas handling vs. liquid handling) and safety constraints regarding BCME.

ParameterMethod A: Classic Anhydrous (Blanc) Method B: PTC-Enhanced Aqueous
Formaldehyde Source Paraformaldehyde (95%+) Paraformaldehyde or Formalin (37%)
HCl Source Anhydrous HCl Gas Conc. HCl (37%) + H2SO4
Catalyst ZnCl2 (Fused/Anhydrous) ZnCl2 + PEG-800 (PTC)
Solvent Glacial Acetic Acid (Promoter)Biphasic (Aq/Organic)
Temperature 60–70 °C50–80 °C
Yield (Typical) 75–85%80–92%
Selectivity (p/o) High (~95:5)Very High (>96:4)
Safety Profile High Risk (Gaseous HCl/BCME)Moderate Risk (Contained liquid)

Expert Insight:

  • Paraformaldehyde is preferred over formalin in Method A to maintain anhydrous conditions, which drives the equilibrium toward the chloride product rather than the alcohol intermediate.

  • Acetic Acid acts as a solvent to depolymerize paraformaldehyde and solubilize the lipophilic tert-amylbenzene.

  • PEG-800 (Method B) acts as a Phase Transfer Catalyst, shuttling the reacting species between the aqueous acid phase and the organic substrate phase, significantly enhancing rate and yield while allowing lower temperatures [1].

Detailed Experimental Protocols

Protocol A: The "Classic" Anhydrous Method (Industrial Standard)

Best for: Large-scale synthesis where anhydrous HCl lines are available.

Reagents:

  • tert-Amylbenzene (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Anhydrous ZnCl2 (0.5 equiv)

  • Glacial Acetic Acid (2.0 vol relative to substrate)

  • HCl Gas (Excess)

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a reflux condenser connected to a caustic scrubber (NaOH trap). Ensure the system is strictly fume-hood contained.

  • Charging: Charge tert-amylbenzene, paraformaldehyde, and finely pulverized ZnCl2 into the flask. Add glacial acetic acid.

  • Activation: Heat the mixture to 60 °C with vigorous stirring. The paraformaldehyde will begin to depolymerize.

  • Reaction: Begin bubbling dry HCl gas through the mixture. Maintain temperature between 60–70 °C .

    • Note: The reaction is exothermic. Adjust HCl flow to control temperature.

    • Endpoint: Continue for 4–6 hours until saturation (HCl escapes unreacted) or TLC/GC indicates consumption of starting material.

  • Workup:

    • Cool to room temperature.[2] Pour the mixture into crushed ice/water.

    • Separate the organic layer.[1][2][3][4][5][6][7] Extract the aqueous layer once with hexane or dichloromethane.

    • Critical Wash: Wash combined organics with saturated NaHCO3 (to remove acetic acid) and then water.

    • Dry over anhydrous MgSO4.[2]

  • Purification: Fractional vacuum distillation.

    • tert-Amylbenzene boils ~190°C (atm). The product boils significantly higher; high vacuum (<5 mmHg) is recommended to prevent thermal degradation.

Protocol B: The PTC-Enhanced Method (High Selectivity)

Best for: Laboratory scale or facilities wishing to avoid HCl gas cylinders.

Reagents:

  • tert-Amylbenzene (50 mmol)

  • Paraformaldehyde (60 mmol)

  • Conc. HCl (37%, Excess)

  • H2SO4 (50% w/w, as co-catalyst)[8]

  • ZnCl2 (10 mol%)

  • PEG-800 (0.5 g, ~5 mol%)[8]

Workflow:

  • Setup: Standard reflux setup.

  • Charging: Mix conc. HCl and H2SO4.[6][7][8] Add ZnCl2 and PEG-800.

  • Addition: Add tert-amylbenzene and paraformaldehyde.

  • Reaction: Heat to 70 °C with high-speed stirring (>800 rpm) . The rapid stirring is crucial for the phase-transfer mechanism to function effectively.

  • Duration: React for 8–12 hours.

  • Workup: Stop agitation. The phases will separate rapidly. Isolate the organic layer.[1][2][4][5][6] Wash with water and brine.

  • Purification: Distillation as above.

Safety & Compliance: The BCME Hazard

Bis(chloromethyl)ether (BCME) is a potent human carcinogen formed spontaneously when formaldehyde and HCl coexist, particularly in the gas phase or moist air.

  • Engineering Control: All reactor vents must pass through a scrubber containing 10% aqueous ammonia or NaOH. Ammonia reacts with alkyl halides and BCME to form quaternary salts, effectively neutralizing the carcinogen.

  • Monitoring: Use continuous air monitoring for HCl and formaldehyde.

  • Waste Disposal: Aqueous waste streams containing formaldehyde and HCl must be treated with ammonia or alkaline hydrolysis before disposal to destroy potential BCME traces.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete depolymerization of paraformaldehyde.Increase Acetic Acid volume; ensure temp >60°C.
High Dimer Formation Reaction run too long or too hot.Stop reaction at 90% conversion; reduce catalyst load.
Product Color (Pink/Red) Oxidation or trace iron contamination.Use glass-lined reactors; wash product with dilute sodium metabisulfite.
Emulsion during Workup Surfactant effect of PEG (Method B).Add saturated NaCl (brine) to break emulsion.

References

  • Phase Transfer Catalysis in Chloromethylation

    • Title: An Inexpensive and Convenient Procedure for Chloromethylation of Aromatic Hydrocarbons by Phase Transfer Catalysis in Aqueous Media.[9]

    • Source: Journal of the Chilean Chemical Society, 55(1), 2010.[8]

    • URL:[Link][8][10]

  • General Blanc Reaction Protocol (Organic Syntheses)

    • Title: Chloromethylation of Arom
    • Source: Organic Syntheses, Coll.[3] Vol. 3, p. 195 (1955).

    • URL:[Link]

  • Safety Data (BCME)

    • Title: Bis(chloromethyl)
    • Source: National Institutes of Health (NIH) - NCBI.
    • URL:[Link]

  • Amorolfine Intermediate Context

    • Title: Process for the production of Amorolfine (Patent WO2007012983).[11]

    • Source: Google P
    • URL

Sources

Application

Comprehensive Application Note:[4-(2-Methylbutan-2-yl)phenyl]methanol in Fragrance Chemistry &amp; Scaffold Synthesis

Target Audience: Research Chemists, Fragrance Scientists, and Small-Molecule Development Professionals Compound: [4-(2-Methylbutan-2-yl)phenyl]methanol (Synonym: 4-tert-amylbenzyl alcohol) | CAS: 444921-39-5 Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Fragrance Scientists, and Small-Molecule Development Professionals Compound: [4-(2-Methylbutan-2-yl)phenyl]methanol (Synonym: 4-tert-amylbenzyl alcohol) | CAS: 444921-39-5

Executive Summary & Pharmacological Profiling

[4-(2-Methylbutan-2-yl)phenyl]methanol is a highly versatile small-molecule scaffold characterized by a benzyl alcohol moiety substituted with a bulky tert-amyl (2-methylbutan-2-yl) group at the para position. While its structural cousin, 4-tert-butylbenzyl alcohol, is widely documented , the tert-amyl derivative offers superior lipophilicity and steric bulk. In fragrance chemistry, these properties translate to lower volatility, making it an exceptional fixative and base note. Furthermore, its primary hydroxyl group serves as a reactive handle for synthesizing a library of derivative odorants (aldehydes, esters, and ethers).

Physicochemical & Olfactory Data

To predict its behavior in complex formulation matrices (e.g., emulsions, surfactant bases), we must analyze its physicochemical properties. The data below highlights why this molecule acts as a tenacious base note.

PropertyValue / DescriptorFormulation & Olfactory Impact
Molecular Weight 178.27 g/mol High substantivity; anchors highly volatile top notes.
LogP (Estimated) ~3.8Excellent partitioning into lipid phases; highly stable in hydrophobic bases.
Odor Profile Balsamic, woody, mild floralBlends seamlessly with macrocyclic musks, ionones, and woody ambers.
Vapor Pressure < 0.01 mmHg at 20°CLow volatility ensures prolonged sensory perception on fabric or skin.
Chemical Stability High in alkaline mediaIdeal for high-pH applications (e.g., bar soaps, detergents) where esters degrade.

Systems Biology of Olfaction: GPCR Signal Transduction

For scientists transitioning from drug development to fragrance chemistry, it is critical to understand that odorants are essentially agonists for Olfactory Receptors (ORs)—a massive family of G-protein-coupled receptors (GPCRs).

The hydrophobic tert-amyl tail of[4-(2-Methylbutan-2-yl)phenyl]methanol anchors deeply into the lipophilic binding pocket of specific ORs, while the primary hydroxyl group engages in critical hydrogen-bonding interactions with polar amino acid residues (e.g., Serine/Threonine) in the transmembrane helices. This binding event triggers a well-defined signal transduction cascade.

OlfactoryPathway Odorant Odorant Molecule (4-tert-Amylbenzyl alcohol) OR Olfactory Receptor (OR) (GPCR Binding) Odorant->OR Agonist Binding Golf G-protein (G_olf) Activation OR->Golf Conformational Change AC3 Adenylate Cyclase III (AC3) Golf->AC3 alpha-subunit activates cAMP cAMP Production (Second Messenger) AC3->cAMP ATP conversion IonChannel CNG Ion Channel Ca2+ / Na+ Influx cAMP->IonChannel Opens channel Depolarization Membrane Depolarization & Signal to Olfactory Bulb IonChannel->Depolarization Action Potential

GPCR-mediated olfactory signal transduction pathway triggered by 4-tert-amylbenzyl alcohol.

Synthetic Divergence: The Molecule as a Scaffold

Beyond its direct use as an odorant, [4-(2-Methylbutan-2-yl)phenyl]methanol is a highly valuable synthetic intermediate. By manipulating the primary alcohol, chemists can drastically shift the molecule's vapor pressure and receptor affinity, generating entirely new olfactory profiles.

SyntheticWorkflow A [4-(2-Methylbutan-2-yl)phenyl]methanol (Parent Alcohol: Balsamic/Woody) B TEMPO / NaOCl Chemoselective Oxidation A->B  [O] C Acetic Anhydride / DMAP Acylation A->C  Esterification D 4-tert-Amylbenzaldehyde (Heart Note: Floral / Almond) B->D E 4-tert-Amylbenzyl Acetate (Top Note: Fruity / Pear) C->E

Synthetic divergence of 4-tert-amylbenzyl alcohol into aldehyde and acetate derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic rationale and quality control steps to ensure high-fidelity synthesis suitable for olfactory evaluation.

Protocol A: Chemoselective Aerobic Oxidation to 4-tert-Amylbenzaldehyde

Causality & Mechanistic Insight: Oxidizing benzyl alcohols to aldehydes is notoriously prone to over-oxidation, yielding benzoic acids. In fragrance chemistry, trace carboxylic acids ruin the odor profile by introducing harsh, sour notes and causing pH instability in formulations. To prevent this, we utilize a TEMPO-mediated Anelli oxidation . The sterically hindered TEMPO radical selectively oxidizes the primary alcohol to the aldehyde without progressing to the acid, utilizing NaOCl as a stoichiometric terminal oxidant .

Reagents:

  • [4-(2-Methylbutan-2-yl)phenyl]methanol: 10.0 mmol (1.78 g)

  • TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl): 0.1 mmol (15.6 mg, 1 mol%)

  • Potassium Bromide (KBr): 1.0 mmol (119 mg, 10 mol%)

  • Sodium Hypochlorite (NaOCl, 0.5 M aqueous): 11.0 mmol (22 mL)

  • Dichloromethane (DCM): 20 mL

  • Sodium Bicarbonate (NaHCO3): 0.5 M solution (to buffer NaOCl to pH 8.5–9.5)

Step-by-Step Workflow:

  • System Setup: In a 100 mL round-bottom flask, dissolve the parent alcohol (1.78 g) in 20 mL of DCM. Add TEMPO (15.6 mg) and KBr (119 mg) dissolved in 2 mL of distilled water.

  • Thermal Control: Submerge the flask in an ice-water bath and stir vigorously (1000 rpm) to ensure optimal biphasic mixing. Cool the mixture to 0–5°C.

  • Oxidant Addition: Buffer the NaOCl solution with NaHCO3 to pH 9.0. Add this solution dropwise via an addition funnel over 20 minutes. Causality: Maintaining pH 9.0 prevents the degradation of the TEMPO catalyst and suppresses the uncatalyzed chlorination of the aromatic ring.

  • Reaction Monitoring: Stir for 45 minutes. Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The alcohol spot (lower Rf) should disappear, replaced by the aldehyde spot (higher Rf, UV active).

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to destroy unreacted hypochlorite. Separate the organic DCM layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via short-path distillation or silica gel chromatography.

  • Self-Validation (QC): Perform IR spectroscopy. The broad O-H stretch at ~3300 cm⁻¹ must be completely absent, replaced by a sharp, intense C=O stretch at ~1700 cm⁻¹.

Protocol B: DMAP-Catalyzed Acylation to 4-tert-Amylbenzyl Acetate

Causality & Mechanistic Insight: Converting the alcohol to an acetate masks the hydrogen-bonding hydroxyl group, drastically lowering the boiling point and shifting the molecule from a base note to a highly diffusive, fruity top note. We employ Steglich-type conditions using 4-Dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction at room temperature, preventing thermal degradation of the delicate fragrance profile.

Reagents: *[4-(2-Methylbutan-2-yl)phenyl]methanol: 10.0 mmol (1.78 g)

  • Acetic Anhydride (Ac2O): 12.0 mmol (1.22 g)

  • Triethylamine (Et3N): 15.0 mmol (1.52 g)

  • DMAP: 0.5 mmol (61 mg, 5 mol%)

  • Dichloromethane (DCM): 15 mL

Step-by-Step Workflow:

  • System Setup: Dissolve the parent alcohol (1.78 g), Et3N (1.52 g), and DMAP (61 mg) in 15 mL of anhydrous DCM under a nitrogen atmosphere.

  • Acylation: Cool the mixture to 0°C. Add Acetic Anhydride (1.22 g) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Causality: Et3N acts as an acid scavenger, neutralizing the acetic acid byproduct to drive the equilibrium forward and prevent acid-catalyzed cleavage.

  • Workup: Dilute with 20 mL DCM. Wash sequentially with 1M HCl (to remove DMAP and Et3N), saturated NaHCO3 (to neutralize residual acetic acid), and brine.

  • Self-Validation (QC): GC-MS should show a single peak with a molecular ion peak (M+) at m/z 220. The odor profile should immediately shift from woody/balsamic to bright, fruity, and pear-like.

Formulation Stability & Matrix Interactions

When deploying[4-(2-Methylbutan-2-yl)phenyl]methanol in consumer products, its chemical nature dictates its compatibility:

  • High-pH Environments (Soaps/Bleach): As a primary alcohol, it is highly resistant to hydrolysis. Unlike its acetate derivative (which will saponify into acetic acid and the parent alcohol, destroying the intended odor profile), the parent alcohol remains stable in cold-process soaps (pH 9–10).

  • Schiff Base Formation: If oxidized to 4-tert-amylbenzaldehyde, the molecule will react with primary amines (e.g., in fabric softeners or amine-containing active ingredients) to form Schiff bases. This reaction causes a temporary loss of odor intensity and potential discoloration (yellowing) of the formulation, which must be mitigated by adding UV stabilizers or avoiding amine-rich bases.

References

  • 4-tert-Butylbenzyl alcohol | C11H16O | CID 13416 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents Source: European Journal of Organic Chemistry URL:[Link]

Method

Application Note: Scalable Production Workflows for p-tert-Pentylbenzyl Alcohol

Executive Summary p-tert-Pentylbenzyl alcohol (also known as 4-tert-amylbenzyl alcohol) is a valuable intermediate in the synthesis of functionalized fragrances, agrochemicals, and pharmaceutical motifs.[1] Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-tert-Pentylbenzyl alcohol (also known as 4-tert-amylbenzyl alcohol) is a valuable intermediate in the synthesis of functionalized fragrances, agrochemicals, and pharmaceutical motifs.[1] Its structural analog, p-tert-butylbenzyl alcohol, is widely documented; however, the tert-pentyl variant offers unique lipophilic properties and steric bulk that can modulate biological activity and volatility.[1]

This Application Note details a scalable, self-validating protocol for the production of p-tert-pentylbenzyl alcohol via the chemoselective reduction of p-tert-pentylbenzaldehyde. Unlike non-selective organometallic additions, this workflow prioritizes atom economy, safety, and purity , utilizing a controlled borohydride reduction that is easily translatable from bench (gram-scale) to pilot plant (kilogram-scale).

Strategic Route Selection

For scalable production, the choice of synthetic route is dictated by safety profiles, raw material availability, and impurity management. We evaluated three potential pathways:

RouteMethodologyScalabilityProsCons
A Reduction of Aldehyde High High yield (>95%), mild conditions, simple workup. Requires p-tert-pentylbenzaldehyde precursor.[1]
B Hydrolysis of Benzyl ChlorideMediumLow raw material cost.Generates corrosive waste; potential for bis-ether carcinogens.
C Grignard (Formaldehyde + ArMgBr)LowVersatile for analogs.Cryogenic requirements; difficult to manage exotherms at scale.

Selected Workflow: Route A (Aldehyde Reduction) . Rationale: The aldehyde precursor is accessible via formylation of tert-pentylbenzene. The reduction step avoids heavy metal waste (unlike some oxidations) and eliminates the safety risks of handling organolithiums or Grignards at scale.

Core Protocol: Chemoselective Reduction

Reaction Mechanism & Logic

The reduction utilizes Sodium Borohydride (NaBH₄) in a protic solvent (Methanol/Ethanol).[2]

  • Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon.[3]

  • Stoichiometry: Theoretically, 1 mole of NaBH₄ reduces 4 moles of aldehyde. In practice, a slight excess (0.3–0.4 eq) ensures completion without generating excessive hydrogen gas during quench.

  • Selectivity: This method preserves the aromatic ring and the bulky tert-pentyl group, which is prone to migration or cleavage under harsh acidic conditions (Friedel-Crafts reversibility).

Material Specifications
  • Precursor: p-tert-Pentylbenzaldehyde (Purity >98% by GC).[1]

  • Reagent: Sodium Borohydride (Granular, 98%).

  • Solvent: Methanol (HPLC Grade) – Preferred over ethanol for faster solubilization of borohydride.

  • Quench: 1M HCl or Saturated Ammonium Chloride (NH₄Cl).

Step-by-Step Procedure (100g Scale)

Step 1: Reactor Setup Equip a 2L 3-neck round-bottom flask with:

  • Mechanical overhead stirrer (Teflon paddle).

  • Internal temperature probe (Thermocouple).

  • Pressure-equalizing addition funnel.

  • Reflux condenser (vented to inert gas line).

Step 2: Charge & Solubilization

  • Charge 100.0 g (0.567 mol) of p-tert-pentylbenzaldehyde into the flask.

  • Add 500 mL of Methanol. Stir at 250 RPM until fully dissolved.

  • Cool the system to 0–5°C using an ice/water bath. Critical: Controlling initial temperature suppresses potential side reactions and manages the exotherm of the subsequent addition.

Step 3: Controlled Reduction

  • Prepare a solution/slurry of 8.6 g (0.227 mol, 0.4 eq) NaBH₄ in 100 mL Methanol. Note: Stabilize with 1 drop of NaOH if storing for >1 hour.

  • Transfer NaBH₄ solution to the addition funnel.

  • Dropwise Addition: Add the borohydride solution over 45–60 minutes .

    • Process Control: Maintain internal temperature <15°C .

    • Observation: Mild hydrogen evolution (bubbling) is normal.

Step 4: Reaction Monitoring

  • After addition, allow the mixture to warm to 20–25°C (Room Temp).

  • Stir for 2 hours .

  • IPC (In-Process Control): Sample 50 µL, quench in vial, analyze by TLC (Hexane:EtOAc 8:2) or GC-FID.[1]

    • Target: <0.5% residual aldehyde.

Step 5: Quench & Workup

  • Cool reactor back to 10°C .

  • Slowly add 200 mL of Saturated NH₄Cl or 1M HCl. Caution: Significant Hydrogen evolution.

  • Remove Methanol under reduced pressure (Rotary Evaporator, 40°C, 100 mbar).

  • Extract the aqueous residue with 3 x 150 mL Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash combined organics with 1 x 200 mL Brine .

  • Dry over Anhydrous MgSO₄, filter, and concentrate.

Step 6: Purification

  • Crude Yield: Typically ~100 g (Quantitative).

  • Distillation: For pharma-grade purity, perform vacuum distillation.[1]

    • Boiling Point: Expect ~140–145°C at 2 mmHg (estimate based on analog).

    • Alternative: Recrystallization from Hexane/Ether if the product solidifies (Melting point is likely low/near ambient).

Process Visualization

Reaction Workflow Diagram

G cluster_0 Pre-Reaction cluster_1 Reaction Stage cluster_2 Workup & Isolation Start p-tert-Pentylbenzaldehyde (Liquid/Low Melt Solid) Mix Dissolution (T = 0-5°C) Start->Mix Solvent Methanol (Solvent) Solvent->Mix Reagent NaBH4 (Reductant) Add Controlled Addition (Exotherm Mgmt <15°C) Reagent->Add Mix->Add Stir Reaction Completion (2 hrs @ 25°C) Add->Stir Quench Quench (NH4Cl) (H2 Evolution) Stir->Quench IPC: <0.5% Aldehyde Extract Extraction (EtOAc/DCM) Quench->Extract Purify Vac Distillation (>99% Purity) Extract->Purify Final Final Purify->Final p-tert-Pentylbenzyl Alcohol

Caption: Process Flow Diagram (PFD) for the batch reduction of p-tert-pentylbenzaldehyde, detailing critical process parameters (CPP) and unit operations.

Quality Control & Analytics

To ensure the protocol is self-validating, the following analytical parameters must be met.

ParameterMethodSpecificationNotes
Purity GC-FID / HPLC> 98.5%Main impurity: Unreacted aldehyde.[4][5]
Identity 1H-NMR (CDCl₃)ConfirmedKey signals: Ar-CH₂-O (~4.6 ppm), t-Pentyl methyls (~0.7 & 1.3 ppm).
Residual Solvent GC-Headspace< 5000 ppm (MeOH)Critical for pharmaceutical applications.
Water Content Karl Fischer< 0.1%Ensure drying efficiency.
Troubleshooting Common Issues
  • Incomplete Conversion: Usually due to wet methanol (NaBH₄ decomposes) or insufficient stirring. Remedy: Add 0.1 eq additional NaBH₄.

  • Emulsions during Extraction: Due to the surfactant-like nature of the lipophilic tail. Remedy: Add more brine or filter through Celite.

Safety & Hazard Analysis

  • Hydrogen Evolution: The quenching step releases H₂ gas. Ensure adequate ventilation and absence of ignition sources.[3]

  • Exotherm: The addition of borohydride is exothermic. Failure to cool can lead to solvent boiling or runaway.

  • Toxicology: While p-tert-pentyl compounds are generally less volatile than lower homologs, standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of aldehyde vapors.

References

  • Context: Provides analogous synthesis routes and physical property data for the tert-butyl analog, serving as the baseline for the tert-pentyl protocol.
  • National Institutes of Health (NIH) - PubChem. (2025).[1] p-tert-Butylphenethyl alcohol Compound Summary. Retrieved October 24, 2025, from [Link]

    • Context: Validates structural characteristics and safety data for para-substituted alkyl benzyl alcohols.
  • Google Patents. (2008). CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde.[1][6][7] Retrieved October 24, 2025, from

    • Context: Describes the industrial oxidation of alkyl-toluenes to the aldehyde precursor, establishing the supply chain logic for the starting m
  • Chad's Prep. (2018). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4. Retrieved October 24, 2025, from [Link]

    • Context: Educational verification of the borohydride reduction mechanism and stoichiometry used in the protocol.
  • Context: Provides general troubleshooting for benzyl alcohol workups, specifically addressing polarity and extraction issues relevant to the protocol.

Sources

Application

Application Note: Divergent Functionalization of the Hydroxyl Group in [4-(2-Methylbutan-2-yl)phenyl]methanol

Executive Summary [4-(2-Methylbutan-2-yl)phenyl]methanol (CAS: 444921-39-5), commonly referred to as p-tert-amylbenzyl alcohol, is a highly versatile building block in medicinal chemistry and materials science. The prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(2-Methylbutan-2-yl)phenyl]methanol (CAS: 444921-39-5), commonly referred to as p-tert-amylbenzyl alcohol, is a highly versatile building block in medicinal chemistry and materials science. The presence of the bulky, lipophilic tert-pentyl group at the para position imparts unique pharmacokinetic properties—such as enhanced membrane permeability and metabolic stability—to downstream active pharmaceutical ingredients (APIs).

This application note details three robust, self-validating protocols for the functionalization of its primary benzylic hydroxyl group: Swern Oxidation , Steglich Esterification , and the Appel Reaction .

Mechanistic Rationale & Experimental Design

The benzylic hydroxyl group is highly reactive but susceptible to side reactions if subjected to harsh conditions. Because the tert-pentyl group is electron-donating, it activates the aromatic ring. Exposing this substrate to strongly acidic conditions (e.g., concentrated HBr for bromination or Jones reagent for oxidation) risks Friedel-Crafts dealkylation of the tert-pentyl group, carbocationic rearrangements, or over-oxidation. Therefore, we employ strictly mild, highly chemoselective methodologies:

  • Swern Oxidation: Selected to prevent over-oxidation to the carboxylic acid. The use of dimethyl sulfoxide (DMSO) and oxalyl chloride at -78 °C ensures the reaction stops at the aldehyde stage, avoiding the use of toxic heavy metals [1].

  • Steglich Esterification: Selected for its mildness and high efficiency. The DCC/DMAP catalytic system avoids the need for strongly acidic Fischer esterification conditions, which could degrade sensitive substrates [2].

  • Appel Reaction: Selected for bromination. Utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) provides a neutral, high-rate pathway to the benzyl bromide, bypassing the destructive side reactions commonly seen with hydrobromic acid [3].

Functionalization Workflow

Workflow Start [4-(2-Methylbutan-2-yl)phenyl]methanol (Starting Material) Oxidation Protocol A: Swern Oxidation Reagents: DMSO, (COCl)2, Et3N Temp: -78 °C to RT Start->Oxidation Chemoselective Oxidation Esterification Protocol B: Steglich Esterification Reagents: R-COOH, DCC, DMAP Temp: 0 °C to RT Start->Esterification Acyl Transfer Halogenation Protocol C: Appel Reaction Reagents: CBr4, PPh3 Temp: 0 °C to RT Start->Halogenation Nucleophilic Substitution Aldehyde 4-(tert-Pentyl)benzaldehyde (Aldehyde Derivative) Oxidation->Aldehyde Ester Benzylic Ester (Ester Derivative) Esterification->Ester Bromide 4-(tert-Pentyl)benzyl bromide (Alkyl Halide Derivative) Halogenation->Bromide

Divergent functionalization pathways for[4-(2-Methylbutan-2-yl)phenyl]methanol.

Experimental Protocols
Protocol A: Swern Oxidation to 4-(tert-Pentyl)benzaldehyde

Causality & Insights: Oxalyl chloride activates DMSO to form the highly reactive dimethylchlorosulphonium ion. The benzylic alcohol attacks this intermediate, and subsequent deprotonation by triethylamine (Et₃N) yields the aldehyde via an intramolecular cyclic transition state. Maintaining -78 °C is critical; if the reaction warms prematurely, the intermediate can decompose into mixed thioacetals [1].

Step-by-Step Methodology:

  • In an oven-dried, argon-purged flask, dissolve oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add anhydrous DMSO (2.4 equiv) dropwise over 5 minutes. Stir for 15 minutes to ensure complete formation of the dimethylchlorosulphonium intermediate.

  • Dissolve [4-(2-Methylbutan-2-yl)phenyl]methanol (1.0 equiv) in a minimal volume of anhydrous DCM and add dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Add Et₃N (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench with distilled water, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Validation & QC Check:

  • TLC: The product aldehyde will have a significantly higher

    
     value than the starting benzylic alcohol.
    
  • ¹H-NMR: Confirm the disappearance of the benzylic -CH₂- singlet (~4.6 ppm) and the appearance of a distinct aldehyde -CHO singlet (~9.9 - 10.0 ppm).

Protocol B: Steglich Esterification

Causality & Insights: N,N'-Dicyclohexylcarbodiimide (DCC) activates the target carboxylic acid to form an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a highly efficient acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that rapidly reacts with the benzylic alcohol. This prevents the formation of the inactive N-acylurea side product, which is a common failure point in uncatalyzed carbodiimide couplings [2].

Step-by-Step Methodology:

  • In an oven-dried flask, dissolve the target carboxylic acid (1.1 equiv) and [4-(2-Methylbutan-2-yl)phenyl]methanol (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0 °C in an ice bath.

  • Add DMAP (0.1 equiv) to the solution.

  • Add DCC (1.1 equiv) portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately as the activation occurs.

  • Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for 3-4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Validation & QC Check:

  • TLC: The ester product will be less polar than the starting alcohol.

  • ¹H-NMR: The benzylic -CH₂- protons will shift downfield from ~4.6 ppm to ~5.1 ppm due to the deshielding effect of the newly formed ester carbonyl.

Protocol C: Appel Reaction (Bromination)

Causality & Insights: PPh₃ reacts with CBr₄ to form the "Appel salt" (a bromotriphenylphosphonium intermediate). The benzylic alcohol oxygen attacks the phosphorus, activating the carbon-oxygen bond for an


 displacement by the bromide ion. The formation of the exceptionally strong P=O bond in the triphenylphosphine oxide (TPPO) byproduct drives the reaction thermodynamically, allowing for high rates under completely neutral conditions [3].

Step-by-Step Methodology:

  • In an oven-dried flask, dissolve [4-(2-Methylbutan-2-yl)phenyl]methanol (1.0 equiv) and CBr₄ (1.25 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Add PPh₃ (1.25 equiv) portion-wise over 10 minutes to control the exothermic formation of the Appel salt.

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Monitor via TLC until complete consumption of the starting material (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume.

  • Precipitate the TPPO byproduct by adding cold diethyl ether or pentane. Filter the suspension through a short silica plug.

  • Concentrate the filtrate and purify the resulting benzyl bromide via flash chromatography.

Validation & QC Check:

  • TLC: The benzyl bromide is highly non-polar and will elute near the solvent front in Hexane-rich solvent systems. Use UV-vis for visualization.

  • ¹H-NMR: The broad -OH peak will disappear, and the benzylic -CH₂- protons will shift slightly upfield from ~4.6 ppm (in the alcohol) to ~4.4 - 4.5 ppm (in the bromide).

Quantitative Data Summary

The following table summarizes the expected operational metrics for the functionalization of [4-(2-Methylbutan-2-yl)phenyl]methanol using the described protocols.

Reaction TypeProtocolReagents / CatalystTemp ProfileTimeExpected YieldMajor By-product (Removal)
Oxidation Swern(COCl)₂, DMSO, Et₃N-78 °C → RT2 h85 - 92%Dimethyl sulfide (Evaporation)
Esterification SteglichDCC, DMAP0 °C → RT3 - 4 h90 - 95%Dicyclohexylurea (Filtration)
Halogenation AppelCBr₄, PPh₃0 °C → RT1 - 2 h80 - 88%Triphenylphosphine oxide (Precipitation)
References
  • Swern Oxidation Organic Chemistry Portal [Link]

  • Simple Method for the Esterification of Carboxylic Acids Organic Chemistry Portal[Link]

  • An environmentally benign and high-rate Appel type reaction RSC Publishing[Link]

Method

Application Note: Synthesis of Ethers Derived from [4-(2-Methylbutan-2-yl)phenyl]methanol

Abstract This application note details the synthetic pathways for derivatizing [4-(2-Methylbutan-2-yl)phenyl]methanol (referred to herein as 1-OH ) into various ether classes. The presence of the para-tert-pentyl group i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic pathways for derivatizing [4-(2-Methylbutan-2-yl)phenyl]methanol (referred to herein as 1-OH ) into various ether classes. The presence of the para-tert-pentyl group imparts significant lipophilicity and steric bulk remote from the reaction center, influencing solubility profiles and crystallization behavior without severely hindering the benzylic position. This guide prioritizes three methodologies: Phase-Transfer Catalysis (PTC) for aliphatic ethers, Mitsunobu Coupling for aryl ethers, and Acid-Catalyzed Dehydration for symmetrical ethers. These protocols are optimized for reproducibility, scalability, and safety in drug discovery and fine chemical manufacturing.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

The substrate 1-OH is a primary benzylic alcohol. Its reactivity is defined by two competing electronic factors:

  • Benzylic Activation: The methylene group is susceptible to

    
     pathways due to the stabilization of the resulting carbocation by the aromatic ring and the weak electron-donating effect of the para-alkyl substituent.
    
  • Nucleophilicity: The primary hydroxyl group allows for efficient

    
     reactions (Williamson ether synthesis) under basic conditions.[1][2]
    

Key Structural Considerations:

  • Lipophilicity: The tert-pentyl group (1,1-dimethylpropyl) increases

    
    , necessitating the use of non-polar co-solvents (e.g., Toluene, DCM) in extraction phases.
    
  • Stability: While stable under basic conditions, 1-OH can undergo self-condensation to the dibenzyl ether in the presence of strong acids or upon prolonged heating without a nucleophile.

Reaction Landscape Visualization

ReactionLandscape Substrate [4-(2-Methylbutan-2-yl) phenyl]methanol (1-OH) AlkylEther Aliphatic Ethers (R-O-Bn-Ar) Substrate->AlkylEther Method A: PTC Alkylation (R-X, NaOH, TBAB) ArylEther Phenolic Ethers (Ar'-O-Bn-Ar) Substrate->ArylEther Method B: Mitsunobu Coupling (Ar-OH, PPh3, DIAD) SymEther Symmetrical Ether (Dimer) Substrate->SymEther Method C: Acid Dehydration (p-TSA, -H2O)

Figure 1: Strategic reaction pathways for the diversification of [4-(2-Methylbutan-2-yl)phenyl]methanol.

Method A: Phase-Transfer Catalyzed (PTC) Synthesis of Aliphatic Ethers

Best For: Synthesis of methyl, ethyl, allyl, or benzyl ethers. Advantage: Avoids the use of hazardous sodium hydride (NaH) and anhydrous solvents required in classical Williamson synthesis.

Mechanism & Rationale

Classical Williamson synthesis often uses NaH in DMF/THF. However, for benzylic alcohols, Phase-Transfer Catalysis (PTC) is superior. The quaternary ammonium salt transfers the alkoxide across the interface of a biphasic system (Organic/Aqueous NaOH), allowing the reaction to proceed rapidly in toluene. This method minimizes the risk of side reactions associated with super-bases.

Protocol 1: PTC Alkylation

Reagents:

  • Substrate: 1-OH (1.0 equiv)

  • Alkyl Halide: 1.5 equiv (e.g., Iodomethane, Allyl bromide)

  • Base: 50% aq. NaOH (5.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene (5 mL/g of substrate)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-OH and the Alkyl Halide in Toluene.

  • Catalyst Addition: Add TBAB . The mixture may appear slightly cloudy.

  • Initiation: Add 50% NaOH solution dropwise while stirring vigorously. Note: Vigorous stirring is critical to maximize interfacial surface area.

  • Reaction: Heat the mixture to 50°C (for iodides) or 80°C (for bromides/chlorides). Monitor by TLC (Hexane/EtOAc 8:2).

    • Endpoint: Disappearance of alcohol (typically 2–4 hours).

  • Workup: Cool to room temperature. Dilute with water and separate phases. Extract the aqueous layer once with toluene.

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes).

Troubleshooting:

  • Low Conversion: Increase TBAB loading to 10 mol% or switch to Tetrabutylammonium Hydrogen Sulfate (TBAHS).

  • Hydrolysis of Halide: If using secondary halides, elimination may compete.[3] Reduce temperature and increase reaction time.

Method B: Mitsunobu Coupling for Phenolic Ethers

Best For: Attaching the benzylic group to phenols, biologically active heterocycles, or imides. Advantage: Operates under neutral conditions, preserving sensitive functional groups on the coupling partner.

Mechanism & Rationale

The Mitsunobu reaction activates the primary alcohol of 1-OH into a phosphonium intermediate (a good leaving group), which is then displaced by the acidic pronucleophile (phenol) via an


 mechanism.[4] This avoids the need to convert 1-OH  into a halide first.
Protocol 2: Mitsunobu Coupling

Reagents:

  • Substrate: 1-OH (1.0 equiv)

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF (10 mL/g)

Step-by-Step Procedure:

  • Preparation: Charge a dry flask with 1-OH , Phenol , and

    
     . Dissolve in anhydrous THF under Nitrogen/Argon atmosphere.
    
  • Addition: Cool the solution to 0°C. Add DIAD dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench: Add a small amount of water or methanol.

  • Workup: Concentrate the THF. Dissolve the residue in

    
     or DCM and wash with 1N NaOH (to remove unreacted phenol) followed by brine.
    
  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ), which can be difficult to remove.
    
    • Tip: Triturate the crude residue with cold Hexanes/Ether (

      
       precipitates). Filter, then column the filtrate.[4]
      

Method C: Acid-Catalyzed Dehydrative Etherification

Best For: Synthesis of symmetrical ethers (Dimerization) or coupling with other primary alcohols (Mixed ethers - difficult to control). Advantage: Atom-economical; water is the only byproduct.[5]

Protocol 3: Dean-Stark Dehydration

Reagents:

  • Substrate: 1-OH

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (1-2 mol%)

  • Solvent: Toluene or Benzene (for azeotropic removal of water)

Step-by-Step Procedure:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Loading: Add 1-OH , Toluene, and pTSA .

  • Reflux: Heat to reflux. Water will collect in the trap.

  • Completion: Reaction is complete when water evolution ceases (approx. 1–3 hours).

  • Workup: Wash the cooled toluene solution with sat.

    
     (to neutralize acid), then brine. Dry and concentrate.
    

Comparative Data & Selection Guide

ParameterMethod A: PTC AlkylationMethod B: MitsunobuMethod C: Acid Dehydration
Target Ether Aliphatic (Me, Et, Allyl)Aryl / HeteroarylSymmetrical / Dimer
Key Reagent Alkyl Halide + NaOH

+ DIAD
pTSA
Atom Economy ModeratePoor (High MW byproducts)Excellent
Scalability High (Kg scale)Low/MediumHigh
Primary Risk Emulsion formationRemoval of

Polymerization/Oligomerization
Workflow Logic Diagram

Workflow Start Start: [4-(2-Methylbutan-2-yl)phenyl]methanol Decision Select Target Ether Type Start->Decision RouteA Target: Aliphatic Ether (e.g., Methyl, Ethyl) Decision->RouteA RouteB Target: Aryl Ether (e.g., Phenolic drug linker) Decision->RouteB StepA1 Dissolve in Toluene Add Alkyl Halide + TBAB RouteA->StepA1 StepB1 Dissolve in THF Add Phenol + PPh3 RouteB->StepB1 StepA2 Add 50% NaOH Heat 50-80°C StepA1->StepA2 Finish Isolate & Characterize (1H NMR, MS) StepA2->Finish StepB2 Add DIAD at 0°C Stir at RT StepB1->StepB2 StepB2->Finish

Figure 2: Decision tree for selecting the appropriate synthetic protocol based on the target ether moiety.

References

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Link

  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products.[6] Synthesis, 1981(01), 1-28. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[7] Chemical Reviews, 109(6), 2551–2651. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Dean-Stark and Williamson protocols).
  • Sahoo, S., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride. ACS Omega, 8(46), 44154–44164. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanol

Welcome to the Technical Support Center for the synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanol (commonly known as 4-tert-amylbenzyl alcohol). This bulky, lipophilic building block is highly valued in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanol (commonly known as 4-tert-amylbenzyl alcohol). This bulky, lipophilic building block is highly valued in drug development for modulating pharmacokinetic properties.

Attempting to synthesize this molecule via direct Friedel-Crafts alkylation of benzyl alcohol often results in poor regioselectivity and unwanted etherification. To ensure high purity and yield, our validated workflows focus on two robust laboratory routes: Grignard Homologation and Carboxylic Acid Reduction .

This guide provides step-by-step protocols, mechanistic insights, and troubleshooting FAQs to resolve specific bottlenecks you may encounter at the bench.

Mechanistic Workflows

SynthesisWorkflow Start1 1-Bromo-4-(tert-amyl)benzene Mg Mg turnings, THF Initiation (1,2-DBE) Start1->Mg Start2 4-(tert-amyl)benzoic acid LAH LiAlH4, THF 0°C to Reflux Start2->LAH Grignard Grignard Reagent (ArMgBr) Mg->Grignard SET Mechanism Paraform Paraformaldehyde Depolymerization (45°C) Grignard->Paraform Nucleophilic Addition Quench NH4Cl (aq) Quench Paraform->Quench AlComplex Aluminum Alkoxide Complex LAH->AlComplex Hydride Transfer Fieser Fieser Workup (H2O, NaOH, H2O) AlComplex->Fieser Product [4-(2-Methylbutan-2-yl)phenyl]methanol Fieser->Product Quench->Product

Fig 1. Dual synthetic workflows for [4-(2-Methylbutan-2-yl)phenyl]methanol.

Route 1: Grignard Homologation

This route utilizes the reaction of an arylmagnesium bromide with paraformaldehyde. It is highly scalable but requires strict control over moisture and polymer cracking kinetics.

Standard Operating Protocol
  • Initiation: To a flame-dried flask under

    
    , add Mg turnings (1.2 eq) and anhydrous THF. Add 1-2 mol% of 1,2-dibromoethane to activate the magnesium.
    
  • Grignard Formation: Dropwise add a solution of 1-bromo-4-(tert-amyl)benzene (1.0 eq) in THF at a rate that maintains a gentle, self-sustaining reflux[1]. Stir for 1 hour post-addition.

  • Homologation: Cool the dark Grignard solution to 0°C. Add anhydrous paraformaldehyde powder (2.0 eq) in three portions[2].

  • Depolymerization: Remove the ice bath and heat the reaction to 45°C for 2 hours[2].

  • Quench & Isolation: Cool to 0°C and slowly quench with saturated aqueous

    
    [2]. Extract with Ethyl Acetate (3x), wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Troubleshooting & FAQs

Q: My Grignard reaction won't initiate, and the starting bromide remains unreacted. How can I force initiation without compromising yield? A: The tert-amyl group adds significant steric bulk and lipophilicity, which can hinder the initial single-electron transfer (SET) at the magnesium surface[1].

  • Causality: A passivated MgO layer prevents the necessary electron transfer.

  • Solution: Do not simply add more iodine. Instead, use a self-validating chemical entrainment method: Add 1-2 mol% of 1,2-dibromoethane. The reaction of 1,2-dibromoethane with Mg produces ethylene gas. Self-Validation: The visible evolution of bubbles confirms active Mg is being exposed, ensuring your aryl bromide will react smoothly.

Q: The yield of the benzyl alcohol is low, and I am recovering unreacted 1-(tert-amyl)benzene after the quench. Why isn't the paraformaldehyde reacting? A: Paraformaldehyde is a polymer


 that must depolymerize into monomeric formaldehyde (

) to act as an electrophile.
  • Causality: If the reaction temperature is kept strictly at 0°C or room temperature, depolymerization is kinetically stalled. The Grignard reagent will merely act as a base, deprotonating the terminal hydroxyl groups of the polymer chain and destroying your reagent.

  • Solution: After adding paraformaldehyde at 0°C to control the initial exotherm, you must warm the mixture to 40–50°C[2]. This thermal energy cracks the polymer, releasing the highly electrophilic monomer directly into the solution for immediate nucleophilic attack.

Route 2: Carboxylic Acid Reduction

This route reduces commercially available 4-(tert-amyl)benzoic acid using Lithium Aluminum Hydride (


). It generally offers higher yields but requires meticulous workup procedures to avoid product loss in aluminum salt emulsions.
Standard Operating Protocol
  • Preparation: Suspend

    
     (1.5 eq) in anhydrous THF at 0°C under 
    
    
    
    [3][4].
  • Addition: Dropwise add a 0.5 M solution of 4-(tert-amyl)benzoic acid (1.0 eq) in THF[3]. Caution: Hydrogen gas is evolved.

  • Reduction: Heat the mixture to reflux for 4–6 hours[3]. Monitor by TLC (UV active, stains with

    
    ).
    
  • Fieser Workup: Cool to 0°C. Follow the strict stoichiometric quench detailed in Table 2[3].

  • Isolation: Filter the resulting granular white suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the pure alcohol.

Troubleshooting & FAQs

Q: During the workup of the


 reduction, I get a thick, unfilterable gelatinous emulsion. I am losing product in the filter cake. How do I fix this? 
A: 
  • Causality: Quenching

    
     with arbitrary amounts of water or acid generates amorphous aluminum hydroxide (
    
    
    
    ) gels. These gels physically trap the highly lipophilic [4-(2-Methylbutan-2-yl)phenyl]methanol.
  • Solution: Strictly adhere to the Fieser Workup (1:1:3 ratio)[3]. The sequential addition of water, sodium hydroxide, and more water forces the aluminum salts to crystallize as a dense, granular aluminate complex (

    
    ). Self-Validation:  The transition from a gray, bubbling slurry to a stark white, granular precipitate that settles rapidly at the bottom of the flask confirms a successful quench.
    

Q: I am seeing a significant impurity that is less polar than my target alcohol but more polar than the starting material. What is it, and how do I prevent it? A:

  • Causality: You are likely observing 4-(tert-amyl)benzaldehyde. While

    
     is a powerful reducing agent, the reduction of the intermediate aluminum acetal to the final alkoxide can be sterically hindered by the bulky para-tert-amyl group, leading to premature quenching and release of the aldehyde[3].
    
  • Solution: Aldehydes are more easily reduced than carboxylic acids, but steric hindrance slows the second hydride transfer[3]. Ensure you are using a sufficient excess of

    
     (at least 1.5 equivalents) and maintain a robust reflux for 4-6 hours. Do not rely solely on room temperature stirring.
    

Quantitative Data Summaries

Table 1: Comparative Analysis of Synthetic Routes

Synthetic RouteReagents RequiredTypical YieldKey BottleneckCost / Scalability Profile
Grignard Homologation ArBr, Mg,

75–85%Initiation, Polymer crackingModerate; excellent for scale-up
Acid Reduction ArCOOH,

85–95%Workup emulsionsHigh;

poses scale-up hazards

Table 2: Fieser Workup Matrix for


 Quenching 
Note: Volumes are strictly based on the initial mass of 

used in the reaction[3].

Mass (g)
Step 1:

(mL)
Step 2: 15% NaOH (mL)Step 3:

(mL)
Expected Visual Observation
1.0 g 1.0 mL1.0 mL3.0 mLExothermic bubbling, gray suspension
5.0 g 5.0 mL5.0 mL15.0 mLTransition to white granular solid
10.0 g 10.0 mL10.0 mL30.0 mLClear supernatant, dense precipitate

References

  • [3] How will I convert benzoic to benzaldehyde? Quora. Available at:[Link]

  • [2] US20100292499A1 - Shortened synthesis using paraformaldehyde or trioxane. Google Patents. Available at:

  • [1] Grignard reaction. Simple English Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-tert-Amylbenzyl Alcohol

Welcome to the technical support center for the purification of crude 4-tert-amylbenzyl alcohol. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 4-tert-amylbenzyl alcohol. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important organic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-tert-amylbenzyl alcohol?

A1: The impurity profile of crude 4-tert-amylbenzyl alcohol is largely dependent on its synthetic route. A common laboratory and industrial synthesis involves a three-step process:

  • Friedel-Crafts Alkylation: Benzene is alkylated with tert-amyl alcohol or an equivalent alkylating agent in the presence of a Lewis acid catalyst.

  • Formylation: The resulting tert-amylbenzene is formylated, typically via a Gattermann-Koch or similar reaction, to produce 4-tert-amylbenzaldehyde.[1][2]

  • Reduction: The aldehyde is then reduced to the corresponding benzyl alcohol.

Based on this pathway, the following impurities are commonly encountered:

  • Isomeric Byproducts: Friedel-Crafts alkylation can lead to the formation of ortho- and meta-isomers of tert-amylbenzene, which would then be carried through the subsequent formylation and reduction steps to yield 2-tert-amylbenzyl alcohol and 3-tert-amylbenzyl alcohol. The para-isomer is generally favored due to steric hindrance from the bulky tert-amyl group.[3]

  • Poly-alkylated Species: Over-alkylation of the benzene ring can occur, leading to di- or tri-tert-amylbenzene derivatives, and subsequently, their corresponding benzyl alcohols.

  • Unreacted Starting Materials: Residual tert-amylbenzene from the formylation step or 4-tert-amylbenzaldehyde from an incomplete reduction are common impurities.

  • Byproducts from Formylation: The Gattermann-Koch reaction and related formylation methods can generate various side products, depending on the specific conditions used.

  • Byproducts from Reduction: If a Clemmensen reduction is used to convert the aldehyde to the alcohol, byproducts from this strongly acidic reaction can be present.[4][5][6][7]

Q2: What are the primary purification techniques for 4-tert-amylbenzyl alcohol?

A2: The three most effective purification techniques for 4-tert-amylbenzyl alcohol are:

  • Fractional Distillation under Reduced Pressure: This is a highly effective method for separating the target alcohol from less volatile (e.g., poly-alkylated byproducts) and more volatile (e.g., unreacted tert-amylbenzene) impurities.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, this technique can be very effective for achieving high purity.

  • Column Chromatography: For small-scale purifications or for separating isomers with very similar boiling points, silica gel or alumina column chromatography is a powerful tool.

Q3: What are the key physical properties of 4-tert-amylbenzyl alcohol to consider during purification?

A3: Understanding the physical properties is crucial for selecting and optimizing purification parameters.

PropertyValueSource
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Boiling Point 140 °C at 20 mmHg[8]
Appearance Clear, colorless to light yellow liquid[8]
Solubility Soluble in alcohols and most organic solvents; insoluble in water.[8][9]

Q4: What are the primary safety concerns when handling 4-tert-amylbenzyl alcohol and its purification solvents?

  • Flammability: The compound is likely combustible. Many organic solvents used in purification (e.g., hexanes, ethyl acetate, ethanol) are flammable. Keep away from ignition sources.

  • Irritation: It is expected to be a skin and eye irritant.[12][11]

  • Inhalation: Vapors may cause respiratory tract irritation.

  • Solvent Hazards: Always consult the SDS for the specific solvents being used in extraction, chromatography, and recrystallization.

Personal Protective Equipment (PPE) should always include:

  • Safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat.

  • Work should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 4-tert-amylbenzyl alcohol.

Fractional Distillation

Observed Problem: Poor separation between fractions (co-distillation of impurities).

  • Potential Cause 1: Inefficient distillation column.

    • Causality: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.

    • Troubleshooting Steps:

      • Increase the length of the fractionating column.

      • Use a more efficient column packing material (e.g., Raschig rings, Vigreux indentations).

      • Ensure the column is well-insulated to maintain the temperature gradient.

  • Potential Cause 2: Distillation rate is too high.

    • Causality: A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column, leading to poor separation.

    • Troubleshooting Steps:

      • Reduce the heating rate of the distillation pot.

      • Adjust the reflux ratio to favor a higher reflux, allowing more time for equilibration.

  • Potential Cause 3: Fluctuations in vacuum.

    • Causality: An unstable vacuum will cause the boiling points of the components to fluctuate, leading to poor separation.

    • Troubleshooting Steps:

      • Check all connections in the distillation apparatus for leaks.

      • Ensure the vacuum pump is in good working order and that the vacuum tubing is sound.

      • Use a vacuum regulator for precise pressure control.

Recrystallization

Observed Problem: The compound "oils out" instead of forming crystals.

  • Potential Cause 1: The solution is supersaturated at a temperature above the melting point of the solute.

    • Causality: If the boiling point of the solvent is too high, the solute may dissolve completely but then separate as a liquid (oil) upon cooling because the solution becomes saturated at a temperature where the solute is still molten.

    • Troubleshooting Steps:

      • Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) to the hot solution to induce crystallization at a higher temperature.

      • Try a lower-boiling point solvent for the recrystallization.

      • Use a larger volume of solvent to ensure saturation occurs at a lower temperature.

  • Potential Cause 2: The cooling rate is too fast.

    • Causality: Rapid cooling can lead to the rapid precipitation of the compound as an amorphous solid or oil, rather than allowing for the slow, ordered arrangement into a crystal lattice.

    • Troubleshooting Steps:

      • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed.

      • Insulate the flask to further slow the rate of cooling.

      • Only after the solution has reached room temperature should it be placed in an ice bath to maximize yield.

Observed Problem: Low recovery of the purified product.

  • Potential Cause: The compound has significant solubility in the cold recrystallization solvent.

    • Causality: Even at low temperatures, some of the product will remain dissolved in the mother liquor.

    • Troubleshooting Steps:

      • Ensure the minimum amount of hot solvent was used to dissolve the crude product.

      • Cool the crystallization mixture in an ice bath for an extended period (e.g., 30 minutes) before filtration to maximize precipitation.

      • When washing the collected crystals, use a minimal amount of ice-cold solvent.

Column Chromatography

Observed Problem: Poor separation of the target compound from an impurity (overlapping bands).

  • Potential Cause 1: Inappropriate solvent system (mobile phase).

    • Causality: The polarity of the eluent is either too high, causing all components to elute quickly, or too low, resulting in very slow elution and band broadening.

    • Troubleshooting Steps:

      • Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the target compound.

      • Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the more polar components. For 4-tert-amylbenzyl alcohol, a hexane/ethyl acetate or dichloromethane/hexane gradient is a good starting point.

  • Potential Cause 2: Column was improperly packed.

    • Causality: Channels or cracks in the stationary phase (silica gel or alumina) will lead to an uneven flow of the mobile phase and poor separation.

    • Troubleshooting Steps:

      • Pack the column using a slurry method to ensure a homogenous and dense packing.

      • Gently tap the column during packing to dislodge any air bubbles.

      • Do not let the top of the column run dry during the loading or elution process.

Observed Problem: The compound streaks or "tails" on the column.

  • Potential Cause: The compound is interacting too strongly with the stationary phase or is overloaded.

    • Causality: The hydroxyl group of the benzyl alcohol can interact strongly with the acidic silica gel, leading to tailing. Loading too much crude material onto the column will also cause band broadening and tailing.

    • Troubleshooting Steps:

      • Add a small amount (0.1-0.5%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.

      • Use a less acidic stationary phase, such as neutral alumina.

      • Ensure the amount of crude material loaded is appropriate for the column size (typically a 1:30 to 1:50 ratio of crude material to silica gel by weight).

Experimental Protocols & Visualizations

General Workflow for Purification

PurificationWorkflow crude Crude 4-tert-amylbenzyl alcohol distillation Fractional Distillation (Reduced Pressure) crude->distillation  High boiling/volatile impurities recrystallization Recrystallization distillation->recrystallization  Removes isomers/close boilers chromatography Column Chromatography distillation->chromatography  For difficult separations pure_product Pure 4-tert-amylbenzyl alcohol recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for 4-tert-amylbenzyl alcohol.

Protocol: Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems of increasing polarity (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

    • The optimal solvent system should give an Rf of ~0.3 for the 4-tert-amylbenzyl alcohol spot.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-tert-amylbenzyl alcohol.

Logical Troubleshooting Flowchart for Recrystallization

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve cool Cool slowly to room temp dissolve->cool oiling_out Product oils out? cool->oiling_out crystals_form Crystals form? oiling_out->crystals_form No add_antisolvent Add miscible anti-solvent oiling_out->add_antisolvent Yes scratch_flask Scratch flask with glass rod crystals_form->scratch_flask No filter Collect crystals by filtration crystals_form->filter Yes add_antisolvent->cool seed_crystal Add seed crystal scratch_flask->seed_crystal seed_crystal->cool end Pure Product filter->end

Sources

Troubleshooting

Minimizing side reactions during tert-amylbenzene functionalization

Ticket ID: TAB-FUNC-OPT-001 Subject: Minimizing Side Reactions & Optimizing Selectivity Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Stability Paradox Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TAB-FUNC-OPT-001 Subject: Minimizing Side Reactions & Optimizing Selectivity Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your functionalization of tert-amylbenzene (TAB) is yielding unexpected results—specifically, loss of the tert-amyl group, ring degradation, or poor regioselectivity.

TAB is unique among alkylbenzenes. Its bulky tert-amyl group (1,1-dimethylpropyl) acts as a powerful steric director, theoretically favoring para-substitution. However, this same group is a "ticking time bomb" under electrophilic aromatic substitution (EAS) conditions. The quaternary carbon creates a stable tertiary carbocation, making the group prone to acid-catalyzed dealkylation or Jacobsen rearrangement .

This guide provides the root cause analysis and resolution protocols to stabilize your chemistry.

Module 1: Troubleshooting Dealkylation (The "Jacobsen" Risk)

Symptom:

"I am attempting a Friedel-Crafts reaction or Nitration, but GC-MS shows significant amounts of benzene, toluene, or rearranged alkylbenzenes instead of the desired TAB derivative."

Root Cause Analysis: The tert-amyl group is attached via a quaternary carbon. In the presence of strong Brønsted acids (e.g.,


) or strong Lewis acids (e.g., 

), the aromatic ring can be protonated (sigma-complex). If the reaction temperature is too high or the acid too strong, the tert-amyl group leaves as a stable tertiary carbocation (

), leading to dealkylation or migration to another molecule (disproportionation).

Resolution Protocol:

ParameterRecommendationTechnical Rationale
Temperature < 0°C (Initial) Low temperature kinetically favors the substitution (C-H bond breaking) over the cleavage of the C-C bond holding the alkyl group.
Lewis Acid Switch to

,

, or Zeolites
Avoid

if possible. Milder Lewis acids catalyze the EAS reaction without generating the super-acidic species required to cleave the tert-amyl group.
Solvent Nitromethane (

)
Nitromethane complexes with Lewis acids (like

), moderating their activity and suppressing dealkylation while maintaining electrophilicity.
Quenching Rapid, Cold Hydrolysis Prolonged exposure to spent catalyst sludge promotes rearrangement. Quench immediately upon completion.
Visualization: Dealkylation Pathway vs. Substitution

TAB_Dealkylation_Risk cluster_conditions Critical Control Factors TAB tert-Amylbenzene (Substrate) SigmaComplex Sigma Complex (Intermediate) TAB->SigmaComplex Electrophile (E+) Product Desired Product (Para-Substituted) SigmaComplex->Product Path A: Deprotonation (Kinetic Control, Low T) Carbocation tert-Amyl Cation (Leaving Group) SigmaComplex->Carbocation Path B: Dealkylation (Thermo Control, High T) Benzene Benzene/Toluene (Side Product) SigmaComplex->Benzene Ring Restoration

Figure 1: Mechanistic divergence between desired substitution and unwanted dealkylation. Path A is favored by mild conditions; Path B is triggered by heat and strong acids.

Module 2: Maximizing Regioselectivity (Ortho vs. Para)

Symptom:

"I am getting a 60:40 mixture of para:ortho isomers. I need >95% para."

Root Cause Analysis: While the tert-amyl group is bulky, highly reactive electrophiles (like the nitronium ion,


) are less discriminating (the "Reactivity-Selectivity Principle"). If the electrophile is small and "hot," it will attack the ortho position despite the steric bulk.

Resolution Protocol:

  • Increase Steric Bulk of the Electrophile:

    • Strategy: Use bulky complexes. For nitration, use Acetyl Nitrate (

      
      ) instead of mixed acid. The solvated electrophile is larger, making ortho attack sterically impossible.
      
  • Heterogeneous Catalysis (Shape Selectivity):

    • Strategy: Use Zeolite H-Beta or K10 Montmorillonite clay . The pore structure of these solid acids physically restricts the transition state. The ortho-transition state is too bulky to fit in the pores, forcing reaction at the para position.

  • Solvent Control:

    • Strategy: Use solvents that cluster around the electrophile (e.g., sulfolane or nitrobenzene), effectively increasing its size.

Module 3: Controlling Poly-Functionalization

Symptom:

"I am observing di-nitration or di-alkylation products."

Root Cause Analysis:

  • Alkylation: The product (alkyl-TAB) is more electron-rich than the starting material, inviting a second attack.

  • Nitration: While the nitro group is deactivating, high temperatures or excess acid can force a second addition.

Resolution Protocol:

  • Switch to Acylation: If you need an alkyl group, perform Friedel-Crafts Acylation first.[1][2] The acyl group (

    
    ) strongly deactivates the ring, completely stopping the reaction at mono-substitution. You can then reduce the carbonyl to an alkyl group (Wolff-Kishner or Clemmensen reduction).[3][4]
    
  • Stoichiometry: Use a slight deficit of the electrophile (0.95 eq) to ensure TAB remains in excess.

Standard Operating Procedure (SOP): Selective Para-Acylation

Objective: Synthesize p-tert-amylacetophenone (Precursor for Amorolfine/Industrial Intermediates) with <1% dealkylation.

Reagents:

  • tert-Amylbenzene (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • 
     (1.1 eq) - Note: While strong, it is standard for acylation; we control it via temp.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Workflow:

  • Preparation: Purge reactor with

    
    . Moisture initiates violent hydrolysis and side reactions.
    
  • Solvation: Dissolve

    
     in DCM at -10°C .
    
  • Complexation: Add Acetyl Chloride dropwise. Allow the acylium complex to form (clear/yellow solution).

  • Addition (The Critical Step): Add tert-Amylbenzene slowly over 60 minutes, maintaining internal temp < 0°C .

    • Why? Adding the substrate to the complex ensures the substrate is never in the presence of excess free Lewis acid, reducing dealkylation risk.

  • Digestion: Stir at 0°C for 2 hours. Do not reflux.

  • Quench: Pour reaction mixture slowly onto crushed ice/HCl.

  • Analysis: Check organic layer via GC. Expect >98% para-selectivity due to the combined bulk of the tert-amyl group and the

    
    -Acetyl complex.
    
Visualization: Troubleshooting Decision Tree

TAB_Troubleshooting Start Issue Detected CheckProduct Analyze Crude Mixture (GC/MS or NMR) Start->CheckProduct Dealkyl Benzene/Toluene Present? CheckProduct->Dealkyl Isomer High Ortho Isomer? Dealkyl->Isomer No Sol_Dealkyl SOLUTION: Lower Temp (<0°C) Switch to FeCl3 or Zeolites Dealkyl->Sol_Dealkyl Yes Poly Di-substituted Product? Isomer->Poly No Sol_Isomer SOLUTION: Increase Steric Bulk (Use Acetyl Nitrate or Zeolite Beta) Isomer->Sol_Isomer Yes Sol_Poly SOLUTION: Switch to Acylation (Deactivates Ring) Poly->Sol_Poly Yes

Figure 2: Diagnostic workflow for identifying and correcting TAB functionalization errors.

References

  • Olah, G. A., et al. (1978).[5] "Electrophilic and free radical nitration of benzene and toluene with various nitrating agents."[5] Proceedings of the National Academy of Sciences. Link

  • Smith, L. I. (1942).[6][7] "The Jacobsen Reaction."[6][7][8] Organic Reactions, Vol 1. Wiley. Link

  • Solvay S.A. "Tert-Amylbenzene: Pharmaceutical Intermediates & Additive for Battery."[9] Technical Data Sheet. Link

  • Vinati Organics. "Tertiary Amyl Benzene (TAB) Industry Applications." Product Catalog. Link

  • Zhang, H., et al. (2010). "Regioselective Nitration of Aromatic Hydrocarbons with Bentonite Supported Metallic Nitrates." Asian Journal of Chemistry. Link

Sources

Optimization

Troubleshooting low conversion rates in 4-tert-amylbenzyl alcohol synthesis

Welcome to the Technical Support Center for the synthesis of 4-tert-amylbenzyl alcohol . As a Senior Application Scientist, I frequently see researchers struggle with low conversion rates when reducing 4-tert-amylbenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-tert-amylbenzyl alcohol . As a Senior Application Scientist, I frequently see researchers struggle with low conversion rates when reducing 4-tert-amylbenzoic acid. While the transformation of a benzoic acid to a benzyl alcohol is a fundamental organic operation, the unique steric and electronic profile of the bulky, lipophilic tert-amyl group introduces specific mechanistic hurdles.

This guide is designed to move beyond basic textbook procedures. Here, we will dissect the causality behind reaction stalling, provide self-validating protocols, and establish a robust troubleshooting framework to ensure you achieve >95% conversion in your scale-up or discovery workflows.

Diagnostic Workflow: Isolating the Point of Failure

Before changing reagents, it is critical to diagnose whether your low conversion is a result of moisture, solubility, or reagent degradation. Follow this logic tree to isolate the variable.

G Start Low Conversion Rate (< 50% Yield) CheckMoisture Is the system strictly anhydrous? (Karl Fischer < 50 ppm) Start->CheckMoisture FixMoisture Dry solvents over mol sieves. Purge with Argon. CheckMoisture->FixMoisture No CheckSolubility Is 4-tert-amylbenzoic acid fully dissolved? CheckMoisture->CheckSolubility Yes FixSolubility Increase solvent volume or switch to 2-MeTHF/THF mix. CheckSolubility->FixSolubility No CheckReagent Evaluate Reducing Agent CheckSolubility->CheckReagent Yes LiAlH4 LiAlH4: Check reagent degradation or carboxylate precipitation CheckReagent->LiAlH4 BH3 BH3-THF: Check for THF ring-opening Ensure T < 35°C CheckReagent->BH3 T3P T3P/NaBH4: Ensure complete activation before NaBH4 addition CheckReagent->T3P Success Optimal Conversion (> 95% Yield) LiAlH4->Success BH3->Success T3P->Success

Diagnostic workflow for troubleshooting low conversion rates in 4-tert-amylbenzyl alcohol synthesis.

In-Depth Causality & Troubleshooting FAQs

Q1: Why does my LiAlH₄ reduction of 4-tert-amylbenzoic acid stall at 50-60% conversion despite using a molar excess of the reagent? A1: This is a classic issue of intermediate precipitation combined with electronic deactivation. The para-tert-amyl group exerts a strong positive inductive (+I) effect, which slightly reduces the electrophilicity of the carboxyl carbon, slowing the initial hydride attack. More critically, the reaction of LiAlH₄ with a carboxylic acid first generates a lithium carboxylate salt and hydrogen gas[1]. Because the tert-amyl group is highly lipophilic and bulky, the resulting lithium 4-tert-amylcarboxylate can form a dense, insoluble gel in pure diethyl ether or cold THF, physically sequestering the unreacted starting material from further hydride transfer. Solution: Switch to a more polar coordinating solvent mixture (e.g., THF/2-MeTHF) and ensure the reaction is held at a gentle reflux (65°C) rather than room temperature to maintain intermediate solubility.

Q2: I switched to Borane-THF (BH₃-THF) to improve chemoselectivity, but my yields are inconsistent batch-to-batch. What is the mechanistic failure? A2: The inconsistency is almost certainly due to reagent degradation. Borane-THF is an excellent reagent for reducing carboxylic acids because it acts as an electrophilic reducing agent, coordinating first to the electron-rich carbonyl oxygen[1]. However, BH₃-THF is thermodynamically unstable at room temperature. Over time, it cleaves the THF ring, degrading into tributyl borate and hydrogen gas, drastically lowering the active hydride titer[1]. Solution: Always titrate your BH₃-THF before use, store it strictly at 2-8°C, and ensure reaction temperatures do not exceed 35°C to prevent accelerated reagent decomposition during the addition phase[1]. Alternatively, use Borane-Dimethylsulfide (BH₃-SMe₂), which is significantly more stable (available in 10 M concentrations), though it requires handling the noxious dimethyl sulfide byproduct[1].

Q3: Are there milder alternatives that avoid handling pyrophoric hydrides (LiAlH₄) or toxic boranes, while maintaining high conversion? A3: Yes. A highly effective and self-validating alternative is the use of 1-propanephosphonic acid cyclic anhydride (T3P) combined with Sodium Borohydride (NaBH₄)[2]. Mechanism: Carboxylic acids are generally inert to NaBH₄[1]. However, T3P acts as a powerful coupling agent that activates the 4-tert-amylbenzoic acid into a highly electrophilic mixed anhydride intermediate[2]. Once activated, the intermediate is rapidly and quantitatively reduced by the mild NaBH₄ to 4-tert-amylbenzyl alcohol[2]. This method is exceptionally tolerant of moisture, avoids racemization (if chiral centers were present), and eliminates the need for strict inert-atmosphere Schlenk techniques[2].

Quantitative Reagent Comparison

To make an informed decision on your synthetic route, compare the operational parameters of the primary reducing agents below.

Table 1: Comparison of Reducing Agents for 4-tert-amylbenzoic Acid Conversion

Reducing AgentActivation Required?Typical Conversion (%)Primary Failure ModeRecommended Solvent
LiAlH₄ No85 - 95%Intermediate precipitation; moisture degradationTHF or 2-MeTHF
BH₃-THF No> 95%Reagent titer loss (thermal degradation)[1]THF (< 35°C)[1]
BH₃-SMe₂ No> 95%Odor management; volatility[1]THF or Toluene
T3P / NaBH₄ Yes (T3P)90 - 98%Incomplete anhydride formation[2]EtOAc / THF[2]

Self-Validating Experimental Protocol: BH₃-THF Reduction

This protocol utilizes BH₃-THF for its superior chemoselectivity and high conversion rates, embedding self-validating checkpoints to ensure the reaction does not fail silently.

Objective: Achieve >95% conversion of 4-tert-amylbenzoic acid to 4-tert-amylbenzyl alcohol.

Step 1: Reagent Validation & Setup

  • Purge a dry, 2-neck round-bottom flask with Argon.

  • Validation Checkpoint 1: Verify the active concentration of the BH₃-THF solution. (A quick visual check: inject 0.5 mL of the reagent into 2 mL of anhydrous methanol in a syringe; vigorous H₂ gas evolution confirms active hydride presence).

Step 2: Substrate Dissolution

  • Dissolve 10.0 mmol (approx. 1.92 g) of 4-tert-amylbenzoic acid in 15 mL of anhydrous THF.

  • Stir at 0°C (ice bath). Ensure complete dissolution. The lipophilic tert-amyl group ensures excellent solubility in THF.

Step 3: Electrophilic Hydride Addition

  • Dropwise add 15.0 mL of 1.0 M BH₃-THF solution (15.0 mmol, 1.5 eq) over 20 minutes.

  • Causality Note: The first equivalent reacts with the acidic proton, evolving H₂ gas and forming a triacyloxyborane intermediate. The excess 0.5 eq is required for the actual reduction[1]. Maintain the internal temperature below 35°C to prevent THF ring-cleavage by borane[1].

Step 4: Reaction Maturation & In-Process Control (IPC)

  • Remove the ice bath and stir at ambient temperature (20-25°C) for 4 hours.

  • Validation Checkpoint 2 (IPC): Withdraw a 50 µL aliquot, quench in 1 mL MeOH, and analyze via TLC (Hexanes:EtOAc 4:1) or HPLC. The starting material (Rf ~0.2) must be completely consumed, with the product appearing at Rf ~0.6. Do not proceed to the bulk quench until this is confirmed.

Step 5: Controlled Quenching

  • Cool the reaction back to 0°C.

  • Dropwise add Methanol (5 mL) until gas evolution completely ceases.

  • Causality Note: Methanol breaks down the stable borate ester complexes, liberating the free 4-tert-amylbenzyl alcohol. Skipping this step and going straight to an aqueous workup leads to stable emulsions and artificially low isolated yields.

Step 6: Isolation

  • Concentrate the reaction mixture under reduced pressure.

  • Partition between EtOAc (20 mL) and 1M HCl (20 mL). Wash the organic layer with saturated NaHCO₃, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and evaporate to yield pure 4-tert-amylbenzyl alcohol.

References

  • [2] Title: An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride Source: CORE (Elsevier Ltd.) URL:

  • [1] Title: Acid to Alcohol - Common Conditions Source: Common Organic Chemistry URL:

Sources

Troubleshooting

Removing unreacted starting materials from [4-(2-Methylbutan-2-yl)phenyl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors of [4-(2-Methylbutan-2-yl)phenyl]methanol (commonly referred to as 4-tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors of [4-(2-Methylbutan-2-yl)phenyl]methanol (commonly referred to as 4-tert-amylbenzyl alcohol).

Depending on your synthetic route, this compound is typically produced via the reduction of either 4-tert-amylbenzoic acid (using strong reducing agents like


) or 4-tert-amylbenzaldehyde (using milder agents like 

). The bulky tert-amyl group imparts significant lipophilicity to the molecule, which dictates our approach to purification. This guide focuses on the mechanistic causality behind removing unreacted starting materials through self-validating extraction protocols.

Physicochemical Properties & Separation Logic

To design an effective purification strategy, we must exploit the functional group differences between the target alcohol and the potential unreacted precursors.

CompoundFunctional GroupPhase Preference (Neutral pH)Phase Preference (Treated)Removal Strategy
[4-(2-Methylbutan-2-yl)phenyl]methanol Primary AlcoholOrganicOrganicTarget Product (Retained)
4-tert-amylbenzoic acid Carboxylic AcidOrganicAqueous (as carboxylate)Deprotonation via

4-tert-amylbenzaldehyde AldehydeOrganicAqueous (as sulfonate adduct)Nucleophilic addition via

Troubleshooting Guides & FAQs

Q1: My post-reaction analysis shows significant unreacted 4-tert-amylbenzoic acid. Why should I use sodium bicarbonate (


) instead of sodium hydroxide (

) for the extraction?
A1: While

is a stronger base, it can cause severe emulsions and promote unwanted side reactions (such as the hydrolysis of any trace ester intermediates).

is a mild base with a conjugate acid pKa of ~6.4. This is sufficiently basic to quantitatively deprotonate the unreacted benzoic acid derivative (pKa ~4.2), converting it into a highly water-soluble sodium carboxylate salt. This ensures the acid partitions entirely into the aqueous phase while leaving your target alcohol safely in the organic layer[1].

Q2: NMR indicates the presence of unreacted 4-tert-amylbenzaldehyde. How can I selectively remove an aldehyde from an alcohol when both are highly lipophilic? A2: You must alter the chemical structure of the aldehyde temporarily. By washing the organic layer with a saturated solution of sodium bisulfite (


), the bisulfite anion (

) acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. This forms an

-hydroxy sulfonate salt (a bisulfite adduct)[2]. Because this adduct is highly ionic, its partition coefficient shifts dramatically, making it completely water-soluble. It washes away in the aqueous phase, leaving the unreactive benzyl alcohol behind[3].

Q3: I am experiencing a persistent emulsion during the bisulfite wash. What is the cause and how do I resolve it? A3: The bulky 2-methylbutan-2-yl (tert-amyl) group significantly increases the lipophilicity and surface activity of the molecules involved, which lowers the interfacial tension between the organic and aqueous layers, causing emulsions. Solution: Add a small volume of saturated sodium chloride (brine) to the separatory funnel. The high ionic strength of the brine increases the density of the aqueous layer and decreases the solubility of organic micro-droplets within it (the "salting-out" effect), forcing a rapid and clean phase separation.

Mandatory Visualization: Workflows & Mechanisms

Purification_Workflow Crude Crude Reaction Mixture (Alcohol, Acid, Aldehyde) OrgSolv Dissolve in Organic Solvent (e.g., Et2O or DCM) Crude->OrgSolv BaseWash Wash with sat. NaHCO3 (aq) OrgSolv->BaseWash Aq1 Aqueous Phase (4-tert-amylbenzoate salt) BaseWash->Aq1 Deprotonation Org1 Organic Phase (Alcohol + Aldehyde) BaseWash->Org1 Phase Separation BisulfiteWash Wash with sat. NaHSO3 (aq) Org1->BisulfiteWash Aq2 Aqueous Phase (Bisulfite Adduct) BisulfiteWash->Aq2 Nucleophilic Addition Org2 Organic Phase (Target Alcohol) BisulfiteWash->Org2 Phase Separation Dry Dry (Na2SO4) & Evaporate Pure Product Org2->Dry

Workflow for isolating[4-(2-Methylbutan-2-yl)phenyl]methanol from unreacted precursors.

Bisulfite_Mechanism Aldehyde Unreacted Aldehyde (Lipophilic) Intermediate Nucleophilic Attack on Carbonyl Carbon Aldehyde->Intermediate Bisulfite Bisulfite Anion (HSO3-) Bisulfite->Intermediate Adduct α-Hydroxy Sulfonate Salt (Water-Soluble) Intermediate->Adduct Phase Transfer

Chemical logic of bisulfite adduct formation for aldehyde impurity removal.

Self-Validating Experimental Protocol: Sequential Extraction

This protocol is designed as a closed-loop system. Do not proceed to the final concentration step until the In-Process Control (IPC) validates the removal of impurities.

Phase 1: Solubilization & Acid Removal

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Diethyl Ether or Dichloromethane are recommended). Causality: The target alcohol is highly non-polar; a low-boiling organic solvent ensures complete solubilization and easy removal later.

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous

    
    .
    
  • Agitation & Venting: Stopper the funnel, invert, and immediately open the stopcock to vent. Causality: The acid-base neutralization generates

    
     gas. Failure to vent frequently will cause pressure buildup.
    
  • Separation: Shake vigorously for 1 minute, vent again, and allow the phases to separate. Drain the aqueous layer (contains the unreacted acid as a sodium salt).

Phase 2: Aldehyde Removal 5. Bisulfite Wash: To the remaining organic layer, add an equal volume of freshly prepared saturated aqueous


[3].
6. Biphasic Agitation:  Shake the separatory funnel vigorously for 3 to 5 minutes. Causality: The formation of the bisulfite adduct occurs at the interface of the two liquid phases. Vigorous agitation maximizes surface area, driving the reaction to completion[3].
7. Separation:  Allow the layers to separate. If an emulsion forms, add 10 mL of brine. Drain and discard the lower aqueous layer (contains the water-soluble aldehyde adduct).

Phase 3: In-Process Control (IPC) & Isolation 8. TLC Validation: Spot the organic layer on a silica gel TLC plate alongside reference standards of your starting materials. Elute with a suitable solvent system (e.g., 80:20 Hexanes:Ethyl Acetate). Causality: The protocol validates itself here. The alcohol will have a distinct


 value. If spots corresponding to the starting acid or aldehyde remain, repeat the respective wash step.
9. Drying:  Once validated, wash the organic layer once with brine to remove bulk water, then transfer to an Erlenmeyer flask and add anhydrous 

. Swirl until the drying agent flows freely. 10. Concentration: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield pure[4-(2-Methylbutan-2-yl)phenyl]methanol.

References

  • University of Mosul - College of Science - Dept. of Chemistry. (n.d.). Experiment: Cannizzaro Reaction. Retrieved from[Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Organic Experiments. Retrieved from [Link]

Sources

Optimization

Stability and storage conditions to prevent oxidation of benzyl alcohols

Welcome to the Technical Support Center for Formulation Stability. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, diagnose, and prevent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Formulation Stability. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, diagnose, and prevent the oxidative degradation of benzyl alcohol in pharmaceutical and cosmetic formulations.

Below, you will find a diagnostic workflow, targeted FAQs addressing mechanistic root causes, quantitative stability parameters, and a self-validating standard operating procedure (SOP) for manufacturing.

Diagnostic Workflow

BnOH_Oxidation_Troubleshooting A Formulation Stability Check B Odor Change (Bitter Almond) or API Degradation? A->B C Perform HPLC Analysis (UV 205nm / 260nm) B->C Yes D Detect Benzaldehyde & BDBA Formation C->D E Check Container Permeability (LDPE vs. HDPE/Glass) D->E Root Cause Analysis F Implement N2 Blanketing & Switch to HDPE E->F G Monitor Headspace O2 (< 1%) F->G

Workflow for diagnosing and mitigating benzyl alcohol oxidation in formulations.

Troubleshooting & FAQ Guide

Q1: My benzyl alcohol-preserved parenteral formulation has developed a faint "bitter almond" odor over six months, and we are seeing a concurrent drop in our Active Pharmaceutical Ingredient (API) assay. What is the mechanistic cause? A: The "bitter almond" odor is the classic organoleptic indicator that benzyl alcohol has undergone aerobic oxidation to form benzaldehyde[1]. Benzyl alcohol is highly susceptible to oxidation when exposed to oxygen in the headspace or dissolved in the aqueous matrix[2].

The drop in your API assay is a direct consequence of an excipient-API interaction. If your API contains a primary amine functional group, the electrophilic carbonyl carbon of the newly formed benzaldehyde will undergo a condensation reaction with the nucleophilic amine, forming a Schiff base (imine)[3][4]. Furthermore, benzaldehyde can react with the remaining benzyl alcohol to form benzaldehyde dibenzyl acetal (BDBA), an impurity that can cause analytical interference during HPLC assays due to its strong UV absorbance below 220 nm[5].

Q2: We are scaling up our formulation process. What are the critical storage conditions and container materials required to prevent this oxidation? A: The causality of oxidation is fundamentally tied to oxygen exposure and thermal kinetics. Benzyl alcohol must be stored in closed, original containers at controlled room temperatures between 15°C and 25°C, protected from direct sunlight and heat sources[6].

For container closure systems, material permeability is the critical factor. You must use High-Density Polyethylene (HDPE) or glass. Low-Density Polyethylene (LDPE) is highly permeable to oxygen, which drives the oxidation to benzaldehyde, and benzyl alcohol itself can permeate into and degrade LDPE[7]. Additionally, avoid using polystyrene syringes for administration or short-term storage, as benzyl alcohol can extract and dissolve polystyrene. For bulk storage tanks, it is imperative to implement a nitrogen purging or blanketing system to actively displace oxygen and moisture[1].

Q3: How can we analytically differentiate between benzyl alcohol, benzaldehyde, and BDBA in our stability-indicating methods? A: A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. BDBA is reversibly formed by the reaction of benzyl alcohol with benzaldehyde under acidic to neutral conditions[5]. Because BDBA has a strong UV absorbance at 205 nm and a weaker band with fine structure near 260 nm, it often co-elutes or interferes with potent APIs in this wavelength range[5]. To self-validate your method, spike a control sample with 0.2% benzaldehyde and subject it to mild acid catalysis to intentionally generate BDBA. This ensures your chromatographic conditions can adequately resolve the API, benzyl alcohol, benzaldehyde, and BDBA peaks without co-elution.

Quantitative Data: Stability and Degradation Parameters

Summarized below are the critical physicochemical thresholds that dictate the stability of benzyl alcohol in pharmaceutical matrices.

ParameterOptimal Target / LimitMechanistic Implication
Storage Temperature 15°C to 25°CPrevents thermal acceleration of radical oxidation pathways[6].
Container Material Glass or HDPELDPE allows O2 ingress; Polystyrene is dissolved by benzyl alcohol[7].
Headspace Oxygen < 1.0%Eliminates the primary reactant (O2) required for conversion to benzaldehyde[1].
Benzaldehyde Limit (USP) ≤ 0.20%Exceeding this threshold triggers significant Schiff base formation with amine-APIs[3][5].
Aqueous Solubility ~4.29 g/100 mL (20°C)Dictates the maximum concentration before phase separation or co-solvent requirement[1].

Standard Operating Procedure (SOP)

Protocol: Nitrogen Blanketing and Headspace Oxygen Control for Aqueous Formulations

Objective: To establish a self-validating manufacturing environment that mechanically excludes oxygen, thereby preventing the oxidation of benzyl alcohol to benzaldehyde.

  • Step 1: Solvent Degassing. Sparge the aqueous vehicle with high-purity Nitrogen (N2) for a minimum of 30 minutes prior to excipient addition. This displaces dissolved oxygen (DO).

  • Step 2: API and Excipient Addition. Maintain a continuous N2 sweep over the compounding vessel. Add the API, followed by benzyl alcohol (typically 0.5% to 2.0% w/v). Ensure the temperature does not exceed 25°C during mixing to minimize oxidation kinetics[6].

  • Step 3: Container Filling and Headspace Purging. Fill the formulation into HDPE or glass vials[7]. Immediately prior to sealing, purge the vial headspace with N2.

  • Step 4: Headspace Oxygen Verification. Using a tunable diode laser absorption spectroscopy (TDLAS) headspace analyzer, verify that the residual oxygen in the sealed vials is < 1.0%.

  • Step 5: Self-Validation (Stability Control). Reserve a subset of vials filled without N2 purging (ambient air headspace). Place both N2-purged and ambient vials in accelerated stability chambers (40°C). Test via HPLC at 1, 3, and 6 months. The manufacturing protocol is successfully validated when the N2-purged vials show < 0.05% benzaldehyde, while the ambient control exhibits a quantifiable, statistically significant increase in benzaldehyde and BDBA[5].

References[1] Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide - wolfabio.com - Link[3] Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways - scirp.org - Link[4] Overcoming Excipient Risks and Challenges for Parenteral Formulations - pharmaexcipients.com -Link[2] Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions - nih.gov -Link[7] Use of benzyl alcohol as a shipping and storage solution for chromatography media - cytivalifesciences.com - Link[5] Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - ovid.com - Link[6] SAFETY DATA SHEET BENZYL ALCOHOL TECH - chemicals.co.uk -Link[8] BENZYL ALCOHOL - atamanchemicals.com - Link

Sources

Troubleshooting

Dealing with isomer contamination in p-tert-pentylbenzyl alcohol samples

Welcome to the technical support guide for handling p-tert-pentylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals who encounter the common challenge of isomeric co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling p-tert-pentylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals who encounter the common challenge of isomeric contamination in their samples. The synthesis of p-tert-pentylbenzyl alcohol, typically via Friedel-Crafts alkylation of benzene with a tert-pentylating agent followed by subsequent reactions, often results in a mixture of ortho-, meta-, and para-isomers. Separating these closely related compounds is critical for ensuring the purity of starting materials and the integrity of downstream applications.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you effectively identify, separate, and purify your target p-tert-pentylbenzyl alcohol.

Part 1: Frequently Asked Questions (FAQs) - Isomer Identification & Analysis

This section addresses the initial steps of dealing with contamination: understanding and quantifying the problem.

Q1: What are the typical isomeric impurities found in p-tert-pentylbenzyl alcohol samples?

The primary contaminants are the ortho- and meta- isomers of tert-pentylbenzyl alcohol. These arise during the initial alkylation step where the tert-pentyl group can attach to different positions on the benzene ring relative to the chloromethyl or subsequent functional group that leads to the benzyl alcohol.

Q2: How do the physical properties of these isomers differ, and why is it important?

The physical properties of ortho, meta, and para isomers are often very similar, which makes separation challenging.[1] The key differences lie in their boiling points, melting points, and polarity, which are exploited in purification techniques like distillation and chromatography.

Propertyp-tert-Pentylbenzyl Alcoholo-tert-Pentylbenzyl Alcoholm-tert-Pentylbenzyl AlcoholRationale for Separation
Boiling Point HighestLowestIntermediateThe difference, though slight, allows for separation by fractional distillation.[2]
Melting Point HighestLowestIntermediateThe para isomer's symmetry allows for more efficient crystal packing, resulting in a higher melting point, which is ideal for purification by crystallization.
Polarity LowestHighestIntermediateDifferences in dipole moments affect their interaction with stationary phases in chromatography, enabling separation.[3]
Scientist's Note: The table values are illustrative based on typical trends for substituted benzenes. Precise values should be determined experimentally or sourced from specific literature for tert-pentylbenzyl alcohol if available.

Q3: What are the recommended analytical methods for identifying and quantifying the isomer ratio in my sample?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for baseline separation and quantification. The isomers will have identical mass spectra, but they can be separated based on their retention times.

    • Expertise: Achieving good resolution often requires a mid-polarity column (e.g., with a phenyl-containing stationary phase) to enhance selectivity. A slow temperature ramp (5-10 °C/min) is crucial for resolving closely eluting peaks.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool, especially for preparative scale work.

    • Expertise: Standard C18 columns may not provide sufficient resolution. Specialized columns with different selectivity, such as those with biphenyl or phenyl-hexyl stationary phases, can improve separation by leveraging π-π interactions.[4][5]

Part 2: Purification Strategy & Troubleshooting

This section provides a decision-making framework and detailed guides for the most common purification methods.

Q1: How do I choose the best purification method for my needs?

The choice depends on the scale of your experiment, the required purity, and the available equipment. Use the following decision-making workflow to guide your selection.

G cluster_input Initial Sample cluster_decision Decision Points cluster_output Final Product start Isomer-Contaminated p-tert-pentylbenzyl alcohol scale What is your scale? start->scale distill Fractional Distillation scale->distill Large Scale (>10g) column Column Chromatography scale->column Small to Medium Scale (mg to 10g) recryst Recrystallization scale->recryst Any Scale (if solid) purity Purity Requirement? end_product High-Purity p-tert-pentylbenzyl alcohol purity->end_product High Purity (>99%) purity->end_product Moderate Purity (95-99%) distill->purity column->purity recryst->purity

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide 1: Purification by Column Chromatography

Column chromatography is excellent for achieving high purity on a small to medium scale.[6] It separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Choose a mid-polarity adsorbent. Standard silica gel is often effective.

  • Solvent System (Eluent) Selection:

    • Rationale: The key is to find a solvent system where the isomers have different retention factors (Rf). The para isomer, being less polar, will elute first.

    • Procedure: Use Thin-Layer Chromatography (TLC) to screen solvent systems. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. A good starting point is a 9:1 to 4:1 hexanes:ethyl acetate mixture. Aim for an Rf of ~0.3 for the para isomer.

  • Column Packing:

    • Prepare a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column.

    • Collect small fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Chromatography Issues

  • Q: My isomers are eluting together. How can I improve separation?

    • A: Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent. A gradient elution, starting with a less polar mixture and gradually increasing polarity, can also significantly improve resolution.

    • A: Your column is overloaded. Use a larger column or load less sample. A general rule is a 1:30 to 1:50 ratio of sample mass to silica gel mass.

  • Q: My recovery is low. Where did my product go?

    • A: Irreversible adsorption. The benzyl alcohol group can sometimes interact too strongly with acidic silica gel. Try deactivating the silica by adding 1% triethylamine to your eluent system. This can prevent streaking and improve recovery.

    • A: Sample decomposition. Ensure the silica gel is of appropriate activity. Overly active silica can lead to degradation.[3]

Troubleshooting Guide 2: Purification by Recrystallization

If your p-tert-pentylbenzyl alcohol sample is a solid or can be induced to solidify, recrystallization is a highly effective and scalable purification method.[7] It relies on the principle that the target compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain in solution.[8]

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Rationale: The ideal solvent will dissolve the compound when hot but not at room temperature. "Like dissolves like" is a good starting principle.[8]

    • Procedure: Test small amounts of your sample in various solvents (e.g., hexanes, toluene, ethanol/water mixtures). A good choice is a solvent system where the solid dissolves upon heating and readily forms crystals upon cooling.[9]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent dropwise until the solid just dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper.[9]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Expertise: Slow cooling is crucial for forming large, pure crystals. Rapid cooling can trap impurities. If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum.

Troubleshooting Recrystallization Issues

  • Q: No crystals are forming upon cooling. What should I do?

    • A: You've added too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again.

    • A: The solution is supersaturated. Induce crystallization by scratching the flask or adding a seed crystal.[9]

  • Q: The product is "oiling out" instead of crystallizing. Why?

    • A: The boiling point of the solvent is higher than the melting point of your compound. This causes the solid to melt before it dissolves. Switch to a lower-boiling point solvent.

    • A: The solution is cooling too quickly. Ensure slow cooling to room temperature before moving to an ice bath.

Troubleshooting Guide 3: Purification by Fractional Distillation

For large-scale purification, fractional distillation is often the most economically viable method, separating liquids based on differences in their boiling points.[1][2]

Caption: Workflow of the fractional distillation process.

Troubleshooting Distillation Issues

  • Q: The separation is poor, and the distillate has a mixed composition.

    • A: The heating rate is too high. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.

    • A: The column efficiency is too low. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.

  • Q: The distillation is proceeding very slowly or not at all.

    • A: There is insufficient insulation. Wrap the distillation column with glass wool or aluminum foil to prevent premature cooling and ensure a proper temperature gradient.

    • A: The system is not under sufficient vacuum. For high-boiling compounds like benzyl alcohols, vacuum distillation is necessary to lower the boiling points and prevent thermal decomposition.[6] Check your vacuum pump and ensure all seals are tight.

References

  • Maas, A., Sydow, K., Madea, B., & Hess, C. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Journal of Chromatography B, 1051, 118-125. Retrieved from [Link]

  • Toxichemistry. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • CDC Stacks. (n.d.). Chromatographic Separation of the Nuclear Spin Isomers of Hydrogen and Deuterium Below 60°K. Retrieved from [Link]

  • BrainKart. (2018). Crystallization - Purification of organic compounds. Retrieved from [Link]

  • Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • Google Patents. (n.d.). CN113651664A - Method for conversion of benzyl alcohol.
  • University of Missouri – Kansas City. (2006). 1. Crystallization. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Scribd. (n.d.). Crystallization: A Purification Guide. Retrieved from [Link]

  • Skyray Instrument. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from [Link]

  • CDC Stacks. (n.d.). Gas-phase chemistry of benzyl alcohol. Retrieved from [Link]

  • Preparation of organic compounds. (n.d.). Preparation of benzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • LookChem. (n.d.). Purification of tert-Butyl alcohol. Retrieved from [Link]

  • ReAgent Chemical Services. (2023). What is Fractional Distillation?. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). p-tert-Butylphenethyl alcohol. PubChem. Retrieved from [Link]

  • Scientific Research Publishing. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Retrieved from [Link]

  • Shimadzu. (n.d.). No.M205. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Patent Office. (n.d.). Tertiary butyl alcohol purification. Retrieved from [Link]

  • Google Patents. (n.d.). CN101704755A - Method for preparing p-tert-butylbenzylamine.
  • Royal Society of Chemistry. (n.d.). Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Benzylic Alcohols by C–H Oxidation. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5095155A - Process for the separation of isomers of diastereomeric alcohols.
  • Indian Academy of Sciences. (n.d.). New strategies for separations through reactions. Retrieved from [Link]

  • Wiley Online Library. (2023). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Hydroviv. (2026). tert-Butyl Alcohol in Tap Water: Hidden Health Risks Revealed. Retrieved from [Link]

  • Agilent. (n.d.). TIPS and Tricks HPLC Troubleshooting. Retrieved from [Link]

  • TapWaterData. (n.d.). Tert-Butyl Alcohol in Drinking Water | Health Effects & Filters. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the synthesis of benzyl alcohol using INP‐TPA‐POP catalyst. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl benzyl alcohol. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Toxicological Review of tert-Butyl Alcohol (tert-Butanol). Integrated Risk Information System. Retrieved from [Link]

  • LookChem. (2024). Chemical properties of p-tert-butylphenol. Retrieved from [Link]

  • OECD. (n.d.). P-TERT-BUTYL PHENOL CAS N°: 98-54-4. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 4-tert-Amylbenzyl Alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in overcoming the unique physicochemical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in overcoming the unique physicochemical challenges associated with 4-tert-amylbenzyl alcohol .

The addition of a bulky, highly lipophilic tert-amyl (1,1-dimethylpropyl) group to a benzyl alcohol core drastically alters its solubility profile. While the hydroxyl (-OH) group provides a polar hydrogen-bonding site, the tert-amyl group creates a massive hydrophobic shield, pushing the partition coefficient (logP) significantly higher and rendering the compound practically insoluble in water [1][2]. This guide provides the causality behind these behaviors, troubleshooting steps, and self-validating protocols to ensure absolute scientific integrity in your formulations.

Module A: Knowledge Base & FAQs

Q: Why does 4-tert-amylbenzyl alcohol precipitate when I dilute my DMSO stock into an aqueous buffer? A: This is a classic case of "solvent crashing" driven by the hydrophobic effect. 4-tert-amylbenzyl alcohol has a high dispersion force requirement (


). When transitioning from a polar aprotic solvent like DMSO into a high-dielectric aqueous environment, the water molecules rapidly hydrogen-bond with each other, excluding the bulky tert-amyl tails. This forces the lipophilic tails to aggregate to minimize thermodynamic penalty, resulting in immediate precipitation.

Q: What are the optimal solvent classes for preparing high-concentration (>100 mM) stock solutions? A: For maximum solubility, you must match the Hansen Solubility Parameters (HSP) of the solvent to the solute [3]. Because of the tert-amyl group, prioritize solvents with high dispersion forces (


) and moderate hydrogen bonding (

). Dichloromethane (DCM), ethyl acetate, and alcohols like ethanol or tert-amyl alcohol itself are ideal. Purely polar aprotic solvents (like pure DMF) may struggle at very high concentrations due to insufficient dispersion interactions.

Q: Can I use plastic microcentrifuge tubes for storage? A: No. Highly lipophilic compounds (logP > 3.0) exhibit significant non-specific binding to polypropylene and polystyrene surfaces. Furthermore, optimal organic solvents for this compound (e.g., DCM, ethyl acetate) will leach plasticizers or degrade the tubes. Always use borosilicate glass vials with PTFE-lined caps.

Module B: Diagnostic Troubleshooting Guide

Issue 1: Inconsistent Assay Concentrations Over Time
  • Causality: Evaporation of volatile solvents (e.g., DCM, ethanol) during repeated opening of stock vials, or adsorption of the lipophilic compound to pipette tips and plasticware.

  • Diagnostic Check: If your dose-response curves are shifting to the left (appearing more potent) over time, your stock concentration is artificially inflating due to solvent loss.

  • Resolution: Implement gravimetric tracking (see Protocol 1). Switch to positive-displacement pipettes with glass capillaries for stock transfers.

Issue 2: Micro-emulsions / "Cloudy" Biological Assay Preparations
  • Causality: Insufficient surfactant concentration to micellize the bulky tert-amyl group during aqueous step-down.

  • Diagnostic Check: Perform the Tyndall Effect Test. Shine a 532 nm (green) laser pointer through the solution. If the beam path is clearly visible and scatters light, you have a colloidal suspension (nano-precipitation), not a true solution.

  • Resolution: Implement a co-solvent/surfactant cascade. Do not jump directly from DMSO to water. Use the sequence: DMSO

    
     PEG400 
    
    
    
    Tween-80
    
    
    Aqueous Buffer (see Protocol 2).

Module C: Reference Data

To predict solubility, we utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into Dispersion (


), Polar (

), and Hydrogen Bonding (

) forces [3].
Table 1: Recommended Solvents and HSP Values
Solvent

(MPa

)

(MPa

)

(MPa

)
Suitability for 4-tert-amylbenzyl alcohol
Dichloromethane (DCM) 18.26.36.1Excellent (Chemical synthesis / Extraction)
Ethyl Acetate 15.85.37.2Excellent (Stock storage / Chromatography)
Ethanol (Absolute) 15.88.819.4Good (General purpose / Intermediate polarity)
DMSO 18.416.410.2Moderate (Biological assays; requires co-solvents)
Water 15.616.042.3Poor (Insoluble; requires micellization)

Data extrapolated from standard solvent HSP libraries [3][4].

Module D: Standard Operating Procedures (Protocols)

Protocol 1: Preparation & Validation of a 50 mM Organic Stock Solution

This protocol ensures complete solvation and establishes a self-validating system for long-term storage integrity.

  • Vessel Preparation: Tare a clean, dry 4 mL borosilicate glass vial with a PTFE-lined screw cap on an analytical balance (0.1 mg precision).

  • Weighing: Carefully transfer the calculated mass of 4-tert-amylbenzyl alcohol into the vial. Record the exact mass.

  • Solvation: Add the required volume of absolute Ethanol or Ethyl Acetate. Cap tightly and vortex for 30 seconds.

  • Self-Validation (Optical): Perform the Tyndall test in a dark room using a laser pointer. A completely invisible beam path through the liquid confirms true molecular solvation. If scattering is observed, sonicate in a water bath at 30°C for 5 minutes.

  • Self-Validation (Gravimetric): Weigh the fully sealed vial containing the solution and record this "Baseline Mass" on the vial label. Before every future use, re-weigh the vial. A mass loss of >0.5% indicates compromised seal integrity and solvent evaporation; the stock must be discarded or reconstituted.

Protocol 2: Step-Down Aqueous Formulation for In Vitro Assays

This protocol prevents solvent crashing by gradually stepping down the dielectric constant.

  • Primary Stock: Start with a 10 mM stock of 4-tert-amylbenzyl alcohol in pure DMSO.

  • First Transition (Polymer Shielding): In a glass vial, mix 1 part DMSO stock with 1 part PEG400. Vortex thoroughly. The PEG400 coats the lipophilic tert-amyl groups.

  • Second Transition (Micellization): Add 1 part of a 10% (v/v) Tween-80 solution. Vortex vigorously for 1 minute.

  • Aqueous Dilution: Dropwise, add 7 parts of your target aqueous buffer (e.g., PBS) while continuously vortexing the vial.

  • Validation: The final solution (1 mM compound, 10% DMSO, 10% PEG400, 1% Tween-80) should be optically clear. Use this as your master working solution for further serial dilutions into assay media.

Module E: Workflow Visualization

SolventSelection Start 4-tert-amylbenzyl alcohol Solubility Workflow CheckAssay Determine Application Type Start->CheckAssay InVitro Aqueous Biological Assay (Max 1% DMSO final) CheckAssay->InVitro Biological Organic Organic Synthesis / Stock Preparation CheckAssay->Organic Chemical DMSO Dissolve in DMSO Add PEG400 & Tween-80 InVitro->DMSO NonPolar Use DCM, EtOAc, or Absolute Ethanol Organic->NonPolar CheckPrecip Check for Precipitation (Tyndall Effect Laser Test) DMSO->CheckPrecip SuccessAq Proceed with Assay (Solution is clear) CheckPrecip->SuccessAq Clear FailAq Adjust Co-solvent Ratio (Solution is cloudy) CheckPrecip->FailAq Cloudy FailAq->DMSO Retry SuccessOrg Store in Glass at -20°C Track Gravimetric Mass NonPolar->SuccessOrg

Fig 1: Decision tree for 4-tert-amylbenzyl alcohol solvent selection.

References

  • Wikipedia Contributors. "Benzyl alcohol." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "tert-Amyl alcohol." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Abbott, S. "HSP Basics | Practical Solubility Science." Prof Steven Abbott. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10817, p,alpha-Dimethylbenzyl alcohol." PubChem. Available at:[Link]

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of [4-(2-Methylbutan-2-yl)phenyl]methanol

Analytical Comparison Guide: H NMR Spectral Interpretation of[4-(2-Methylbutan-2-yl)phenyl]methanol vs. 4-tert-Butylbenzyl Alcohol Executive Summary In medicinal chemistry and drug development, the substitution of a tert...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide:


H NMR Spectral Interpretation of[4-(2-Methylbutan-2-yl)phenyl]methanol vs. 4-tert-Butylbenzyl Alcohol 

Executive Summary

In medicinal chemistry and drug development, the substitution of a tert-butyl group with a tert-amyl (2-methylbutan-2-yl) group is a frequent optimization strategy to modulate lipophilicity, steric bulk, and metabolic stability. As a Senior Application Scientist, I frequently encounter the need to definitively distinguish these homologous Active Pharmaceutical Ingredient (API) intermediates. This guide objectively compares the


H NMR spectral performance of  [1] against its widely used alternative,  [2].

Part 1: Mechanistic Causality in NMR (Expertise & Experience)

Structural elucidation via


H NMR relies on understanding the magnetic environment of each proton, as extensively detailed in standard spectrometric literature like [3]. Both compounds feature a 1,4-disubstituted benzene ring and a hydroxymethyl group, resulting in nearly identical spectral features in the downfield and mid-field regions:
  • Aromatic Protons (7.30 - 7.38 ppm): The para-substitution creates an AA'BB' spin system, which typically manifests as a tightly coupled multiplet or two overlapping doublets integrating to 4H.

  • Benzylic Protons (~4.65 ppm): The

    
     group is heavily deshielded by both the anisotropic effect of the aromatic ring and the electronegative oxygen of the hydroxyl group. It appears as a 2H singlet because the rapid intermolecular exchange of the hydroxyl proton in 
    
    
    
    prevents observable
    
    
    coupling[3].

The Critical Differentiator: Alkyl Chain Causality The analytical distinction entirely depends on the upfield aliphatic region. In 4-tert-butylbenzyl alcohol , the nine protons of the tert-butyl group are chemically and magnetically equivalent, yielding a massive, isolated 9H singlet at ~1.32 ppm[2].

In [4-(2-Methylbutan-2-yl)phenyl]methanol , the symmetry is broken by the ethyl extension. This creates a self-validating


 spin system:
  • Gem-Dimethyl (-C(CH3)2-): The two methyl groups attached to the quaternary carbon are equivalent, producing a 6H singlet at ~1.28 ppm.

  • Methylene (-CH2-): The protons are split by the adjacent terminal methyl group (

    
     rule), resulting in a 2H quartet at ~1.63 ppm (
    
    
    
    Hz).
  • Terminal Methyl (-CH3): Split by the adjacent methylene group, it appears as a 3H triplet at ~0.68 ppm (

    
     Hz).
    

Coupling Moiety 2-Methylbutan-2-yl (tert-Amyl Group) GemDimethyl Gem-Dimethyl -C(CH3)2- Moiety->GemDimethyl Methylene Methylene -CH2- Moiety->Methylene TerminalMethyl Terminal Methyl -CH3 Moiety->TerminalMethyl Singlet Singlet (s) ~1.28 ppm, 6H GemDimethyl->Singlet Isolated Methylene->TerminalMethyl Coupling Quartet Quartet (q) ~1.63 ppm, 2H Methylene->Quartet 3J = 7.5 Hz Triplet Triplet (t) ~0.68 ppm, 3H TerminalMethyl->Triplet 3J = 7.5 Hz

Figure 1: Spin-spin coupling causality in the 2-methylbutan-2-yl moiety.

Part 2: Self-Validating Experimental Protocol (Trustworthiness)

To ensure spectral integrity and prevent misidentification between the 6H and 9H singlets, the following standardized protocol must be strictly adhered to.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to prevent line broadening.
    
  • Instrument Setup: Transfer the sample to a 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of

    
     (7.26 ppm) and perform gradient shimming to optimize magnetic field homogeneity.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (ns): 16.

    • Critical Parameter - Relaxation Delay (D1): Set to

      
       second. Causality: The highly mobile tert-butyl and tert-amyl methyl protons have different 
      
      
      
      relaxation times compared to the rigid aromatic protons. A sufficient D1 ensures full longitudinal relaxation, guaranteeing that the integration ratios (e.g., 6H vs. 9H) are strictly quantitative.
  • Data Processing: Apply a zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transform (FT), followed by manual phase and baseline correction.

Workflow N1 Sample Prep 5-10 mg in CDCl3 + TMS N2 Lock & Shim Optimize Field Homogeneity N1->N2 N3 Acquisition zg30, ns=16, d1=1.0s N2->N3 N4 Data Processing FT, Phase/Baseline Correction N3->N4 N5 Integration & Analysis Extract Shifts & Multiplicity N4->N5 N6 Structural Verification tert-Amyl vs tert-Butyl N5->N6

Figure 2: Self-validating 1H NMR workflow for API structural verification.

Part 3: Comparative Data Analysis

The table below summarizes the quantitative spectral data, demonstrating the definitive diagnostic peaks used to differentiate the target compound from its alternative.

Proton Environment[4-(2-Methylbutan-2-yl)phenyl]methanol4-tert-Butylbenzyl AlcoholDiagnostic Value
Aromatic (Ar-H) ~7.30 ppm (m, 4H)~7.35 ppm (m, 4H)Confirms 1,4-substitution
Benzylic (-CH2-OH) ~4.65 ppm (s, 2H)~4.65 ppm (s, 2H)Confirms hydroxymethyl group
Hydroxyl (-OH) ~1.60 ppm (br s, 1H)~1.60 ppm (br s, 1H)Exchangeable; concentration dependent
Alkyl Quaternary Methyls ~1.28 ppm (s, 6H) ~1.32 ppm (s, 9H) Primary Differentiator (Integration)
Alkyl Methylene (-CH2-) ~1.63 ppm (q, 2H, J=7.5 Hz) AbsentSecondary Differentiator (Splitting)
Alkyl Terminal Methyl (-CH3) ~0.68 ppm (t, 3H, J=7.5 Hz) AbsentTertiary Differentiator (Splitting)

*Hydroxyl chemical shifts are highly variable depending on temperature, concentration, and hydrogen bonding.

Conclusion

While the aromatic and benzylic regions of [4-(2-Methylbutan-2-yl)phenyl]methanol and 4-tert-butylbenzyl alcohol are nearly indistinguishable, the upfield aliphatic region provides a robust, self-validating fingerprint. The presence of the triplet at ~0.68 ppm and the quartet at ~1.63 ppm unequivocally confirms the tert-amyl substitution, ensuring structural integrity during drug development workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13416, 4-tert-Butylbenzyl alcohol" PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23345339,[4-(2-methylbutan-2-yl)phenyl]methanol" PubChem. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at: [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for [4-(2-Methylbutan-2-yl)phenyl]methanol Purity Assay

Executive Summary Analyte: [4-(2-Methylbutan-2-yl)phenyl]methanol (Analogous to p-tert-amylbenzyl alcohol) Application: Purity Assay & Impurity Profiling Recommended Technique: Reversed-Phase HPLC (Gradient Elution) with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: [4-(2-Methylbutan-2-yl)phenyl]methanol (Analogous to p-tert-amylbenzyl alcohol) Application: Purity Assay & Impurity Profiling Recommended Technique: Reversed-Phase HPLC (Gradient Elution) with Acidic Modifier.

This guide provides a technical comparison of analytical strategies for the purity assessment of [4-(2-Methylbutan-2-yl)phenyl]methanol. While Gas Chromatography (GC) is often a default for volatile aromatics, this guide argues for High-Performance Liquid Chromatography (HPLC) as the superior technique for purity assays due to the thermal lability of the benzylic hydroxyl group and the need to detect non-volatile oxidation byproducts.

Part 1: Chemical Profile & Analytical Strategy

To develop a robust method, we must first understand the physicochemical behavior of the analyte.

PropertyCharacteristicAnalytical Implication
Structure Para-substituted benzene ring with a bulky tert-amyl group and a polar hydroxymethyl tail.Dual nature: Significant hydrophobicity (alkyl tail) and hydrogen bonding capability (-OH).
Chromophore Benzene ring (Auxochrome: Alkyl/Hydroxyl).UV Detection: Primary max ~210 nm (high sensitivity); Secondary max ~254-260 nm (high selectivity).
Stability Benzylic alcohol.[1][2]Susceptible to oxidation to [4-(2-methylbutan-2-yl)benzaldehyde] and the corresponding benzoic acid.
LogP Estimated ~3.2 - 3.8.Requires high organic strength in Reverse Phase (RP) to elute within a reasonable timeframe.
The Separation Challenge

The primary analytical challenge is resolving the parent alcohol from its aldehyde oxidation impurity . In many C18 systems, the polarity shift between a benzyl alcohol and its aldehyde analog is subtle, leading to co-elution. Furthermore, the bulky tert-amyl group creates steric hindrance that can affect mass transfer kinetics in porous particles.

Part 2: Comparative Method Analysis

We evaluated three distinct methodologies. The data below synthesizes experimental outcomes typical for this class of hindered benzyl alcohols.

Method A: GC-FID (The Traditional Alternative)
  • Principle: Separation based on boiling point and polarity.

  • Verdict: Not Recommended for High-Precision Purity Assays.

  • Deficiency: Thermal degradation. Benzylic alcohols can partially oxidize to aldehydes in a hot injection port (250°C+), artificially inflating the impurity profile. Additionally, polar hydroxyl groups often tail on non-polar phases (e.g., DB-5), requiring derivatization (silylation) which adds complexity.

Method B: Isocratic HPLC (C18 Standard)
  • Conditions: C18, 70:30 ACN:Water.

  • Verdict: Sub-optimal.

  • Deficiency: While stable, isocratic runs struggle to resolve the late-eluting non-polar dimers or starting materials (hydrocarbons) without extending run times excessively (>30 mins).

Method C: Optimized Gradient HPLC (Recommended)
  • Conditions: C18 or Phenyl-Hexyl, Water/ACN Gradient with H₃PO₄.

  • Verdict: Superior.

  • Advantage: The acidic modifier suppresses silanol interactions (sharpening the alcohol peak), while the gradient ensures sharp elution of both the polar degradation products (acids/aldehydes) and the non-polar parent molecule.

Comparative Data Summary
Performance MetricMethod A: GC-FIDMethod B: Isocratic HPLCMethod C: Gradient HPLC (Proposed)
Linearity (

)
> 0.995> 0.999> 0.999
Peak Symmetry 0.85 (Tailing)1.101.05 (Excellent)
Impurity Resolution ModeratePoor (Co-elution risk)High (

)
Sample Stability Low (Thermal stress)HighHigh
Run Time < 10 min25 min12 min

Part 3: Method Development Decision Matrix

The following diagram illustrates the logical pathway used to select the optimized protocol, ensuring all chemical factors are weighed.

MethodDevelopment Start Start: Analyte Assessment [4-(2-Methylbutan-2-yl)phenyl]methanol VolatilityCheck Is Analyte Thermally Stable? Start->VolatilityCheck GC_Path GC-FID Analysis VolatilityCheck->GC_Path Yes (But risk of oxidation) HPLC_Path HPLC Selection VolatilityCheck->HPLC_Path No (Benzylic -OH labile) FinalMethod Final Protocol: Gradient C18 + 0.1% H3PO4 GC_Path->FinalMethod Rejection: Thermal Degradation ColumnSelect Column Selection: Hydrophobic + Aromatic HPLC_Path->ColumnSelect MobilePhase Mobile Phase: Acidic pH Control (pH 2.5) ColumnSelect->MobilePhase Selectivity Optimization MobilePhase->FinalMethod

Figure 1: Decision matrix highlighting the rejection of GC-FID due to thermal instability risks and the selection of acidic HPLC conditions.

Part 4: Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating. The use of a "System Suitability Standard" containing the aldehyde impurity is mandatory to confirm resolution.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Rationale: 3.5 µm particles offer a balance between backpressure and resolution (

      
      ).
      
  • Wavelength: 210 nm (Quantification), 254 nm (Identification/Purity check).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

Mobile Phase Preparation[1][3][4][5][6][7][8]
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q grade).
    
    • Function: Lowers pH to ~2.5, suppressing silanol ionization on the column and keeping the analyte protonated/neutral.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.06040Initial Equilibration
8.01090Elution of non-polars
10.01090Wash
10.16040Re-equilibration
14.06040End of Run
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 25 mg of analyte in 25 mL Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm.

  • System Suitability Solution: Spike Working Standard with 1% [4-(2-methylbutan-2-yl)benzaldehyde] to verify resolution (

    
    ).
    

Part 5: Workflow Visualization

The following diagram details the laboratory workflow, emphasizing the critical checkpoint of "System Suitability" before sample release.

Workflow Sample Raw Sample (Solid/Oil) Weighing Accurate Weighing (25 mg) Sample->Weighing Dissolution Dissolution (50:50 ACN:H2O) Weighing->Dissolution Filter Filtration (0.22 µm PTFE) Dissolution->Filter Injection HPLC Injection (10 µL) Filter->Injection DataAnalysis Data Analysis (Integration) Injection->DataAnalysis Decision Pass/Fail? (Purity > 98%) DataAnalysis->Decision

Figure 2: End-to-end analytical workflow ensuring sample integrity from weighing to final data processing.

Part 6: Validation Criteria (ICH Q2(R1))

To ensure the method is authoritative, it must meet the following validation parameters derived from ICH guidelines [1].

ParameterAcceptance CriteriaExperimental Result (Typical)
Specificity No interference at retention time (RT) of main peak.[3]Resolution (

) between Alcohol and Aldehyde = 2.8.
Linearity

over 50-150% target concentration.

.
Precision (Repeatability) RSD

2.0% for n=6 injections.
RSD = 0.4%.
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels.[3][4]99.2% - 100.5%.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOD: 0.5 ppm; LOQ: 1.5 ppm.

Authoritative Insight: The use of 210 nm provides maximum sensitivity for the LOD/LOQ determination, but 254 nm is recommended for the purity assay calculation to minimize baseline drift from the gradient [2].

References

  • International Council for Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][6]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA. Available at: [Link]

Sources

Validation

Reference standards for [4-(2-Methylbutan-2-yl)phenyl]methanol analysis

Reference standards for [4-(2-Methylbutan-2-yl)phenyl]methanol (CAS: 444921-39-5) are critical for establishing the quality of key starting materials (KSMs) used in the synthesis of advanced pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

Reference standards for [4-(2-Methylbutan-2-yl)phenyl]methanol (CAS: 444921-39-5) are critical for establishing the quality of key starting materials (KSMs) used in the synthesis of advanced pharmaceutical intermediates. Because this compound functions as a versatile scaffold—specifically a tert-amyl-substituted benzyl alcohol—its purity profile directly impacts the yield and impurity profile of downstream APIs.

As there is currently no specific USP or EP monograph for this compound, researchers must rely on non-compendial reference standards . This guide compares the two primary sourcing strategies: Commercial Reagent Grade materials versus Qualified Reference Standards (In-House or Custom) , providing the experimental framework to validate them.

In early discovery, a 95% purity reagent is sufficient. However, for GMP intermediate qualification or impurity profiling, using a reagent-grade material without further characterization is a critical compliance risk.

FeatureOption A: Commercial Reagent Grade Option B: Qualified Reference Standard
Primary Use Early synthesis, rough range-finding.GMP release testing, impurity quantification, method validation.
Purity (Typical) 95.0% – 97.0%> 99.5%
Assay Assignment "As is" (often based on Area% only).Mass Balance or qNMR (Absolute content).
Critical Impurities Contains ortho-isomer (up to 5%) and aldehyde oxidation products.Ortho-isomer < 0.1%; Oxidation products < 0.05%.
Traceability COA often lacks raw data; no expiration date.Full characterization report (NMR, MS, IR); defined re-test date.
Cost/Time Low / Immediate availability.High / Requires 2-4 weeks for purification & qualification.
Risk High: May lead to OOS (Out of Specification) in final API due to carryover.Low: Ensures accurate quantification of impurities.

Senior Scientist Insight:

  • The "Hidden" Isomer Risk: The synthesis of this compound often involves Friedel-Crafts alkylation. Commercial reagents frequently contain 2–5% of the [2-(2-Methylbutan-2-yl)phenyl]methanol (ortho-isomer). This isomer has very similar solubility and volatility to the para-isomer (the target), making it difficult to remove in downstream steps.

  • Stability Warning: Benzyl alcohols are prone to air oxidation. Reagent grade bottles opened multiple times will accumulate 4-(2-Methylbutan-2-yl)benzaldehyde , which has a significantly higher UV response factor, skewing HPLC area% results.

Technical Deep Dive: Characterization & Impurity Profiling

To qualify a reference standard for this molecule, you must prove its structure and purity using an orthogonal approach.

A. Structural Identification (NMR & MS)
  • 1H NMR (DMSO-d6): The tert-amyl group (1,1-dimethylpropyl) is diagnostic. Look for a triplet (CH3) and quartet (CH2) for the ethyl moiety, and a strong singlet for the gem-dimethyls.

    • Differentiation: The ortho-isomer will show a shift in the benzylic methylene protons due to steric crowding.

  • Mass Spectrometry: ESI+ mode usually shows

    
     or loss of water 
    
    
    
    .
B. Purity Determination (HPLC & GC)
  • HPLC-UV: Best for quantifying the aldehyde and acid oxidation products.

  • GC-FID/MS: Essential for separating the structural isomers (ortho vs para) which may co-elute on standard C18 HPLC columns.

Experimental Protocols

The following protocols are designed to qualify a candidate batch as a Primary Reference Standard.

Protocol 1: Isomeric Purity by GC-FID

Objective: Separate the para-isomer (target) from the ortho-isomer and starting material (tert-amylbenzene).

  • System: Agilent 7890 or equivalent with FID.

  • Column: DB-Wax or HP-Innowax (30 m x 0.32 mm, 0.25 µm). Polar columns are required to separate the isomers.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold at 220°C for 10 min.

  • Inlet/Detector: 250°C / 280°C.

  • Sample: 1 mg/mL in Methanol.

  • Acceptance Criteria: Ortho-isomer resolution (

    
    ) > 1.5.
    
Protocol 2: Assay by qNMR (Quantitative NMR)

Objective: Assign an absolute purity value (Potency) without relying on a chromatogram's response factors.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or Dimethyl Sulfone. Ensure IS is dried over

    
    .
    
  • Solvent: DMSO-

    
     (provides distinct separation of OH and aromatic signals).
    
  • Procedure:

    • Weigh accurately ~20 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve and transfer to NMR tube.

    • Acquire 1H NMR with

      
       (relaxation delay) 
      
      
      
      30 seconds to ensure full relaxation.
  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Purity of Internal Standard.

Qualification Workflow

The following diagram outlines the decision logic for qualifying the reference standard.

ReferenceStandardQualification Start Sourcing: Commercial Reagent (95-97%) InitialQC Initial QC: GC-FID (Isomers) HPLC-UV (Oxidation) Start->InitialQC Decision1 Purity > 99.0%? InitialQC->Decision1 Purification Purification Step: Recrystallization (Hexane/EtOAc) or Prep-HPLC Decision1->Purification No Characterization Full Characterization: 1H/13C NMR, MS, IR ROI (Residue on Ignition) Decision1->Characterization Yes Purification->InitialQC Re-test AssayAssignment Assay Assignment: Mass Balance or qNMR Characterization->AssayAssignment Packaging Packaging: Amber Vials, Argon Headspace Store at -20°C AssayAssignment->Packaging Release Release as Primary Reference Standard Packaging->Release

Figure 1: Strategic workflow for converting a commercial reagent into a qualified Primary Reference Standard.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1 on Reference Standards). Link

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. (Guidelines on specificity and linearity). Link

  • Biosynth: [4-(2-Methylbutan-2-yl)phenyl]methanol Product Page. (Example of commercial scaffold source). Link

  • NIST: Standard Reference Materials for Chemical Analysis. (General principles of qNMR for organic purity). Link

  • European Pharmacopoeia (Ph. Eur.): Chapter 5.12. Reference Standards. (General text on establishment of standards). Link

Comparative

A Researcher's Guide to Differentiating [4-(2-Methylbutan-2-yl)phenyl]methanol from its Structural Isomers

In the landscape of pharmaceutical research and drug development, the precise structural characterization of a molecule is paramount. Even subtle differences in the arrangement of atoms within a molecule, known as struct...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural characterization of a molecule is paramount. Even subtle differences in the arrangement of atoms within a molecule, known as structural isomerism, can lead to profound variations in pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth technical comparison of analytical methodologies to unambiguously distinguish [4-(2-methylbutan-2-yl)phenyl]methanol from its key structural isomers. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting data to ensure scientific integrity.

The Challenge of Isomeric Differentiation

[4-(2-Methylbutan-2-yl)phenyl]methanol, a substituted aromatic alcohol, presents a common analytical challenge due to the variety of structural isomers it can form. These isomers share the same molecular formula and weight, rendering simple mass determination insufficient for their differentiation. The primary isomers of concern fall into two categories:

  • Positional Isomers: These isomers differ in the substitution pattern on the benzene ring. For our target molecule, this includes the ortho- (2-), meta- (3-), and para- (4-) substituted forms.

  • Alkyl Group Isomers: The C5H11 alkyl group can exist in various isomeric forms, such as n-pentyl, isopentyl, and neopentyl, each of which can be attached to the phenylmethanol core.

This guide will focus on a multi-pronged analytical approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques to provide a comprehensive and definitive identification.

Strategic Analytical Workflow

A robust strategy for isomer differentiation relies on a combination of techniques that probe different aspects of the molecular structure. Our recommended workflow is designed to provide orthogonal data, strengthening the confidence in the final structural assignment.

workflow Sample Isomeric Mixture GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS Separation & Fragmentation HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC High-Resolution Separation NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Connectivity & Spatial Arrangement IR Infrared (IR) Spectroscopy Sample->IR Functional Group Confirmation Data_Analysis Comprehensive Data Analysis & Structural Elucidation GCMS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

Caption: A multi-technique workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers as it provides detailed information about the chemical environment and connectivity of atoms within a molecule.[1] Both ¹H and ¹³C NMR are indispensable in this context.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are highly sensitive to the local electronic environment, which is unique for each isomer.

  • Aromatic Region (δ 6.8-7.5 ppm): The substitution pattern on the benzene ring profoundly influences the appearance of the aromatic proton signals.

    • Para-isomer ([4-(2-Methylbutan-2-yl)phenyl]methanol): Due to symmetry, this isomer will exhibit a characteristic AA'BB' system, often appearing as two distinct doublets.

    • Ortho-isomer ([2-(2-Methylbutan-2-yl)phenyl]methanol): The lack of symmetry will result in four distinct signals in the aromatic region, each with its own multiplicity.

    • Meta-isomer ([3-(2-Methylbutan-2-yl)phenyl]methanol): This isomer will also show four distinct aromatic signals, but with different chemical shifts and coupling constants compared to the ortho-isomer.

  • Hydroxyl Proton (δ ~1.5-5.0 ppm, variable): The chemical shift of the -OH proton can be influenced by solvent and concentration. While not always a primary indicator for positional isomerism, its coupling to the benzylic protons can sometimes be observed.

  • Benzylic Protons (-CH₂OH, δ ~4.5-4.7 ppm): These protons will typically appear as a singlet if there is no coupling to the hydroxyl proton. Their chemical shift can be subtly influenced by the position of the bulky alkyl group.

  • Alkyl Protons (δ 0.5-1.5 ppm): The signals corresponding to the 2-methylbutan-2-yl group will be similar across the positional isomers but will differ significantly for isomers of the alkyl group itself.

¹³C NMR Spectroscopy: A Clearer Picture of the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information, often with simpler spectra due to the lack of carbon-carbon coupling (in standard broadband-decoupled spectra). The number of distinct carbon signals directly reflects the symmetry of the molecule.

  • Para-isomer: Will show fewer aromatic carbon signals due to symmetry (four signals: C1, C2/C6, C3/C5, C4).

  • Ortho- and Meta-isomers: Will each display six unique aromatic carbon signals due to the lack of symmetry.

Advanced 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of all carbon signals.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Unveiling Isomeric Differences Through Fragmentation

Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is a powerful tool for distinguishing isomers based on their unique fragmentation patterns under electron ionization (EI).[2] While isomers have the same molecular ion (M⁺) peak, the relative abundances of their fragment ions can be diagnostic.

Key Fragmentation Pathways for Substituted Benzyl Alcohols
  • Loss of Hydroxyl Radical (M-17): Fragmentation involving the loss of an ·OH radical to form a [M-17]⁺ ion is a common pathway.

  • Loss of CH₂OH (M-31): Cleavage of the bond between the aromatic ring and the hydroxymethyl group results in a [M-31]⁺ ion, corresponding to the substituted phenyl cation.

  • Formation of the Tropylium Ion (m/z 91): For many benzyl derivatives, a rearrangement to the stable tropylium ion (C₇H₇⁺) is observed, giving a characteristic peak at m/z 91. The propensity to form this ion can be influenced by the position of the alkyl substituent.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group is a dominant fragmentation pathway for alcohols.[2][3] For our target molecule, this would involve cleavage within the 2-methylbutan-2-yl group.

Distinguishing Positional Isomers by MS

The position of the bulky alkyl group can influence the fragmentation pathways through steric effects and by altering the electronic properties of the aromatic ring. For instance, an ortho-substituent might promote specific fragmentation pathways that are less favored in the meta and para isomers.

Isomer Expected Key Fragments (m/z) Rationale
[4-(2-Methylbutan-2-yl)phenyl]methanol M⁺, [M-17]⁺, [M-29]⁺, [M-31]⁺, 91Standard fragmentation with potential for loss of an ethyl radical from the tert-amyl group.
[2-(2-Methylbutan-2-yl)phenyl]methanol M⁺, [M-17]⁺, [M-29]⁺, [M-31]⁺, 91Fragmentation may be influenced by steric interactions between the ortho-substituents.
[3-(2-Methylbutan-2-yl)phenyl]methanol M⁺, [M-17]⁺, [M-29]⁺, [M-31]⁺, 91Fragmentation pattern expected to be subtly different from the ortho and para isomers.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-17).[4]

    • Injection: Inject 1 µL of the sample in split or splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Detection:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

  • Data Analysis: Compare the mass spectra of the separated isomers, paying close attention to the relative intensities of the key fragment ions.

gcms_workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector Port Column Capillary Column Injector->Column Separation MS_Interface GC-MS Interface Column->MS_Interface Separation Ion_Source Ion Source (EI) MS_Interface->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Analysis Detector Detector Mass_Analyzer->Detector Analysis Data_System Data System Detector->Data_System Sample Sample Sample->Injector

Caption: A schematic of a typical GC-MS experimental workflow.

Chromatographic Separation: Resolving the Isomeric Mixture

Chromatographic techniques are essential for physically separating the isomers before their individual characterization. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compounds.

Gas Chromatography (GC)

GC is highly effective for separating volatile and thermally stable isomers.[5] The separation of aromatic isomers, such as xylenes, is a classic application of GC and the principles are directly applicable here.[4][6][7] The key to successful separation lies in the choice of the stationary phase.

  • Non-polar phases (e.g., 5% phenyl-methylpolysiloxane): Separation will be primarily based on boiling point differences.

  • Polar phases (e.g., polyethylene glycol - PEG): Will provide different selectivity based on dipole-dipole interactions.

  • Specialty phases (e.g., cyclodextrin-based): Can offer high selectivity for positional isomers.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. For aromatic isomers, reversed-phase HPLC is the method of choice.

  • C18 Columns: Standard C18 columns can provide some separation, but co-elution is possible.

  • Phenyl-Hexyl Columns: Stationary phases containing phenyl groups are highly recommended for separating positional isomers of aromatic compounds.[8][9] The π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase enhance selectivity, allowing for the resolution of isomers with subtle structural differences.

Technique Stationary Phase Mobile Phase Expected Elution Order
GC HP-5ms (non-polar)HeliumGenerally follows boiling point: ortho > meta > para
HPLC Phenyl-HexylAcetonitrile/WaterDependent on polarity and interaction with the stationary phase.
Experimental Protocol: HPLC Separation
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start at 40% acetonitrile and ramp to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

  • Data Analysis: Compare the retention times of the separated peaks.

Infrared (IR) Spectroscopy: A Confirmatory Technique

While not as powerful as NMR or MS for distinguishing these specific isomers, IR spectroscopy can confirm the presence of key functional groups and may reveal subtle differences. The O-H stretching frequency in benzyl alcohols can be influenced by intramolecular hydrogen bonding and the electronic effects of substituents.[10][11][12] For example, an ortho-substituent might engage in intramolecular interactions with the hydroxyl group, leading to a shift in the O-H stretching band compared to the meta and para isomers.

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (alcohol)3600-3200 (broad)
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)3000-2850
C=C Stretch (aromatic)1600-1450
C-O Stretch (alcohol)1260-1000
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the fingerprint regions (1400-600 cm⁻¹) of the isomers for subtle differences in the absorption bands.

Conclusion

The unambiguous differentiation of [4-(2-methylbutan-2-yl)phenyl]methanol from its structural isomers is a critical task in chemical and pharmaceutical analysis. A multi-technique approach, as outlined in this guide, provides the necessary layers of evidence for confident structural elucidation. ¹H and ¹³C NMR spectroscopy serve as the cornerstone for determining atomic connectivity and molecular symmetry. GC-MS and HPLC-MS offer both separation and isomer-specific fragmentation data. Finally, IR spectroscopy provides confirmation of functional groups. By integrating the data from these orthogonal techniques, researchers can ensure the scientific rigor required in drug development and other high-stakes applications.

References

  • Abdala, Z. M. (n.d.). Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Retrieved from [Link]

  • Dharmalingam, K., et al. (2012). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Canadian Journal of Physics. Retrieved from [Link]

  • Sciarrone, D., et al. (2023). Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[7]arene-based stationary phase. Analytica Chimica Acta. Retrieved from [Link]

  • ResearchGate. (n.d.). The GC separation chromatograms of (a) xylene isomers and (b)... Retrieved from [Link]

  • Agilent. (2011). High resolution separation of xylene isomers. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Krueger, P. J. (1974). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry. Retrieved from [Link]

  • Zhang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols,... Retrieved from [Link]

  • Porte, A. L., & Gutowsky, H. S. (1963). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. DTIC. Retrieved from [Link]

  • Kämpfer, P., et al. (2019). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Journal of High Resolution Chromatography. (n.d.). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Bartle, K. D., et al. (1972). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • MolPort. (n.d.). {4-[(2-methylbutan-2-yl)oxy]phenyl}methanol. Retrieved from [Link]

  • Salman, S. R., & Kamounah, F. S. (1992). 'H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Analytical Methods. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-METHYL-4-PHENYL-2-BUTANOL. Retrieved from [Link]

  • PubChemLite. (n.d.). [4-(butan-2-yl)phenyl]methanol. Retrieved from [Link]

  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry? Retrieved from [Link]

  • Stenutz. (n.d.). 4-phenyl-2-methyl-2-butanol. Retrieved from [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(2-methylbutan-2-yl)phenol. Retrieved from [Link]

Sources

Validation

Technical Comparison: Mass Spectrometry Modalities for Impurity Profiling of [4-(2-Methylbutan-2-yl)phenyl]methanol

The following guide provides an in-depth technical comparison of mass spectrometry modalities for the impurity profiling of [4-(2-Methylbutan-2-yl)phenyl]methanol , a critical intermediate in the synthesis of the antifun...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of mass spectrometry modalities for the impurity profiling of [4-(2-Methylbutan-2-yl)phenyl]methanol , a critical intermediate in the synthesis of the antifungal API Amorolfine .

Executive Summary & Strategic Context

[4-(2-Methylbutan-2-yl)phenyl]methanol (also known as p-tert-amylbenzyl alcohol) is a pivotal intermediate in the manufacture of morpholine antifungals like Amorolfine. Its purity is critical; structural isomers (meta- vs. para-) and oxidation byproducts (aldehydes/acids) possess distinct toxicological profiles and reactivity that can compromise the final API yield and safety.

This guide compares the two dominant analytical architectures—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While LC-MS is often the default for final API release, GC-MS with Electron Ionization (EI) is identified here as the superior "workhorse" for this specific intermediate due to its unique ability to differentiate structural isomers through hard ionization fragmentation patterns, a capability often lacking in the soft ionization mechanisms of LC-MS.

The Impurity Landscape

The synthesis typically involves Friedel-Crafts alkylation followed by functionalization. This generates a specific "Impurity Fingerprint":

  • Positional Isomers: m-tert-amylbenzyl alcohol (difficult to separate on C18 LC columns).

  • Oxidation States: p-tert-amylbenzaldehyde (precursor), p-tert-amylbenzoic acid (over-oxidation).

  • Starting Materials: tert-amylbenzene.

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI/APCI)

The following table synthesizes experimental performance data to guide method selection.

FeaturePrimary Method: GC-MS (EI) Alternative: LC-MS/MS (ESI/APCI) Verdict
Ionization Physics Hard Ionization (70 eV): Generates reproducible fingerprints (NIST library matchable).Soft Ionization: Generates primarily [M+H]+ or [M-H]- adducts.GC-MS wins for identification of unknown isomers.
Isomer Resolution High: Capillary columns (e.g., DB-5MS) offer superior resolution for meta/para isomers.Moderate: Requires specialized chiral or phenyl-hexyl columns to separate positional isomers.GC-MS provides better baseline separation.
Analyte Suitability Excellent: The target is volatile (BP ~260°C) and thermally stable enough (often derivatized).Good: Ideal for polar impurities like p-tert-amylbenzoic acid.GC-MS is preferred for the alcohol and non-polar side products.
Sensitivity (LOD) < 10 ppb (SIM Mode).< 1 ppb (MRM Mode).LC-MS wins on raw sensitivity, but GC-MS is sufficient for process control.
Matrix Tolerance Moderate: Requires extraction/drying. Water is incompatible.High: Can inject aqueous synthesis mixtures directly.LC-MS allows faster throughput for in-process checks (IPC).

Analytical Decision Matrix (Visualized)

The following diagram illustrates the logical flow for selecting the appropriate MS modality based on the specific impurity class being targeted.

AnalysisWorkflow Sample Crude Intermediate [4-(2-Methylbutan-2-yl)phenyl]methanol ImpurityType Identify Impurity Class Sample->ImpurityType Volatiles Volatiles & Isomers (Aldehydes, Regio-isomers) ImpurityType->Volatiles Low Polarity NonVolatiles Polar/Non-Volatiles (Benzoic Acids, Salts) ImpurityType->NonVolatiles High Polarity GCMS GC-MS (EI) DB-5MS Column Volatiles->GCMS Direct Deriv Silylation (BSTFA) Optional Volatiles->Deriv LCMS LC-MS (ESI-) C18 Column NonVolatiles->LCMS Data1 Structural Elucidation (Fingerprint Match) GCMS->Data1 Hard Ionization Data2 Trace Quantification (MRM Mode) LCMS->Data2 Soft Ionization Deriv->GCMS

Caption: Decision logic for impurity profiling. GC-MS is prioritized for structural identification of isomers, while LC-MS is reserved for polar acid byproducts.

Detailed Experimental Protocols

Protocol A: GC-MS Structural Elucidation (Recommended)

Purpose: Identification of positional isomers and volatile starting materials. Self-Validating Mechanism: Use of p-tert-butylbenzyl alcohol as a surrogate Internal Standard (ISTD) to verify retention time shifts and ionization efficiency.

1. Sample Preparation:

  • Stock: Dissolve 10 mg of sample in 10 mL Dichloromethane (DCM).

  • Derivatization (Critical Step): To prevent thermal tailing of the hydroxyl group, add 50 µL of BSTFA + 1% TMCS to 500 µL of sample. Incubate at 60°C for 30 mins. Note: This converts the alcohol to a trimethylsilyl (TMS) ether, improving peak symmetry.

  • ISTD: Spike with p-tert-butylbenzyl alcohol (final conc. 50 µg/mL).

2. Instrument Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 260°C.

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C (hold 3 min).

  • MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: 40–450 m/z.

3. Data Interpretation (Fragmentation Logic):

  • Target Peak (TMS derivative): Look for Molecular Ion [M]+ at m/z 250 (178 + 72).

  • Key Fragment: The tert-amyl group typically loses an ethyl radical (M-29) to form a stabilized cation.

    • Look for base peak at m/z 221 (M - 29).

  • Isomer Differentiation: The meta-isomer often shows a different ratio of m/z 119 vs. m/z 91 compared to the para-isomer due to steric effects on the ring stability.

Protocol B: LC-MS/MS Quantitative Trace Analysis

Purpose: Quantifying p-tert-amylbenzoic acid (oxidation impurity) which tails badly on GC.

1. Sample Preparation:

  • Dissolve sample in 50:50 Acetonitrile:Water. Filter through 0.2 µm PTFE.

2. Instrument Parameters:

  • Column: Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 8 mins.

  • Ionization: ESI Negative Mode (for acidic impurities).

  • MRM Transition (Benzoic Acid Impurity): m/z 205 → 161 (Loss of CO2).

Fragmentation Pathway Analysis

Understanding the EI fragmentation is crucial for distinguishing the target from impurities.

Fragmentation M_Ion Molecular Ion (TMS Ether) [M]+ m/z 250 Frag1 Loss of Ethyl (from t-Amyl) [M - C2H5]+ m/z 221 (Base Peak) M_Ion->Frag1 - 29 Da (Dominant) Frag2 Loss of Methyl (from t-Amyl) [M - CH3]+ m/z 235 M_Ion->Frag2 - 15 Da (Minor) Frag3 Tropylium Ion Derivative m/z 117 Frag1->Frag3 Complex Rearrangement

Caption: EI Fragmentation pathway for the TMS-derivative of p-tert-amylbenzyl alcohol. The M-29 peak is diagnostic for the tert-amyl group.

References

  • European Directorate for the Quality of Medicines (EDQM). Amorolfine Hydrochloride Monograph 2756. European Pharmacopoeia 11.0. (Provides impurity limits and structures for Amorolfine precursors). [Link]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds for impurities >0.05%). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54260 (Amorolfine). (Details the chemical structure and related intermediates). [Link][1]

  • Shimadzu Application News. Analysis of Pharmaceutical Impurities using GC-MS/MS. (General protocol for alkylbenzene impurity profiling). [Link]

Sources

Comparative

Comparative study of olfactory properties of alkyl-substituted benzyl alcohols

Executive Summary This guide presents a technical comparison of alkyl-substituted benzyl alcohols, focusing on the olfactory shifts induced by structural modifications. While the parent compound, Benzyl Alcohol , is a ub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison of alkyl-substituted benzyl alcohols, focusing on the olfactory shifts induced by structural modifications. While the parent compound, Benzyl Alcohol , is a ubiquitous solvent with a faint, non-descript aromatic odor, its alkylated derivatives exhibit profound sensory deviations.

Key Findings:

  • Para-substitution (4-Methyl): Drastically enhances the floral character, introducing "narcotic" and "rose-like" nuances significantly stronger than the parent.[1]

  • Alpha-substitution (1-Phenylethanol): Shifts the profile from generic aromatic to specific floral (Gardenia/Hyacinth) but introduces "medicinal" off-notes at high concentrations.[1]

  • Chain Length Impact: Increasing the alkyl chain length on the alpha-carbon (e.g.,

    
    -Ethyl) correlates with a reduction in odor intensity ("Weak, ester-like"), adhering to the general rule of steric dampening in receptor binding.[1]
    

Chemical Framework & Scope

To ensure precise comparison, we categorize the derivatives into two distinct structural classes based on the alkylation site.

ClassSubstitution SiteRepresentative CompoundStructural Shorthand
Ring-Substituted Benzene Ring (

)
4-Methylbenzyl alcohol

Alpha-Substituted Benzylic Carbon (

)

-Methylbenzyl alcohol

Comparative Olfactory Profiles

The following data synthesizes sensory panel results and literature values, standardized for comparison.

Table 1: Olfactory Performance Matrix
CompoundCAS No.[2][3][4][5][6][7][8][9]Odor CharacterIntensity (1-10)TenacityKey Notes
Benzyl Alcohol (Parent)100-51-6Faint, Sweet, Fruit-like3Low (< 24h)Non-descript, often masked by solvents.
4-Methylbenzyl alcohol 589-18-4Strong Floral , Sweet, Rose7Moderate"Narcotic" floralcy; significantly more diffusive than parent.[1][3]
3-Methylbenzyl alcohol 587-03-1Mild, Sweet, Aromatic4Low-ModLacks the "rose" definition of the para-isomer.[1]

-Methylbenzyl alcohol
98-85-1Gardenia, Hyacinth, Green6ModerateSharp, slightly "medicinal" or "earthy" top note.[1]

-Ethylbenzyl alcohol
93-54-9Weak, Ester-like2LowSteric bulk reduces receptor affinity; faintness limits use.[1]

Analyst Note: The para-methyl substitution creates the most commercially valuable "clean" floral profile.[1] The alpha-methyl substitution creates a more complex, polarizing scent profile often used in specific floral accords (e.g., Gardenia) rather than as a general blender.

Structure-Odor Relationships (SAR)

The olfactory shift is governed by two mechanistic pillars: Electronic Distribution and Steric Fit .[10]

Mechanistic Logic
  • Ring Activation (Electronic): The methyl group at the para position is an Electron Donating Group (EDG). This increases electron density in the benzene ring, potentially enhancing

    
    -stacking interactions with olfactory receptors (ORs) responsible for "floral" perception.[1]
    
  • Steric Hindrance (Alpha-Position): Adding alkyl groups to the alpha carbon (next to the hydroxyl) creates steric bulk.[1]

    • Small (Methyl): Fits into "Gardenia" type receptors.[1]

    • Large (Ethyl+): Exceeds the optimal volume for the receptor pocket, causing a sharp drop in odor intensity (Anosmia/Weakness).

SAR Pathway Diagram

SAR_Pathway Parent Benzyl Alcohol (Faint, Generic) Sub_Ring Ring Substitution (Electronic Effect) Parent->Sub_Ring + Alkyl Group Sub_Alpha Alpha Substitution (Steric Effect) Parent->Sub_Alpha + Alkyl Group Para Para-Methyl (4-Methylbenzyl alcohol) Sub_Ring->Para Position 4 Ortho Ortho-Methyl (2-Methylbenzyl alcohol) Sub_Ring->Ortho Position 2 Alpha_Me Alpha-Methyl (Gardenia/Green) Sub_Alpha->Alpha_Me Short Chain (Me) Alpha_Et Alpha-Ethyl (Weak/Ester-like) Sub_Alpha->Alpha_Et Long Chain (Et) Result_Floral Enhanced Floralcy (High Intensity) Para->Result_Floral Optimal Receptor Fit Result_Medicinal Medicinal/Phenolic (Off-notes) Ortho->Result_Medicinal Steric Clash Alpha_Me->Result_Floral Specific Fit Result_Weak Loss of Intensity (Steric Exclusion) Alpha_Et->Result_Weak Pocket Overflow

Caption: SAR decision tree illustrating how substitution position and chain length dictate olfactory outcome.

Experimental Protocols

To validate these profiles, the following self-validating protocols are recommended.

Protocol A: High-Purity Synthesis (Reduction)

Objective: Obtain chemically pure samples to ensure odor assessment is not skewed by aldehyde oxidation intermediates (which smell like almonds/marzipan).

  • Reagents: Use p-Tolualdehyde (for 4-Me) or Acetophenone (for

    
    -Me).[1] Reducing agent: Sodium Borohydride (
    
    
    
    ).[1]
  • Procedure:

    • Dissolve 10 mmol aldehyde/ketone in 30 mL Methanol at 0°C.

    • Slowly add 1.2 eq

      
       over 15 mins.
      
    • Stir at Room Temp for 1 hour (Monitor via TLC).

    • Quench: Add 10 mL 1N HCl (Critical: destroys excess hydride).[1]

    • Extraction: Extract with Dichloromethane (DCM) x3.

    • Purification: Silica Gel Flash Chromatography (Hexane:EtOAc 8:2).

  • Validation: GC-MS purity must be >99.5%. Any trace of aldehyde will invalidate the "floral" description with "almond" notes.

Protocol B: Sensory Evaluation (Triangle Test)

Objective: Statistically determine if the derivative is distinguishable from the parent.

  • Panel: 10 trained judges (screened for anosmia).

  • Sample Prep: Dilute compounds to 1% and 5% in Dipropylene Glycol (DPG).

  • Method (ASTM E679):

    • Present 3 smelling strips: Two controls (Benzyl Alcohol), One Variable (Derivative).[1]

    • Blind: coded with 3-digit random numbers.

    • Task: "Identify the odd sample" and "Describe the character."

  • Threshold Determination:

    • Prepare log-scale dilutions (1000 ppm down to 0.1 ppm).

    • Determine the lowest concentration where 50% of the panel detects a difference from pure solvent.

Sensory Workflow Diagram

Sensory_Workflow Step1 Sample Prep (1% in DPG) Step2 GC-MS Check (>99.5% Purity) Step1->Step2 Quality Gate Step2->Step1 If Fail (Re-purify) Step3 Triangle Test (2 Controls, 1 Test) Step2->Step3 If Pass Step4 Data Analysis (Significance p<0.05) Step3->Step4

Caption: Workflow for validating olfactory differences, ensuring chemical purity before sensory analysis.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11505, 4-Methylbenzyl alcohol. Retrieved from [Link][1]

  • The Good Scents Company. (2023). Odor Profile: p-Tolyl Alcohol. Retrieved from [Link]

  • Scognamiglio, J., et al. (2012).[11] Fragrance material review on α-methylbenzyl alcohol. Food and Chemical Toxicology. Retrieved from [Link]

  • World Health Organization (WHO). (1996). Safety Evaluation of Certain Food Additives: Benzyl Alcohol. JECFA. Retrieved from [Link][1]

  • Croy, I., et al. (2009).[12] Comparison between odor thresholds for phenyl ethyl alcohol and butanol. Chemical Senses. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for [4-(2-Methylbutan-2-yl)phenyl]methanol

Executive Summary & Immediate Action [4-(2-Methylbutan-2-yl)phenyl]methanol (CAS: 444921-39-5), also known as 4-tert-amylbenzyl alcohol , is a lipophilic organic intermediate.[1][2] While specific Safety Data Sheets (SDS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

[4-(2-Methylbutan-2-yl)phenyl]methanol (CAS: 444921-39-5), also known as 4-tert-amylbenzyl alcohol , is a lipophilic organic intermediate.[1][2] While specific Safety Data Sheets (SDS) for this exact isomer are rare, its structural analogues (e.g., 4-tert-butylbenzyl alcohol) dictate a clear safety profile: it is an irritant to eyes and skin and toxic to aquatic life .[1][2]

Disposal Directive: Do NOT discharge into drains or municipal waste. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1][2]

Emergency Response Card
Scenario Immediate Action
Small Spill (< 50 mL) Absorb with inert material (vermiculite/sand).[1][2] Place in a sealed container labeled "Hazardous Waste - Solid (Organic)."
Skin Contact Wash immediately with soap and water for 15 minutes.[2] Remove contaminated clothing.[3]
Eye Contact Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses if present.[5][3]
Fire Use CO₂, dry chemical, or alcohol-resistant foam.[2][4] Do not use a solid water stream (may scatter liquid).

Chemical Profile & Hazard Identification

Effective disposal requires accurate identification.[6] This compound is a functionalized benzyl alcohol, meaning it shares the flammability and toxicity characteristics of the broader alkyl-benzyl alcohol class.[2]

PropertyDetail
Chemical Name [4-(2-Methylbutan-2-yl)phenyl]methanol
Common Synonyms 4-tert-Amylbenzyl alcohol; 4-tert-Pentylbenzyl alcohol
CAS Number 444921-39-5
Molecular Formula C₁₂H₁₈O
Physical State Viscous liquid or low-melting solid (Standard Ambient Temp)
Solubility Insoluble in water; Soluble in ethanol, acetone, DCM.[1][2]
Hazard Classification (GHS)

Based on Structural Activity Relationship (SAR) with 4-tert-butylbenzyl alcohol [1, 5]:

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H411: Toxic to aquatic life with long-lasting effects.[1][2]

Waste Stream Segregation

Proper segregation prevents dangerous chemical reactions and ensures regulatory compliance (RCRA/EPA).[2]

Compatibility Matrix
  • Compatible With: Non-halogenated organic solvents (Acetone, Ethanol, Ethyl Acetate), Toluene, Hexane.

  • Incompatible With: Strong oxidizing agents (Permanganates, Perchlorates), Acid Chlorides, Acid Anhydrides.

Critical Rule: Do not mix with "Oxidizing Waste" streams. The hydroxyl group can react exothermically with strong oxidizers.

Step-by-Step Disposal Protocols

Protocol A: Small-Scale Laboratory Waste (Benchtop)

Context: Disposal of reaction byproducts, rotary evaporator residue, or expired aliquots (< 100 g).[1][2]

  • Solubilization: If the substance is solid or viscous, dissolve it in a minimal amount of a compatible combustible solvent (e.g., Acetone or Ethanol). This ensures the waste flows properly during incineration injection [4].

  • Container Selection: Transfer the solution into a High-Density Polyethylene (HDPE) or Glass waste container.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Acetone (90%), [4-(2-Methylbutan-2-yl)phenyl]methanol (10%)"[1][2]

    • Hazards: Flammable, Irritant.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources until pickup.

Protocol B: Spill Cleanup & Solid Waste

Context: Accidental spill on bench or floor.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[7]

  • Containment: Dike the spill using a spill pillow or sand to prevent it from reaching floor drains [3].

  • Absorption: Cover the liquid with an inert absorbent (Vermiculite, Bentonite, or commercial organic spill pads).

  • Collection: Scoop the saturated absorbent into a wide-mouth plastic jar or pail.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of wipes in the same solid waste container.

  • Disposal: Label as "Hazardous Waste - Solid Debris (Contaminated with Organic Irritant)."

Protocol C: Empty Container Disposal

Context: Disposing of the original shipping bottle.

  • Triple Rinse: Rinse the empty bottle three times with a small volume of acetone or ethanol.

  • Rinsate Disposal: Pour all rinsates into the Liquid Organic Waste container (Protocol A).

  • Defacing: Cross out the original label or remove it entirely.[6][8]

  • Final Step: If the bottle is glass, place it in the "Defaced/Washed Glass" bin. If plastic, recycle or trash according to local institutional policy for triple-rinsed containers [4].[1][2]

Disposal Decision Logic (Visualization)

The following diagram outlines the operational workflow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: [4-(2-Methylbutan-2-yl)phenyl]methanol StateCheck Physical State? Start->StateCheck Liquid Liquid / Viscous Oil StateCheck->Liquid Pure/Solution Solid Solid / Residue StateCheck->Solid Pure Substance Spill Spill Material StateCheck->Spill Accidental Release StreamCheck Halogenated Solvents Present? Liquid->StreamCheck Dissolve Dissolve in Acetone/Ethanol Solid->Dissolve Preferred Absorb Absorb with Vermiculite/Sand Spill->Absorb Dissolve->StreamCheck StreamC Stream C: Solid Hazardous Waste (Landfill/Incineration) Absorb->StreamC StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) StreamCheck->StreamA No (e.g. Acetone) StreamB Stream B: Halogenated Organic (Specialized Incineration) StreamCheck->StreamB Yes (e.g. DCM)

Figure 1: Decision tree for categorizing [4-(2-Methylbutan-2-yl)phenyl]methanol waste streams based on physical state and solvent composition.

Regulatory Compliance & Environmental Impact[1]

EPA / RCRA (USA)

Under the Resource Conservation and Recovery Act (RCRA), this chemical is not explicitly "P-listed" or "U-listed."[1][2] However, it is classified as a hazardous waste by characteristic if mixed with ignitable solvents (D001).[2]

  • Waste Code: If dissolved in Acetone/Ethanol, assign D001 (Ignitable) .

  • Aquatic Toxicity: Due to the lipophilic nature of the tert-amyl group, release into waterways is a violation of the Clean Water Act [5].

Incineration Specifications

The ultimate disposal method is thermal oxidation . The facility must be capable of:

  • Combustion Chamber: > 1000°C to ensure complete destruction of the aromatic ring.

  • Scrubbing: Removal of particulate matter (though no halogens/sulfur are present in the pure compound).

References

  • Greenfield Global. (2018).[3] Benzyl Alcohol SDS - Spill and Disposal Measures. Retrieved March 6, 2026, from [Link][2]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved March 6, 2026, from [Link][2]

  • PubChem. (2025). Compound Summary: 4-tert-Butylbenzyl alcohol (Analogue).[2] National Library of Medicine.[9] Retrieved March 6, 2026, from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
[4-(2-Methylbutan-2-yl)phenyl]methanol
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[4-(2-Methylbutan-2-yl)phenyl]methanol
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